trans-ACPD
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H11NO4 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(1S)-1-aminocyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4?,7-/m0/s1 |
InChI Key |
YFYNOWXBIBKGHB-DRGSQQHPSA-N |
Isomeric SMILES |
C1C[C@](CC1C(=O)O)(C(=O)O)N |
Canonical SMILES |
C1CC(CC1C(=O)O)(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Intracellular Signaling Pathways Activated by trans-ACPD
Audience: Researchers, scientists, and drug development professionals.
Introduction: (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (trans-ACPD) is a conformationally restricted analog of the neurotransmitter glutamate.[1] It serves as a selective agonist for metabotropic glutamate receptors (mGluRs), specifically activating Group I and Group II mGluRs, while having no activity at ionotropic glutamate receptors.[1][2][3] As a critical tool in neuroscience research, this compound has been instrumental in elucidating the complex intracellular signaling cascades initiated by mGluR activation. These pathways are integral to modulating neuronal excitability, synaptic plasticity, and are implicated in various neurological disorders, making them prime targets for therapeutic intervention. This guide provides a detailed overview of the core signaling pathways activated by this compound, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.
Phosphoinositide Hydrolysis Pathway
Activation of Group I mGluRs (mGluR1 and mGluR5) by this compound is canonically linked to the Gq family of G-proteins.[2] This initiates the phosphoinositide (PI) signaling cascade, a fundamental mechanism for intracellular calcium mobilization and protein kinase C activation. Upon receptor binding, the activated Gαq subunit stimulates phospholipase C (PLC).[4] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+).[5][6] Concurrently, DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which phosphorylates a multitude of downstream targets, influencing a wide range of cellular processes.[7]
Quantitative Data: Phosphoinositide Hydrolysis
| Parameter | Value | Cell/Tissue Type | Reference |
| EC₅₀ (mGluR1) | 15 µM | CHO cells | [2][8][9] |
| EC₅₀ (mGluR5) | 23 µM | CHO cells | [2][8][9] |
| EC₅₀ (PI Hydrolysis) | 51 µM | Neonatal rat hippocampal slices | [9] |
| Stimulation of PI Hydrolysis | 43.2 +/- 3.6 fold of basal | Astrocytes (serum-free) | [10] |
| Stimulation of PI Hydrolysis | 3.2 +/- 0.48 fold of basal | Astrocytes (serum-containing) | [10] |
Experimental Protocol: Phosphoinositide Hydrolysis Assay
This protocol outlines the measurement of inositol phosphate accumulation, a direct indicator of PLC activity, using radiolabeling.[3][11]
-
Cell Culture and Labeling:
-
Culture cells (e.g., astrocytes or CHO cells expressing mGluRs) to near confluency.
-
Incubate cells with medium containing [³H]myo-inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.[12]
-
-
Pre-incubation:
-
Wash the cells with a physiological salt solution (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells in the same buffer containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
-
Stimulation:
-
Aspirate the pre-incubation buffer and add fresh buffer containing various concentrations of this compound (or other agonists/antagonists).
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction:
-
Terminate the stimulation by aspirating the buffer and adding ice-cold 0.5 M trichloroacetic acid (TCA).
-
Incubate on ice for 30 minutes to lyse the cells and precipitate proteins.
-
Collect the acidic aqueous phase containing the soluble inositol phosphates.
-
-
Purification and Quantification:
-
Separate the total inositol phosphates from free [³H]inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
Elute the inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
Quantify the radioactivity in the eluate using liquid scintillation counting.[12]
-
cAMP Accumulation Pathway
While less canonical than PI hydrolysis, this compound has been shown to stimulate the accumulation of cyclic adenosine monophosphate (cAMP).[13] This effect is likely mediated by mGluRs coupled to the Gs family of G-proteins, which activate adenylyl cyclase (AC).[14] Activated AC converts adenosine triphosphate (ATP) into cAMP.[14][15] As a key second messenger, cAMP primarily activates Protein Kinase A (PKA), which then phosphorylates numerous downstream substrates, including transcription factors, to regulate gene expression and other cellular functions.[14]
Quantitative Data: cAMP Accumulation
| Parameter | Value | Cell/Tissue Type | Reference |
| ED₅₀ (cAMP Accumulation) | 47.8 µM | Rat cerebral cortical slices | [8][13] |
Experimental Protocol: cAMP Accumulation Assay (Luminescence-Based)
This protocol describes a common, non-radioactive method for quantifying cAMP levels, such as the Promega cAMP-Glo™ Assay.[16]
-
Cell Culture and Plating:
-
Culture cells in appropriate media and plate in multi-well plates (e.g., 96- or 384-well white, opaque plates). Allow cells to reach desired confluency.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds (e.g., forskolin, an AC activator) in a suitable buffer (e.g., PBS or HBSS).
-
Remove culture medium and add the compound dilutions to the cells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C to modulate cAMP levels.[17]
-
-
Cell Lysis and cAMP Detection:
-
Add the cAMP-Glo™ Lysis Buffer to each well. This lyses the cells, releasing the accumulated cAMP.
-
Add the cAMP Detection Solution, which contains Protein Kinase A (PKA). The amount of active PKA is inversely proportional to the amount of cAMP present.
-
-
ATP Detection:
-
Add the Kinase-Glo® Reagent. This reagent terminates the PKA reaction and measures the amount of remaining ATP via a luciferase reaction.[16] Low cAMP results in high PKA activity, low ATP, and low luminescence. High cAMP results in low PKA activity, high ATP, and high luminescence.
-
-
Measurement:
-
Read the luminescence signal using a microplate-reading luminometer.
-
Correlate the luminescence values to cAMP concentrations by running a parallel cAMP standard curve.[16]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is a critical signaling pathway that transduces extracellular signals to the nucleus to regulate gene expression, cell proliferation, and differentiation.[18][19] Activation of Group I mGluRs by this compound can trigger the MAPK/ERK (Extracellular signal-Regulated Kinase) pathway. This activation is often downstream of PLC activation, involving intermediates like DAG, PKC, and intracellular Ca2+.[7] The canonical MAPK/ERK cascade involves a series of sequential phosphorylations: a MAPKKK (e.g., Raf) phosphorylates and activates a MAPKK (e.g., MEK1/2), which in turn phosphorylates and activates the MAPK (e.g., ERK1/2).[19][20] Activated ERK1/2 can then translocate to the nucleus to phosphorylate transcription factors, thereby altering gene expression.[20]
Quantitative Data: MAPK/ERK Pathway
While specific EC₅₀ values for this compound-induced ERK phosphorylation are not detailed in the provided search results, the activation of this pathway is a known consequence of Group I mGluR stimulation. Quantification is typically performed by measuring the ratio of phosphorylated ERK (p-ERK) to total ERK via Western blot.
Experimental Protocol: Western Blot for ERK1/2 Phosphorylation
This protocol provides a step-by-step method for detecting the activation of the ERK pathway by measuring its phosphorylation status.[21][22][23]
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
To reduce basal phosphorylation levels, starve cells in serum-free media for 12-24 hours.[22]
-
Treat cells with various concentrations of this compound for a desired time period (e.g., 5, 10, 30 minutes).
-
-
Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.[22]
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[22]
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-p-ERK Thr202/Tyr204) overnight at 4°C.[24]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[24]
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). The level of activation is expressed as the ratio of p-ERK to total ERK.[22]
-
References
- 1. ACPD - Wikipedia [en.wikipedia.org]
- 2. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Activation of phospholipase C β by Gβγ and Gαq involves C-terminal rearrangement to release auto-inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular Mechanisms Underlying the Suppression of AMPA Responses by this compound in Cultured Chick Purkinje Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (±)-trans-ACPD - Applications - CAT N°: 28849 [bertin-bioreagent.com]
- 9. This compound | GluR | TargetMol [targetmol.com]
- 10. Stimulation of phosphoinositide hydrolysis by trans-(+/-)-ACPD is greatly enhanced when astrocytes are cultured in a serum-free defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of phosphoinositide hydrolysis in isolated cell membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
- 15. KEGG PATHWAY: map04024 [kegg.jp]
- 16. cAMP-Glo™ Assay [promega.sg]
- 17. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 18. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
- 20. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Role of trans-ACPD in Synaptic Plasticity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of (±)-1-amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), a selective agonist for metabotropic glutamate receptors (mGluRs), and its pivotal role in modulating synaptic plasticity. We will explore its mechanisms of action, impact on long-term potentiation (LTP) and long-term depression (LTD), and the underlying signaling cascades. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.
Introduction to this compound and Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental neurological process for learning and memory.[1][2] Glutamate, the primary excitatory neurotransmitter in the central nervous system, activates both ionotropic (iGluRs) and metabotropic (mGluRs) receptors to mediate these changes.[3][4] While iGluRs (like NMDA and AMPA receptors) are ligand-gated ion channels that mediate fast synaptic transmission, mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through second messenger signaling pathways.[3][5][6]
This compound is a conformationally restricted analog of glutamate that selectively activates mGluRs, with activity at both Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) receptors. As an equimolecular mixture of the (1S,3R) and (1R,3S) isomers, it serves as a powerful pharmacological tool to investigate the contributions of mGluR activation to synaptic plasticity.[7] Its application has revealed complex, often dose-dependent effects on neuronal function, ranging from the enhancement of LTP to the induction of LTD and even direct modulation of neuronal excitability.
Mechanism of Action: Activation of Metabotropic Glutamate Receptors
This compound exerts its effects by binding to and activating mGluRs, which are coupled to various intracellular signaling cascades via G-proteins. The functional outcomes of this compound application are largely determined by which mGluR subtypes are activated.
-
Group I mGluRs (mGluR1 & mGluR5): These receptors are typically located postsynaptically and are coupled to Gαq/11 proteins. Their activation by this compound stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[8][9] This pathway is central to mGluR-dependent forms of synaptic plasticity.
-
Group II mGluRs (mGluR2 & mGluR3): These receptors are often found on presynaptic terminals and are coupled to Gαi/o proteins. Their activation generally leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels and modulating ion channel activity. This presynaptic inhibition can decrease neurotransmitter release.
However, studies have also shown that this compound can stimulate cAMP accumulation in hippocampal and cerebral cortical slices, suggesting a more complex interaction with adenylate cyclase-linked mGluRs.[10][11]
Signaling Pathways Activated by this compound
The activation of mGluRs by this compound initiates multiple downstream signaling cascades that ultimately alter synaptic efficacy. The diagram below illustrates the canonical Group I mGluR signaling pathway, which is frequently implicated in the plastic changes induced by this compound.
Caption: Group I mGluR signaling pathway initiated by this compound.
Role of this compound in Synaptic Plasticity
The effect of this compound on synaptic plasticity is multifaceted, influencing both the induction and expression of long-term changes in synaptic strength.
4.1. Enhancement of Long-Term Potentiation (LTP) In the CA1 region of the hippocampus, this compound has been shown to enhance LTP induced by tetanic stimulation.[8][12] It augments both short-term potentiation (STP) and LTP of the population excitatory postsynaptic potential (EPSP).[8] This enhancement is believed to occur through the phosphoinositide hydrolysis pathway, as it persists even in the presence of protein kinase inhibitors.[8] However, at high concentrations (e.g., 100 µM), this compound alone does not induce LTP of the low-frequency population EPSP, indicating it acts as a modulator rather than a direct inducer in this context.[8]
4.2. Induction of Long-Term Depression (LTD) and Synaptic Inhibition Activation of mGluRs by agonists like this compound is a well-established method for inducing LTD, a persistent decrease in synaptic strength. This form of plasticity, known as mGluR-LTD, is NMDAR-independent and relies on postsynaptic protein synthesis.[3]
Furthermore, this compound can directly depress synaptic transmission. In the hippocampus, it reversibly inhibits extracellularly recorded EPSPs in the CA1 layer.[13][14] This effect is associated with a depression of the electrical excitability of CA1 neurons.[13] In the basolateral amygdala, this compound application hyperpolarizes the majority of neurons by activating a G-protein-mediated, calcium-dependent potassium conductance, suggesting a role for glutamate as an inhibitory transmitter via mGluR activation.[5][6][15]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound across various experimental paradigms.
| Brain Region/Cell Type | This compound Concentration | Observed Effect | Quantitative Change/Details | Reference(s) |
| Rat Hippocampal CA1 | Not specified | Enhanced short-term (STP) and long-term (LTP) potentiation following tetanic stimulation. | Enhancement observed at 1, 5, and 20 minutes post-tetanus. | [8][12] |
| Rat Hippocampal CA1 | 100-250 µM | Reversible inhibition of extracellularly recorded EPSPs and depression of electrical excitability. | Excitatory postsynaptic currents in voltage-clamped cells remained unaltered. | [13] |
| Rat Neocortical Slices | 10-200 µM | Dose-dependent decrease in the frequency of spontaneous epileptiform events. | Increased duration of afterpotentials and number of afterbursts. | [16] |
| Primate Spinothalamic Tract Neurons | Low Dose | Increased responses to innocuous mechanical stimuli. | No increase in responses to noxious stimuli. | [17] |
| Primate Spinothalamic Tract Neurons | High Dose | Transient increase in background activity. | No change in responsiveness to test stimuli. | [17] |
| Basolateral Amygdala Neurons | Not specified | Membrane hyperpolarization. | Occurred in ~78% of neurons; reversal potential of -84 mV, close to the K+ Nernst potential. | [5][6][15] |
| Cultured Cerebellar Purkinje Neurons | ≤ 100 µM | Large increase in dendritic Ca²⁺. | Increase of 200-600 nM. | [18] |
| Rat Cerebral Cortical Slices | ED₅₀ = 47.8 µM | Stimulation of cAMP accumulation. | No effect observed in primary neuronal or glial cell cultures. | [11] |
Key Experimental Protocols
The study of this compound's effects on synaptic plasticity relies on precise and well-controlled experimental procedures. Below are detailed methodologies for key experiments.
6.1. Brain Slice Preparation and Electrophysiology This protocol is standard for studying synaptic plasticity in vitro, as seen in studies on the hippocampus.[8][13]
-
Animal Anesthesia and Euthanasia: Adult male Wistar or Sprague-Dawley rats are deeply anesthetized with a substance like halothane, followed by decapitation, adhering to institutional animal care guidelines.
-
Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (ACSF). The composition of ACSF is typically (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose. A vibratome is used to prepare transverse hippocampal slices, typically 400-500 µm thick.
-
Incubation and Recovery: Slices are transferred to an interface or submersion-type recording chamber and allowed to recover for at least 1 hour. During this period, they are continuously perfused with oxygenated ACSF at a constant temperature (e.g., 30-32°C).
-
Electrophysiological Recording: A stimulating electrode is placed in the Schaffer collateral-commissural pathway to evoke synaptic responses in the CA1 region. A recording electrode (glass micropipette filled with ACSF or an internal solution for whole-cell patch-clamp) is placed in the stratum radiatum of CA1 to record population EPSPs or in a CA1 pyramidal cell body for whole-cell recordings.
-
Experimental Procedure:
-
Establish a stable baseline of synaptic responses by delivering test pulses at a low frequency (e.g., 0.033 Hz).
-
Apply this compound to the perfusing ACSF at the desired concentration for a specific duration.
-
To study LTP, a high-frequency tetanic stimulation (e.g., 100 Hz for 1 second) is delivered to the presynaptic fibers.
-
Post-tetanus responses are recorded for at least 30-60 minutes to measure the induction and maintenance of LTP.
-
Caption: Workflow for an in vitro electrophysiology experiment.
6.2. Organotypic Hippocampal Slice Culture for Neurotoxicity Studies This method, used to assess the neurotoxic effects of this compound, allows for longer-term drug exposure than acute slice preparations.[7]
-
Culture Preparation: Hippocampal slice cultures are prepared from 8-day-old neonatal rat pups. Slices (e.g., 400 µm thick) are placed on porous membrane inserts in culture trays containing a serum-based culture medium.
-
Incubation: Cultures are maintained in an incubator at 37°C with 5% CO₂ for a period of time (e.g., 20 days in vitro) to allow synapses to mature.
-
Drug Exposure: On the day of the experiment, the culture medium is replaced with a medium containing the neurotoxic agent (e.g., 500 µM this compound) and/or the compound being tested for neuroprotective effects. The exposure duration is typically 24 hours.
-
Toxicity Assessment: Cell death is quantified by measuring the uptake of a fluorescent dye like propidium iodide (PI), which only enters cells with compromised membranes. The fluorescence intensity is measured using a fluorescence plate reader or imaging system and compared between control and treated slices.
Conclusion and Future Directions
This compound has been instrumental in elucidating the role of metabotropic glutamate receptors in synaptic plasticity. Research demonstrates its capacity to act as a potent modulator of synaptic strength, capable of enhancing LTP, inducing LTD, and directly altering neuronal membrane properties. Its effects are highly dependent on concentration, brain region, and the specific mGluR subtypes expressed.
For drug development professionals, the complex signaling pathways activated by this compound highlight the therapeutic potential of targeting specific mGluR subtypes. For instance, mGluR5 antagonists are being investigated for neuroprotection and as anxiolytics, while mGluR2/3 agonists show promise in treating schizophrenia. The nuanced effects of a broad agonist like this compound underscore the necessity of developing subtype-selective compounds to achieve desired therapeutic outcomes while minimizing off-target effects. Future research should continue to focus on dissecting the precise contribution of each mGluR subtype to the various forms of synaptic plasticity and their relevance in both physiological and pathological states.
References
- 1. researchgate.net [researchgate.net]
- 2. Synaptic plasticity mechanisms common to learning and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptor-Mediated Long-Term Depression: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemicals That Act on Synaptic Plasticity as Potential Prophylaxis against Stress-Induced Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala | Journal of Neuroscience [jneurosci.org]
- 7. Acamprosate inhibits the binding and neurotoxic effects of this compound, suggesting a novel site of action at metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of this compound on long-term potentiation in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of mGluR5 induces rapid and long-lasting protein kinase D phosphorylation in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of metabotropic glutamate receptors in the hippocampus increases cyclic AMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound enhances long-term potentiation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound depresses synaptic transmission in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 18. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Role of trans-ACPD in Hippocampal Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of (±)-trans-1-amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), a non-selective metabotropic glutamate receptor (mGluR) agonist, on neuronal excitability within the hippocampus. The hippocampus, a brain region critical for learning and memory, is a key area of research for neurological and psychiatric disorders. Understanding how compounds like this compound modulate hippocampal activity is paramount for the development of novel therapeutics. This document synthesizes key findings on the electrophysiological and signaling consequences of this compound application in this crucial brain structure, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms.
Quantitative Overview of this compound's Effects
The application of this compound to hippocampal neurons elicits a range of concentration-dependent effects on neuronal excitability. These effects can be broadly categorized as inhibitory and facilitatory, depending on the specific neuronal subfield and the parameters being measured.
| Parameter | Hippocampal Region | Concentration (µM) | Observed Effect | Reference |
| Excitatory Postsynaptic Potentials (EPSPs) | CA1 | 100-250 | Reversible inhibition | [1] |
| Electrical Excitability (Antidromic Stimulation) | CA1 | 100-250 | Depression | [1] |
| Electrical Excitability | CA3 | 100-250 | No effect | [1] |
| Synaptic Response Amplitude (NMDA, non-NMDA, GABA components) | CA1 | Not Specified | Reduction | |
| Short-Term Potentiation (STP) | CA1 | Not Specified | Enhancement | [2] |
| Long-Term Potentiation (LTP) | CA1 | Not Specified | Enhancement | [2] |
| cAMP Accumulation (ED50) | Hippocampal Slices | 47.8 | Stimulation | [3] |
| Intracellular Calcium ([Ca2+]i) | Cultured Hippocampal Neurons | 100 | Increase | [4] |
Key Experimental Methodologies
The investigation of this compound's effects on hippocampal neurons relies on a variety of sophisticated experimental techniques. The following provides an overview of the core protocols employed in the cited research.
Hippocampal Slice Electrophysiology
A cornerstone of neuroscience research, this in vitro technique allows for the study of neuronal circuits in a preserved tissue preparation.
Workflow:
-
Animal Euthanasia and Brain Extraction: Typically, rats are anesthetized and decapitated, followed by rapid removal of the brain.
-
Slicing: The brain is placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The hippocampus is dissected out and sliced into thin sections (typically 300-400 µm) using a vibratome.
-
Incubation and Recovery: Slices are transferred to an incubation chamber containing oxygenated aCSF at room temperature or slightly elevated temperatures for at least one hour to allow for recovery from the slicing procedure.
-
Recording: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.
-
Extracellular Recordings: A glass microelectrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). Stimulation of Schaffer collateral afferents evokes these potentials.
-
Intracellular/Whole-Cell Patch-Clamp Recordings: A microelectrode is used to form a high-resistance seal with the membrane of a single neuron. This allows for the measurement of membrane potential, input resistance, and synaptic currents. Pharmacological agents can be included in the perfusion solution to isolate specific synaptic components (e.g., NMDA, non-NMDA, GABA receptors).
-
-
Drug Application: this compound is applied to the slice via the perfusion bath at known concentrations.
DOT Script for Experimental Workflow:
Caption: Workflow for hippocampal slice electrophysiology experiments.
Measurement of Second Messenger Accumulation
Biochemical assays are used to quantify the downstream effects of mGluR activation.
-
cAMP Accumulation: Hippocampal slices are pre-labelled with [3H]adenine. Following treatment with this compound, the tissue is homogenized, and the amount of [3H]cAMP is determined using chromatography.[3]
-
Phosphoinositide Hydrolysis: This assay measures the accumulation of inositol phosphates, products of phospholipase C (PLC) activity. Slices are incubated with myo-[3H]inositol to label membrane phosphoinositides. After stimulation with this compound, the reaction is stopped, and radiolabeled inositol phosphates are separated and quantified by ion-exchange chromatography.[4]
Intracellular Calcium Imaging
This technique allows for the direct visualization of changes in intracellular calcium concentrations in response to neuronal activation.
-
Cell Culture: Hippocampal neurons are dissociated and cultured on glass coverslips.
-
Dye Loading: The cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Imaging: The coverslip is placed on the stage of a fluorescence microscope. Neurons are stimulated with this compound, and the changes in fluorescence intensity, which correlate with changes in intracellular calcium levels, are recorded over time.[4]
Signaling Pathways Activated by this compound
This compound is a non-selective agonist for Group I and Group II mGluRs. The activation of these receptors triggers distinct intracellular signaling cascades that ultimately modulate neuronal excitability.
Group I mGluRs (mGluR1 and mGluR5):
These receptors are typically located postsynaptically and are coupled to Gαq/11 G-proteins. Their activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers:
-
Inositol 1,4,5-trisphosphate (IP3): IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of calcium from intracellular stores.[4]
-
Diacylglycerol (DAG): DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).
The enhancement of LTP by this compound is likely mediated through the inositol phosphate pathway.[2]
Group II mGluRs (mGluR2 and mGluR3):
These receptors are often found presynaptically and are coupled to Gαi/o G-proteins. Their activation leads to the inhibition of adenylyl cyclase, which results in a decrease in cyclic adenosine monophosphate (cAMP) levels. However, some studies have reported that this compound stimulates cAMP accumulation in hippocampal slices, suggesting a more complex interplay of mGluR subtypes and their downstream effectors.[3]
DOT Script for Signaling Pathways:
Caption: Major signaling pathways activated by this compound in hippocampal neurons.
Discussion and Future Directions
The effects of this compound on hippocampal neuronal excitability are multifaceted, with evidence supporting both inhibitory and excitatory actions. The observed outcome likely depends on a variety of factors, including the concentration of this compound, the specific sub-population of neurons being studied (e.g., CA1 vs. CA3), the subcellular location of the activated mGluRs (presynaptic vs. postsynaptic), and the initial state of the neuronal network.
The inhibition of EPSPs and overall excitability in CA1 neurons at higher concentrations of this compound may be a result of broad, non-specific activation of various mGluR subtypes, potentially leading to a dominant inhibitory effect through mechanisms such as potassium channel activation, as seen in other brain regions.[1][5][6] In contrast, the enhancement of synaptic plasticity in the form of LTP suggests a more nuanced role for mGluRs in modulating the threshold for plasticity induction.[2][7]
For drug development professionals, the dual nature of this compound's effects highlights the need for more selective mGluR ligands. The development of agonists and antagonists that can target specific mGluR subtypes will be crucial for harnessing the therapeutic potential of modulating glutamatergic transmission in the hippocampus for conditions such as epilepsy, Alzheimer's disease, and mood disorders.
Future research should focus on elucidating the precise conditions that favor the inhibitory versus the excitatory effects of mGluR activation in the hippocampus. The use of subtype-selective pharmacological tools, in combination with advanced electrophysiological and imaging techniques, will be instrumental in dissecting the complex role of these receptors in shaping hippocampal function.
References
- 1. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of this compound on long-term potentiation in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound enhances long-term potentiation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Agonist trans-ACPD: A Technical Guide to its Impact on Neuronal Calcium Mobilization
For Immediate Release
This technical guide provides an in-depth analysis of the metabotropic glutamate receptor (mGluR) agonist, (±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), and its significant impact on intracellular calcium mobilization in neurons. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience, pharmacology, and cellular signaling.
Introduction: The Role of this compound in Neuronal Signaling
This compound is a conformationally restricted analog of glutamate that selectively activates metabotropic glutamate receptors, distinguishing them from their ionotropic counterparts.[1] It primarily acts as an agonist at Group I and Group II mGluRs. The focus of this guide is its action on Group I mGluRs (mGluR1 and mGluR5), which are coupled to the Gq/11 family of G-proteins. Activation of these receptors by this compound initiates a well-defined signaling cascade that results in the mobilization of intracellular calcium ([Ca2+]i), a crucial second messenger involved in a myriad of neuronal processes, including synaptic plasticity, gene expression, and excitotoxicity.
Mechanism of Action: The Gq/11-PLC-IP3 Signaling Pathway
The binding of this compound to Group I mGluRs triggers a conformational change in the receptor, leading to the activation of the associated Gq/11 protein. This activation involves the exchange of GDP for GTP on the α-subunit of the G-protein (Gαq). The activated Gαq subunit then dissociates from the βγ-subunits and stimulates the membrane-bound enzyme phospholipase C (PLC).
PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While DAG remains in the plasma membrane to activate protein kinase C (PKC), the water-soluble IP3 diffuses through the cytoplasm to bind to its receptor (IP3R) on the membrane of the endoplasmic reticulum (ER), the primary intracellular calcium store. The binding of IP3 to its receptor, a ligand-gated calcium channel, induces the release of stored Ca2+ into the cytoplasm, leading to a rapid and transient increase in intracellular calcium concentration.
Quantitative Data on this compound-Induced Calcium Mobilization
The application of this compound to neuronal preparations elicits a dose-dependent increase in intracellular calcium concentration. The following tables summarize key quantitative parameters from published studies.
| Parameter | Value | Neuronal Preparation | Reference |
| Effective Concentration | 10 - 100 µM | Cultured Cerebellar Purkinje Neurons | [2] |
| Peak [Ca²⁺]i Increase | 200 - 600 nM | Cultured Cerebellar Purkinje Neurons | [2] |
| Duration of Ca²⁺ Transient | 10 - 30 seconds | Cultured Cerebellar Purkinje Neurons | [2] |
| EC₅₀ (Phosphoinositide Hydrolysis) | 51 µM | Neonatal Rat Hippocampal Slices |
Note: EC₅₀ for direct calcium mobilization can vary depending on the specific neuronal type and experimental conditions.
Experimental Protocols
Measurement of Intracellular Calcium using Fura-2 AM Imaging
This protocol outlines a standard method for measuring this compound-induced changes in intracellular calcium concentration in cultured neurons using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cultured neurons on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological saline
-
This compound stock solution
-
Fluorescence microscope equipped with a light source capable of excitation at 340 nm and 380 nm, an emission filter around 510 nm, and a sensitive camera.
-
Image acquisition and analysis software.
Procedure:
-
Fura-2 AM Loading Solution Preparation:
-
Prepare a stock solution of Fura-2 AM in anhydrous DMSO.
-
On the day of the experiment, dilute the Fura-2 AM stock solution in physiological saline to a final concentration of 2-5 µM.
-
Add Pluronic F-127 (0.02% final concentration) to aid in the dispersion of the nonpolar Fura-2 AM in the aqueous loading solution.
-
-
Cell Loading:
-
Aspirate the culture medium from the coverslips containing the neurons.
-
Wash the cells gently with pre-warmed physiological saline.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells 2-3 times with pre-warmed physiological saline to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with physiological saline.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the fluorescence emission at 510 nm.
-
Establish a stable baseline fluorescence ratio (F340/F380) for several minutes.
-
Apply this compound at the desired concentration via the perfusion system.
-
Record the changes in the F340/F380 ratio over time.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
Calculate the F340/F380 ratio for each ROI over the time course of the experiment.
-
The change in the ratio is proportional to the change in intracellular calcium concentration.
-
For absolute quantification, the Grynkiewicz equation can be used, which requires calibration of the system to determine Rmin, Rmax, and the dissociation constant (Kd) of Fura-2 for Ca²⁺.
-
Conclusion and Future Directions
This compound serves as a valuable pharmacological tool for investigating the role of Group I and II metabotropic glutamate receptors in neuronal function. Its ability to reliably induce intracellular calcium mobilization via the Gq/11-PLC-IP3 pathway has been instrumental in elucidating the downstream consequences of mGluR activation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers aiming to explore the intricate role of calcium signaling in both physiological and pathological neuronal processes.
Future research should focus on delineating the precise contribution of mGluR1 versus mGluR5 to this compound-mediated calcium signals, exploring the spatiotemporal dynamics of these signals in different neuronal compartments, and understanding how these calcium transients are integrated with other signaling pathways to regulate complex neuronal functions. Such investigations will be crucial for the development of novel therapeutic strategies targeting mGluR-mediated signaling in neurological and psychiatric disorders.
References
An In-depth Technical Guide to the Discovery and Development of trans-ACPD
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-ACPD (trans-(±)-1-amino-1,3-cyclopentanedicarboxylic acid) is a conformationally restricted analog of glutamate that has played a pivotal role in the elucidation of metabotropic glutamate receptor (mGluR) function. Its discovery as a selective agonist for these receptors, distinct from the ionotropic glutamate receptors, marked a significant milestone in neuroscience research. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, with a focus on its mechanism of action, key experimental data, and the methodologies used to investigate its effects.
Discovery and Development
The quest for selective glutamate receptor ligands led to the synthesis and pharmacological evaluation of various conformationally restricted glutamate analogs. This compound emerged as a key pharmacological tool due to its potent and selective activation of a novel class of glutamate receptors coupled to G-protein signaling pathways, now known as metabotropic glutamate receptors.[1] Unlike ionotropic receptors, which form ion channels, mGluRs modulate neuronal excitability and synaptic transmission through the activation of intracellular second messenger systems.[2] The racemic mixture of this compound, consisting of the (1S,3R) and (1R,3S) enantiomers, became a widely used tool to study the physiological roles of mGluRs.[3]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₁NO₄ |
| Molecular Weight | 173.17 g/mol |
| CAS Number | 67684-64-4 |
| IUPAC Name | (±)-trans-1-aminocyclopentane-1,3-dicarboxylic acid[4] |
| Physical State | Solid |
Mechanism of Action and Signaling Pathways
This compound acts as an agonist at both Group I and Group II metabotropic glutamate receptors. These two groups of mGluRs are coupled to different G-protein signaling cascades, leading to distinct downstream cellular effects.
Group I mGluR Signaling
Group I mGluRs, which include mGluR1 and mGluR5, are primarily coupled to Gq/G11 proteins.[5] Upon activation by this compound, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[6][7] DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).[5]
Group II mGluR Signaling
Group II mGluRs, which include mGluR2 and mGluR3, are coupled to Gi/o proteins.[8] Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway generally leads to a reduction in neuronal excitability and neurotransmitter release.
Quantitative Pharmacological Data
The potency of this compound varies across different mGluR subtypes. The following table summarizes the reported half-maximal effective concentration (EC₅₀) values for this compound at various rat and human mGluRs.
| Receptor Subtype | EC₅₀ (µM) | Reference |
| mGluR1 | 15 | |
| mGluR2 | 2 | |
| mGluR4 | ~800 | |
| mGluR5 | 23 | |
| (1S,3R)-ACPD at mGluR1a | 42 | [9] |
| (1S,3R)-ACPD at mGluR2 | 5 | [9] |
| (1S,3R)-ACPD at mGluR5 | 15 | [9] |
| (1S,3R)-ACPD at mGluR6 | 60 | [9] |
Experimental Protocols
Synthesis of Racemic this compound
A detailed, readily available protocol for the synthesis of racemic this compound is not prevalent in the literature, which often focuses on the synthesis of specific stereoisomers.[10][11] However, a general approach can be inferred from classical organic synthesis methods for cyclic amino acids. A plausible synthetic route could involve the Dieckmann condensation of a diethyl adipate derivative to form a cyclopentanone ring, followed by functional group manipulations to introduce the amino and carboxylic acid moieties in the desired trans configuration. A more specific, though related, synthesis of a cyclopentane dicarboxylic acid is described by Fuson and Cole, starting from pimelic acid, which involves bromination, cyclization with cyanide, and subsequent hydrolysis.[12]
Inositol Phosphate Accumulation Assay
This assay is a cornerstone for characterizing agonists of Gq-coupled receptors like Group I mGluRs. It measures the accumulation of radiolabeled inositol phosphates (IPs) following receptor stimulation.
Detailed Methodology:
-
Cell Culture and Labeling:
-
Plate cells (e.g., HEK293 or CHO cells) stably or transiently expressing the mGluR of interest in 24-well plates.
-
Once confluent, replace the medium with inositol-free medium containing [³H]-myo-inositol (e.g., 0.5 µCi/mL) and incubate for 16-24 hours to allow for incorporation into membrane phosphoinositides.[13]
-
-
Agonist Stimulation:
-
Wash the cells with a suitable buffer (e.g., HEPES-buffered saline) to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells in buffer containing 10 mM lithium chloride (LiCl) for 15-30 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Add varying concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by aspirating the buffer and adding ice-cold 0.5 M perchloric acid.
-
Incubate on ice for 30 minutes to precipitate proteins and lipids.
-
Neutralize the extracts with a potassium hydroxide solution and centrifuge to pellet the precipitate.
-
-
Anion Exchange Chromatography:
-
Apply the supernatant to an anion exchange column (e.g., Dowex AG1-X8).
-
Wash the column to remove unbound material.
-
Elute the different inositol phosphate species using a stepwise gradient of ammonium formate/formic acid.
-
-
Quantification:
-
Collect the eluted fractions and add a scintillation cocktail.
-
Quantify the amount of [³H]-inositol phosphates in each fraction using a liquid scintillation counter.
-
Data are typically expressed as the percentage of total incorporated radioactivity or as fold-increase over basal levels.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effects of this compound on the electrical properties of individual neurons, such as membrane potential and ion channel currents.[14][15][16]
Detailed Methodology:
-
Preparation of Neuronal Tissue:
-
For acute brain slices, anesthetize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, cortex).
-
Cut thin slices (e.g., 300-400 µm) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Allow slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.
-
Alternatively, use primary neuronal cultures grown on coverslips.
-
-
Patch Pipette and Solutions:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fill the pipette with an intracellular solution containing salts that mimic the intracellular ionic composition (e.g., K-gluconate based for current-clamp) and other substances like a pH buffer (HEPES), a Ca²⁺ chelator (EGTA), and an energy source (ATP, GTP).
-
-
Establishing a Recording:
-
Transfer a slice or coverslip to the recording chamber of a microscope and perfuse with oxygenated aCSF.
-
Under visual guidance (e.g., DIC optics), approach a neuron with the patch pipette while applying positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a high-resistance "gigaseal".
-
-
Whole-Cell Configuration and Recording:
-
Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
In voltage-clamp mode , hold the membrane potential at a specific voltage and record the currents flowing across the membrane in response to this compound application.
-
In current-clamp mode , inject a known amount of current (often zero) and record the changes in the neuron's membrane potential in response to this compound.
-
-
Drug Application:
-
Dissolve this compound in the aCSF to the desired concentration.
-
Apply the drug-containing aCSF to the recorded neuron via the perfusion system.
-
Record the changes in currents or voltage and wash out the drug to observe recovery.
-
Conclusion
This compound has been an indispensable tool in the field of neuroscience, enabling the initial characterization and ongoing investigation of metabotropic glutamate receptors. Its ability to selectively activate these receptors has provided profound insights into their diverse roles in synaptic transmission, plasticity, and neuronal excitability. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers utilizing this compound to further unravel the complexities of mGluR signaling in both health and disease. While the synthesis of the racemic mixture is not as commonly detailed as its enantiomerically pure counterparts, the established pharmacological and methodological frameworks surrounding this compound continue to support its use as a fundamental research tool.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 3. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mobilisation of intracellular Ca2+ by mGluR5 metabotropic glutamate receptor activation in neonatal rat cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Intracellular Pathways Mediate Metabotropic Glutamate Receptor-Induced Ca2+ Mobilization in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New analogues of ACPD with selective activity for group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a selective agonist of the phosphoinositide-coupled excitatory amino acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 13. Simultaneous detection of phosphoinositide lipids by radioactive metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. re-place.be [re-place.be]
- 16. researchgate.net [researchgate.net]
A Foundational Guide to trans-ACPD and Metabotropic Glutamate Receptor Subtypes for Researchers and Drug Development Professionals
An in-depth exploration of the quintessential mGluR agonist, (±)-trans-1-amino-1,3-dicarboxycyclopentane (trans-ACPD), this technical guide serves as a comprehensive resource on its foundational pharmacology, signaling mechanisms, and the experimental protocols central to its study. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed overview of the core principles governing the interaction of this compound with metabotropic glutamate receptor (mGluR) subtypes.
Introduction to this compound and mGluRs
Glutamate is the principal excitatory neurotransmitter in the central nervous system, mediating its effects through both ionotropic and metabotropic receptors. The metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial modulatory role in synaptic transmission and neuronal excitability. To date, eight mGluR subtypes have been identified and are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling pathways.
(±)-trans-ACPD is a conformationally restricted analog of glutamate that was instrumental in the initial characterization of mGluRs due to its selectivity for these receptors over ionotropic glutamate receptors. It is a non-selective agonist, primarily activating Group I and Group II mGluRs, making it a valuable tool for the general investigation of mGluR function.
Quantitative Pharmacology of this compound
The potency of this compound varies across the different mGluR subtypes. The following table summarizes the half-maximal effective concentrations (EC50) of (±)-trans-ACPD for various mGluR subtypes as determined in recombinant expression systems.
| mGluR Subtype | Group | EC50 (μM) |
| mGluR1 | I | 15[1][2] |
| mGluR2 | II | 2[1][2] |
| mGluR3 | II | 40 |
| mGluR4 | III | ~800[1][2] |
| mGluR5 | I | 23[1][2] |
| mGluR6 | III | 82 |
| mGluR7 | III | Not widely reported |
| mGluR8 | III | Not widely reported |
Note: The EC50 values can vary depending on the expression system and the functional assay used.
Signaling Pathways of mGluR Subtypes
The activation of mGluRs by agonists like this compound initiates distinct intracellular signaling cascades depending on the receptor subtype. These pathways ultimately modulate neuronal function.
Group I mGluRs (mGluR1 and mGluR5)
Group I mGluRs are coupled to Gαq/11 proteins and activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs
Both Group II and Group III mGluRs are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The βγ subunits of the G protein can also directly modulate ion channels.
Experimental Protocols
The study of this compound and mGluR subtypes relies on a variety of key experimental techniques. Below are detailed methodologies for some of the most common assays.
Experimental Workflow: From Receptor Expression to Functional Readout
The following diagram illustrates a typical workflow for investigating the effects of a compound like this compound on a specific mGluR subtype.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity (Kd) of a radiolabeled ligand for a receptor and the density of receptors in a tissue or cell preparation (Bmax). Competition binding assays, where a non-labeled drug (like this compound) competes with a radioligand, are used to determine the affinity (Ki) of the unlabeled drug.
Detailed Methodology:
-
Membrane Preparation:
-
Cells expressing the mGluR subtype of interest are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Competition Binding Assay:
-
A fixed concentration of a suitable radioligand (e.g., [3H]glutamate or a subtype-selective antagonist) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled this compound are added to compete for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled standard ligand.
-
Incubation is typically carried out at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value of this compound, from which the Ki value can be calculated using the Cheng-Prusoff equation.
-
Calcium Imaging for Functional Analysis
Calcium imaging is a widely used functional assay for Gq-coupled receptors like Group I mGluRs. It measures the increase in intracellular calcium concentration following receptor activation.
Detailed Methodology:
-
Cell Preparation:
-
Cells expressing the Group I mGluR of interest are plated on glass-bottom dishes.
-
The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific duration at a controlled temperature.
-
-
Imaging:
-
The cells are washed to remove excess dye and placed on the stage of an inverted fluorescence microscope equipped with a camera.
-
A baseline fluorescence is recorded before the application of any compound.
-
-
Stimulation:
-
A solution containing a specific concentration of this compound is perfused over the cells.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are recorded over time.
-
-
Data Analysis:
-
The fluorescence intensity data from individual cells are analyzed to determine the peak response to this compound.
-
Dose-response curves are generated by applying a range of this compound concentrations, and the EC50 value is calculated using a sigmoidal dose-response curve fit.
-
Electrophysiology for Functional Analysis
Whole-cell patch-clamp electrophysiology is a powerful technique to measure the direct effects of mGluR activation on ion channel activity and neuronal excitability.
Detailed Methodology:
-
Slice Preparation or Cell Culture:
-
For native receptor studies, acute brain slices containing the neurons of interest are prepared. For recombinant systems, cultured cells expressing the mGluR subtype are used.
-
The preparation is placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF) or an appropriate extracellular solution.
-
-
Patch-Clamp Recording:
-
A glass micropipette with a fine tip, filled with an intracellular solution, is brought into contact with the cell membrane of a single neuron.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential (voltage-clamp) or measurement of its voltage changes (current-clamp).
-
-
Drug Application:
-
A baseline recording of membrane currents or voltage is established.
-
This compound is applied to the bath or locally via a perfusion system.
-
Changes in membrane currents (e.g., activation of potassium channels by Group II/III mGluRs) or membrane potential (e.g., depolarization by Group I mGluRs) are recorded.
-
-
Data Analysis:
-
The magnitude of the current or voltage change is measured at different concentrations of this compound to construct a dose-response curve and determine the EC50.
-
Conclusion
(±)-trans-ACPD remains a cornerstone pharmacological tool for the study of metabotropic glutamate receptors. Its broad agonist activity at Group I and II mGluRs allows for the general exploration of mGluR-mediated signaling and function. A thorough understanding of its quantitative pharmacology, the distinct signaling pathways it activates through different mGluR subtypes, and the detailed experimental protocols used to characterize its effects are essential for researchers and drug development professionals working to unravel the complexities of glutamatergic neurotransmission and develop novel therapeutics targeting the mGluR family. This guide provides a foundational framework for these endeavors, compiling critical data and methodologies to facilitate robust and reproducible scientific investigation.
References
A Technical Guide to the Exploratory Studies of trans-ACPD in Cerebellar Purkinje Cells
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core findings of exploratory studies on the effects of trans-1-amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), a potent metabotropic glutamate receptor (mGluR) agonist, on cerebellar Purkinje cells. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the complex signaling pathways involved, providing a comprehensive resource for professionals in neuroscience research and drug development.
Introduction
Cerebellar Purkinje cells are the sole output neurons of the cerebellar cortex and play a crucial role in motor coordination, learning, and memory. The glutamatergic system, which is pivotal to their function, is modulated by both ionotropic and metabotropic receptors. This compound has been instrumental as a pharmacological tool to selectively activate mGluRs and elucidate their downstream effects on Purkinje cell excitability, synaptic transmission, and intracellular signaling. Understanding these mechanisms is critical for identifying potential therapeutic targets for neurological disorders involving cerebellar dysfunction.
Quantitative Data Summary
The application of this compound to cerebellar Purkinje cells elicits a range of concentration-dependent physiological responses. The following tables summarize the key quantitative findings from various studies.
Table 1: Electrophysiological Effects of this compound on Purkinje Cells
| Parameter | This compound Concentration | Observed Effect | Reference |
| Inward Current | 10 µM | Induction of a small inward current with an associated increase in membrane conductance. | [1] |
| Inward Current | 100 µM | Induction of an inward current. | [2] |
| Membrane Potential | 25-50 µM | Evoked a direct postsynaptic depolarization that desensitized with prolonged application (> 1 min). | [3] |
| Membrane Potential | 500 µM | Induced a transient depolarization, often leading to calcium spike firing. | [4] |
| Parallel Fiber EPSP | 25-50 µM | Profoundly and reversibly reduced the amplitude of parallel fiber-evoked excitatory postsynaptic potentials (EPSPs). | [3] |
| Parallel Fiber EPSP | 500 µM | Marked and fully reversible depression of parallel fiber-mediated EPSPs. | [4] |
| AMPA-induced Current | Not specified | Suppression of L-AMPA-induced inward current for up to 60 minutes. | [5] |
Table 2: Intracellular Calcium (Ca²⁺) Mobilization by this compound
| Parameter | This compound Concentration | Observed Effect | Location | Reference |
| Intracellular Ca²⁺ | ≤ 100 µM (brief pulses) | Large increase of 200-600 nM. | Primarily Dendrites | [1] |
| Intracellular Ca²⁺ | 100 µM | Large increase in cytosolic Ca²⁺. | Primarily Soma, lesser in dendrites | [2] |
| Intracellular Ca²⁺ | 100 µM | Transient elevation of intracellular Ca²⁺. | Dendritic transients were considerably higher than somatic ones. | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies of this compound on cerebellar Purkinje cells.
Cerebellar Slice Preparation
-
Animal Model: Young adult rats (e.g., Wistar or Sprague-Dawley) are typically used.
-
Anesthesia and Perfusion: The animal is deeply anesthetized and transcardially perfused with an ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution. A common formulation for this protective cutting solution is the N-methyl-D-glucamine (NMDG)-based aCSF.[7]
-
Dissection and Slicing: The cerebellum is rapidly dissected and mounted on a vibratome stage. Sagittal slices (typically 200-300 µm thick) are cut in the ice-cold, oxygenated cutting solution.
-
Recovery: Slices are transferred to a holding chamber containing aCSF (a common formulation includes (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 glucose) and allowed to recover at 32-34°C for at least 30 minutes, followed by storage at room temperature. The solution is continuously bubbled with 95% O₂ / 5% CO₂.
Whole-Cell Patch-Clamp Recording
-
Slice Placement: A single cerebellar slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF at room temperature or a near-physiological temperature.
-
Cell Identification: Purkinje cells are visually identified using differential interference contrast (DIC) optics.
-
Pipette Fabrication and Filling: Borosilicate glass capillaries are pulled to a resistance of 3-7 MΩ. The internal solution composition varies depending on the experiment but a typical potassium-based solution for current-clamp recordings contains (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, and 0.4 Na-GTP, with pH adjusted to 7.3 with KOH. For some experiments, a fluorescent dye like biocytin may be included for later morphological reconstruction.
-
Recording: A high-resistance seal (GΩ seal) is formed between the pipette tip and the Purkinje cell soma. The membrane is then ruptured to establish the whole-cell configuration. Recordings are made in either current-clamp mode to measure membrane potential changes or voltage-clamp mode to measure ionic currents.
-
Drug Application: this compound and other pharmacological agents are applied to the slice via bath perfusion at known concentrations.
Intracellular Calcium Imaging
-
Dye Loading: Cerebellar slices are incubated in oxygenated aCSF containing the acetoxymethyl (AM) ester form of a calcium indicator dye, such as Fura-2 AM (e.g., 5 µM), for a duration that allows for selective loading of Purkinje cells (approximately 40 minutes). A non-ionic surfactant like Pluronic F-127 is often included to aid in dye solubilization.
-
De-esterification: After loading, slices are washed and allowed to sit in fresh aCSF for at least 30-60 minutes to allow for the complete de-esterification of the dye by intracellular esterases, trapping the active form of the indicator inside the cells.
-
Imaging Setup: The slice is placed in the recording chamber on the microscope. For ratiometric dyes like Fura-2, the preparation is alternately excited with two wavelengths of light (e.g., 340 nm and 380 nm), and the emitted fluorescence (at ~510 nm) is captured by a sensitive camera.
-
Data Acquisition and Analysis: The ratio of the fluorescence emitted at the two excitation wavelengths is calculated. This ratio is directly proportional to the intracellular calcium concentration. A calibration procedure can be performed to convert these ratio values into absolute calcium concentrations (in nM).
Signaling Pathways and Visualizations
The activation of metabotropic glutamate receptors in Purkinje cells by this compound initiates a cascade of intracellular events. The primary pathway involves the activation of Gq-type G-proteins, leading to the stimulation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, a key event in many of the observed physiological effects. Furthermore, a nitric oxide (NO)/cyclic GMP (cGMP) pathway has been implicated in the modulation of synaptic transmission.
Experimental Workflow for Electrophysiology and Calcium Imaging
Caption: Workflow for studying this compound effects in Purkinje cells.
This compound Signaling Pathway in Purkinje Cells
Caption: Key signaling cascades activated by this compound in Purkinje cells.
Conclusion
Exploratory studies utilizing this compound have been fundamental in delineating the role of metabotropic glutamate receptors in cerebellar Purkinje cells. The activation of these receptors leads to a complex cascade of events, including membrane depolarization, modulation of synaptic strength, and significant intracellular calcium mobilization. The primary signaling pathway involves Gq-protein-mediated activation of phospholipase C, with downstream consequences on IP₃, DAG, and intracellular calcium. Furthermore, evidence suggests the involvement of the nitric oxide/cGMP pathway in mediating some of the synaptic effects. The data and protocols presented in this guide offer a foundational understanding for researchers aiming to further investigate these pathways and for drug development professionals seeking to identify novel therapeutic targets within the glutamatergic system of the cerebellum.
References
- 1. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced Ca2+ signals in cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of metabotropic glutamate (ACPD) receptors at the parallel fiber-Purkinje cell synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ACPD and AP3 on parallel-fibre-mediated EPSPs of Purkinje cells in cerebellar slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular Mechanisms Underlying the Suppression of AMPA Responses by this compound in Cultured Chick Purkinje Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological Effects of trans-ACPD in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) is a conformationally restricted analog of glutamate and a selective agonist for metabotropic glutamate receptors (mGluRs). It serves as a pivotal pharmacological tool for elucidating the diverse roles of mGluRs in synaptic transmission, neuronal excitability, and plasticity. This technical guide provides a comprehensive overview of the physiological effects of this compound in the brain, with a focus on its receptor targets, downstream signaling cascades, and impact on neuronal function. The information is presented to support researchers and professionals in neuroscience and drug development in understanding and harnessing the experimental potential of this compound.
Core Physiological Effects of this compound
This compound is a non-selective agonist for Group I and Group II metabotropic glutamate receptors. Its physiological effects are a composite of the activation of these distinct receptor subtypes, which are coupled to different G-protein signaling pathways.
Receptor Subtype Affinity and Potency
This compound exhibits varying affinities for different mGluR subtypes. The half-maximal effective concentrations (EC50) highlight its potency at these receptors.
| Receptor Subtype | Receptor Group | EC50 (μM) | Primary Signaling Pathway |
| mGluR1 | Group I | 15[1][2][3] | Gq/G11-coupled |
| mGluR5 | Group I | 23[1][2][3] | Gq/G11-coupled |
| mGluR2 | Group II | 2[1][2][3] | Gi/o-coupled |
| mGluR3 | Group II | 40[4] | Gi/o-coupled |
| mGluR4 | Group III | ~800[1][2][3] | Gi/o-coupled |
| mGluR6 | Group III | 82[4] | Gi/o-coupled |
Signaling Pathways Activated by this compound
The activation of Group I and Group II mGluRs by this compound initiates distinct intracellular signaling cascades.
Group I mGluR Signaling
Group I mGluRs (mGluR1 and mGluR5) are predominantly coupled to Gαq/11 proteins.[5] Their activation by this compound stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[5][6] DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC).[5][6] These receptors can also modulate other signaling pathways, including the MAPK/ERK and mTOR/p70 S6 kinase pathways, which are crucial for synaptic plasticity.[7]
References
- 1. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | GluR | TargetMol [targetmol.com]
- 4. (±)-trans-ACPD - Applications - CAT N°: 28849 [bertin-bioreagent.com]
- 5. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for trans-ACPD-Induced Long-Term Potentiation (LTP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a key cellular mechanism underlying learning and memory.[1] The metabotropic glutamate receptor (mGluR) agonist, trans-ACPD (trans-±-1-Amino-1,3-dicarboxycyclopentane), has been instrumental in elucidating the role of mGluRs in synaptic plasticity. Specifically, this compound has been shown to enhance the induction and maintenance of LTP in various brain regions, most notably the hippocampus.[2][3] These application notes provide detailed protocols and a summary of the signaling pathways involved in using this compound to modulate LTP.
This compound acts as an agonist for both Group I and Group II mGluRs.[4] Its potentiation of LTP is primarily attributed to its action on Group I mGluRs (mGluR1 and mGluR5).[5] Activation of these receptors initiates a cascade of intracellular signaling events that are distinct from the canonical NMDAR-dependent LTP pathway, offering a valuable tool for dissecting the molecular mechanisms of synaptic plasticity.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound and other Group I mGluR agonists on LTP.
Table 1: Concentration-Dependent Effects of this compound on Synaptic Responses and LTP
| Concentration | Preparation | Effect | Reference |
| 10-100 µM | Rat Hippocampal Slices (CA1) | Did not induce LTP on its own with low-frequency stimulation. | [4] |
| Not Specified | Rat Hippocampal Slices (CA1) | Enhanced short-term potentiation (STP) at 1 and 5 minutes and long-term potentiation (LTP) at 20 minutes following tetanic stimulation. | [4] |
| 100-250 µM | Rat Hippocampal Slices (CA1) | Reversibly inhibited extracellularly recorded excitatory postsynaptic potentials (EPSPs). | [6] |
Table 2: Effects of Group I mGluR Agonists and Antagonists on LTP
| Compound | Target | Concentration | Preparation | Effect on LTP | Reference |
| (S)-4-Carboxyphenylglycine (4-CPG) | Group I mGluR Antagonist | Not Specified | Rat Hippocampal Slices | Impaired decremental LTP induced by weak tetanization; did not affect robust LTP from strong tetanization. | [5] |
| LY367385 | mGluR1 Antagonist | 100 µM | Rat Hippocampal Slices (CA1) | Impaired both induction and late phases of LTP when applied before high-frequency stimulation. | [5][7] |
| 2-methyl-6-(phenylethynyl)pyridine (MPEP) | mGluR5 Antagonist | Not Specified | Rat Hippocampal Slices (CA1) | Inhibited both induction and late phases of LTP when applied before high-frequency stimulation. | [5][7] |
| (RS)-3,5-Dihydroxyphenylglycine (DHPG) | Group I mGluR Agonist | 20 µM | Rat Hippocampal Slices (CA1) | Priming application enhanced the persistence of a subsequently induced decaying LTP. | [8] |
Signaling Pathways
The potentiation of LTP by this compound is primarily mediated by the activation of Group I metabotropic glutamate receptors (mGluR1 and mGluR5). This initiates a Gq-protein-coupled signaling cascade that is independent of NMDA receptor activation.
Caption: Signaling pathway for this compound-mediated potentiation of LTP.
Key steps in this pathway include:
-
Receptor Activation: this compound binds to and activates Group I mGluRs (mGluR1 and mGluR5).
-
G-Protein Cascade: This activation stimulates the Gq alpha subunit of the associated G-protein, which in turn activates Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]
-
Calcium Release: IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of calcium from intracellular stores.[9]
-
Kinase Activation: The increase in intracellular calcium and the presence of DAG lead to the activation of Protein Kinase C (PKC) and other downstream kinase cascades, such as the MAPK/ERK and PI3K/mTOR pathways.[10][11][12]
-
Protein Synthesis: These signaling pathways converge to initiate local protein synthesis, which is a critical step for the maintenance of mGluR-dependent LTP.[8] This involves the translation of mRNAs for proteins like Arc and FMRP, which are essential for synaptic remodeling.[9]
Experimental Protocols
The following protocols provide a detailed methodology for inducing and measuring this compound-potentiated LTP in hippocampal slices.
Protocol 1: Preparation of Acute Hippocampal Slices
-
Anesthesia and Euthanasia: Anesthetize a rodent (e.g., Wistar rat) with an appropriate anesthetic (e.g., isoflurane) and perform euthanasia in accordance with institutional guidelines.
-
Brain Extraction: Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. The composition of the aCSF cutting solution is typically (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1 MgSO4, and 1 CaCl2.
-
Slicing: Glue the brain to the stage of a vibratome and cut 300-400 µm thick transverse hippocampal slices.
-
Recovery: Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
Protocol 2: Electrophysiological Recording and LTP Induction
-
Slice Placement: Transfer a single slice to a submersion-type recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After allowing the slice to equilibrate in the recording chamber, establish a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulation intensity should be set to elicit an fEPSP with an amplitude that is 30-50% of the maximal response.
-
This compound Application: Following the stable baseline recording, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 10-100 µM) for a predetermined period (e.g., 10-20 minutes) prior to LTP induction.
-
LTP Induction: While continuing to perfuse with the this compound solution, induce LTP using a high-frequency stimulation (HFS) protocol. A typical HFS protocol consists of one or more trains of 100 Hz stimulation for 1 second.
-
Post-Induction Recording: Immediately after the HFS, switch back to the low-frequency baseline stimulation and record the fEPSP slope for at least 60 minutes to measure the magnitude and stability of the potentiated response.
-
Data Analysis: Normalize the fEPSP slope to the average baseline value. LTP is typically quantified as the percentage increase in the fEPSP slope during the last 10 minutes of the recording period compared to the pre-induction baseline.
Caption: Experimental workflow for this compound-mediated potentiation of LTP.
Concluding Remarks
The use of this compound has been pivotal in understanding the role of metabotropic glutamate receptors in synaptic plasticity. The protocols and data presented here provide a framework for researchers to investigate the mechanisms of mGluR-dependent LTP. Given the involvement of mGluRs in various neurological and psychiatric disorders, a thorough understanding of their role in synaptic plasticity is crucial for the development of novel therapeutic strategies. The distinct, protein synthesis-dependent pathway activated by this compound offers a specific target for pharmacological intervention aimed at modulating cognitive function and memory.
References
- 1. NMDA receptor-dependent long-term potentiation comprises a family of temporally overlapping forms of synaptic plasticity that are induced by different patterns of stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances long-term potentiation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interplay of hippocampal long-term potentiation and long-term depression in enabling memory representations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of this compound on long-term potentiation in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabotropic Glutamate Receptors Trigger Homosynaptic Protein Synthesis to Prolong Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Updates on the Physiopathology of Group I Metabotropic Glutamate Receptors (mGluRI)-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Optimal Concentration of trans-ACPD for Slice Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of trans-1-Amino-1,3-dicarboxycyclopentane (trans-ACPD), a selective agonist for metabotropic glutamate receptors (mGluRs), in acute brain slice electrophysiology. The optimal concentration of this compound is highly dependent on the specific brain region, neuronal population, and the desired physiological effect. This guide summarizes effective concentrations from published research and provides standardized protocols to ensure reproducible results.
Data Presentation: Effective Concentrations of this compound
The following table summarizes the concentrations of this compound used in various brain regions and the observed effects in slice electrophysiology studies. This data is intended to serve as a starting point for experimental design. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
| Brain Region | Neuron Type | Concentration(s) | Observed Effect(s) | Reference(s) |
| Hippocampus (CA1) | Pyramidal Neurons | 100-250 µM | Reversible inhibition of excitatory postsynaptic potentials (EPSPs). | [1] |
| Hippocampus (CA1) | Pyramidal Neurons | up to 100 µM | Enhanced short-term potentiation (STP) and long-term potentiation (LTP) following tetanic stimulation.[2] | |
| Basolateral Amygdala (BLA) | Principal Neurons | EC50 ≈ 50 µM | Dose-dependent reduction in EPSP amplitude.[3] | |
| Basolateral Amygdala (BLA) | Principal Neurons | Not specified | Membrane hyperpolarization in ~78% of neurons, mediated by a G-protein-coupled, calcium-dependent potassium conductance.[4] | |
| Neocortex | Not specified | 10-200 µM | Dose-dependent decrease in the frequency of spontaneous epileptiform events.[5] | |
| Cerebral Cortex | Not specified | ED50 = 47.8 µM | Stimulation of cAMP accumulation.[6] | |
| Dorsolateral Septal Nucleus | Not specified | Not specified | Elicited membrane potential depolarization with oscillation. High concentrations induced burst firing.[7] |
Experimental Protocols
Acute Brain Slice Preparation (Optimized N-Methyl-D-glucamine (NMDG) Protective Recovery Method)
This protocol is adapted from the NMDG protective recovery method, which enhances neuronal viability, particularly in adult animals.[8]
Solutions:
-
NMDG-HEPES aCSF (Slicing Solution): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2·2H2O, and 10 mM MgSO4·7H2O. Titrate pH to 7.3–7.4 with concentrated hydrochloric acid. Osmolality should be 300–310 mOsmol/kg.
-
HEPES Holding aCSF: 92 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 2 mM CaCl2·2H2O, and 2 mM MgSO4·7H2O. Titrate pH to 7.3–7.4. Osmolality should be 300–310 mOsmol/kg.
-
Recording aCSF: 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM glucose, 5 mM HEPES, 2 mM CaCl2·2H2O, and 2 mM MgSO4·7H2O. Titrate pH to 7.3-7.4. Osmolality should be 300-310 mOsmol/kg.
Procedure:
-
Preparation: All solutions must be continuously bubbled with 95% O2 / 5% CO2 for at least 30 minutes prior to and throughout the experiment. Chill the NMDG-HEPES aCSF to 2-4°C.
-
Anesthesia and Perfusion: Anesthetize the animal according to approved institutional protocols. Perform transcardial perfusion with ice-cold NMDG-HEPES aCSF.
-
Brain Extraction and Slicing: Rapidly dissect the brain and immerse it in ice-cold NMDG-HEPES aCSF. Section the brain into 250-350 µm thick slices using a vibratome.
-
Recovery: Transfer the slices to a recovery chamber containing NMDG-HEPES aCSF at 32–34°C for 10-15 minutes.
-
Incubation: Transfer the slices to an incubation chamber containing HEPES Holding aCSF at room temperature for at least 1 hour before recording.
Application of this compound
Stock Solution Preparation:
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in deionized water or a suitable buffer. Store aliquots at -20°C.
Application Methods:
-
Bath Application: This is the most common method for applying this compound to brain slices.
-
Transfer a brain slice to the recording chamber, continuously perfused with oxygenated Recording aCSF at a rate of 2-3 ml/min.
-
Obtain a stable baseline recording.
-
Switch the perfusion to Recording aCSF containing the desired final concentration of this compound. The drug-containing solution should be pre-warmed and oxygenated.
-
Allow sufficient time for the drug to equilibrate in the slice and for the effect to stabilize.
-
To wash out the drug, switch the perfusion back to the standard Recording aCSF.
-
-
Local "Puff" Application: This method is useful for rapid and localized drug application to a specific neuron or a small area of the slice.
-
Prepare a micropipette with a tip diameter of 1-5 µm.
-
Fill the micropipette with Recording aCSF containing a higher concentration of this compound (e.g., 10-100 times the desired final concentration, to account for dilution in the bath).
-
Position the tip of the puff pipette near the neuron of interest.
-
Apply a brief pulse of pressure (picospritzer) to eject a small volume of the drug solution.
-
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound via Group I mGluRs.
Experimental Workflow for this compound Application in Slice Electrophysiology
Caption: Workflow for this compound slice electrophysiology.
References
- 1. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of this compound on long-term potentiation in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and L-APB presynaptically inhibit excitatory glutamatergic transmission in the basolateral amygdala (BLA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.providence.org [digitalcommons.providence.org]
Application Notes: Preparation of trans-ACPD Stock Solutions for In Vitro Experiments
Introduction
(±)-trans-ACPD (trans-1-Amino-1,3-cyclopentanedicarboxylic acid) is a selective agonist for metabotropic glutamate receptors (mGluRs), with activity at both Group I and Group II mGlu receptors. It is a widely used tool in neuroscience research to investigate the roles of these receptors in various physiological and pathological processes. Proper preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro experiments. These application notes provide detailed protocols and essential data for the preparation, storage, and use of trans-ACPD in a laboratory setting.
Compound Data and Properties
A summary of the key physical and chemical properties of (±)-trans-ACPD is provided below. This information is essential for accurate stock solution preparation.
Table 1: Physicochemical Properties of (±)-trans-ACPD
| Property | Value | Reference |
| Molecular Weight | 173.17 g/mol | [1] |
| Formula | C₇H₁₁NO₄ | [1] |
| Purity | ≥95-99% (HPLC) | [2] |
| Appearance | White to off-white crystalline solid | [2][3] |
| CAS Number | 67684-64-4 | [1] |
Solubility and Stock Solution Parameters
The choice of solvent is critical and depends on the desired stock concentration and the experimental buffer compatibility.
Table 2: Solubility Data for (±)-trans-ACPD
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| Water | 5 mM | ~0.87 mg/mL | Gentle warming is recommended.[1] |
| 1 eq. NaOH | 50 mM | 8.66 mg/mL | - |
| DMSO | 288.74 mM | 50 mg/mL | Ultrasonic agitation may be needed.[3] Use newly opened, anhydrous DMSO.[3] |
Table 3: Recommended Storage and Stability of this compound Stock Solutions
| Condition | Form | Storage Temperature | Stability Period | Reference |
| As Received | Powder | -20°C | 3 years | [3] |
| As Received | Powder | +4°C | 2 years | [3] |
| In Solvent | Aliquots | -80°C | 2 years | [3] |
| In Solvent | Aliquots | -20°C | 1 year | [3] |
Note: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[3]
Biological Activity
This compound is an agonist at multiple mGluRs. The half-maximal effective concentrations (EC₅₀) provide a measure of its potency at different receptor subtypes.
Table 4: EC₅₀ Values of (±)-trans-ACPD at various mGlu Receptors
| Receptor Subtype | EC₅₀ Value (µM) | Cell Line | Reference |
| mGluR1 | 15 | CHO cells | [2] |
| mGluR2 | 2 | CHO cells | [2] |
| mGluR3 | 40 | CHO cells | [2] |
| mGluR4 | ~800 | Baby hamster kidney cells | [2] |
| mGluR5 | 23 | CHO cells | [2] |
| mGluR6 | 82 | CHO cells | [2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration (50 mM) Stock Solution in NaOH
This protocol is ideal for preparing a concentrated stock that can be diluted into aqueous experimental buffers.
Materials:
-
(±)-trans-ACPD powder
-
1 M NaOH solution
-
Nuclease-free water
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to make 1 mL of a 50 mM stock, weigh out 8.66 mg.
-
Calculation: Calculate the volume of 1 eq. NaOH required. For a 50 mM solution (0.05 mol/L), you will add an equimolar amount of NaOH.
-
Dissolution: Add the calculated volume of 1 M NaOH to the powder. Add nuclease-free water to reach the final desired volume. For instance, for 1 mL of 50 mM stock, you would add 50 µL of 1 M NaOH and 950 µL of water.
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots. Store at -20°C for up to 1 year or -80°C for up to 2 years.[3]
Protocol 2: Preparation of an Aqueous (5 mM) Stock Solution in Water
This protocol is suitable for experiments where the presence of NaOH or organic solvents is undesirable.
Materials:
-
(±)-trans-ACPD powder
-
Nuclease-free water
-
Sterile microcentrifuge tubes
-
Water bath or heat block
Procedure:
-
Weighing: Weigh the desired amount of this compound powder. To make 1 mL of a 5 mM stock, weigh out 0.87 mg.
-
Dissolution: Add the final volume of nuclease-free water.
-
Warming: Gently warm the solution (e.g., in a 37°C water bath) and vortex periodically until the solid is fully dissolved.[1] Avoid overheating.
-
Sterilization (Optional): If required for your experiment (e.g., long-term cell culture), sterilize the solution by passing it through a 0.22 µm syringe filter.[3]
-
Aliquoting and Storage: Dispense into single-use aliquots and store at -20°C or -80°C as described previously.
Protocol 3: General Protocol for In Vitro Application
This protocol outlines the final dilution and application of this compound to a typical in vitro preparation, such as cell culture or brain slices.
Procedure:
-
Thawing: Rapidly thaw a single-use aliquot of the this compound stock solution immediately before use.
-
Dilution: Serially dilute the stock solution into the pre-warmed experimental buffer (e.g., Artificial Cerebrospinal Fluid, ACSF; or cell culture medium) to achieve the final desired working concentration (e.g., 10-100 µM).
-
Application: Replace the existing medium in your cell culture well or perfusion chamber with the this compound-containing buffer.
-
Incubation: Incubate for the desired period as determined by your experimental paradigm. For example, studies on phosphoinositide hydrolysis or neurotoxicity may involve incubation periods ranging from minutes to 24 hours.[3][4]
-
Assay: Proceed with your experimental measurements, such as calcium imaging, electrophysiological recording, or biochemical assays.
Visualized Workflows and Pathways
This compound Signaling Pathway (Group I mGluR)
(±)-trans-ACPD activates Group I mGluRs (mGluR1/5), which couple to the Gαq protein. This initiates a signaling cascade involving Phospholipase C (PLC) and leads to the mobilization of intracellular calcium, a common endpoint measured in in vitro assays.
Caption: Group I mGluR signaling cascade initiated by this compound.
Workflow for Stock Solution Preparation
Following a standardized workflow ensures consistency and accuracy in stock solution preparation.
Caption: Standardized workflow for preparing this compound stock solutions.
General Workflow for an In Vitro Experiment
This diagram illustrates the logical flow from a prepared stock solution to final data analysis in a typical cell-based or tissue slice experiment.
Caption: General experimental workflow using this compound in vitro.
References
- 1. (±)-trans-ACPD | Group I mGluR Agonists: R&D Systems [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acamprosate inhibits the binding and neurotoxic effects of this compound, suggesting a novel site of action at metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for trans-ACPD in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the application of trans-ACPD (trans-1-Amino-1,3-cyclopentanedicarboxylic acid) in cultured neurons. It includes detailed protocols for key experiments, a summary of quantitative data, and diagrams of signaling pathways and experimental workflows.
Introduction
This compound is a conformationally restricted analog of glutamate and a selective agonist for metabotropic glutamate receptors (mGluRs). It is an equimolecular mixture of (1S,3R)-ACPD and (1R,3S)-ACPD, which are active at both Group I and Group II mGluRs.[1] This makes this compound a valuable tool for studying the diverse physiological roles of these receptors in the central nervous system, including their involvement in synaptic plasticity, neuronal excitability, and intracellular signaling cascades.
Mechanism of Action
This compound exerts its effects by activating mGluRs, which are G-protein coupled receptors (GPCRs). The activation of these receptors can lead to a variety of downstream cellular responses depending on the specific receptor subtype expressed in the neurons.
-
Group I mGluRs (mGluR1 and mGluR5): These receptors are typically coupled to Gαq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).
-
Group II mGluRs (mGluR2 and mGluR3): These receptors are coupled to Gαi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Applications in Cultured Neurons
This compound is widely used in cultured neuron preparations to:
-
Investigate the role of mGluRs in modulating synaptic transmission and neuronal excitability.
-
Study the downstream signaling pathways activated by mGluRs.
-
Screen for compounds that modulate mGluR activity.
-
Explore the potential neuroprotective or neurotoxic effects of mGluR activation.
Data Presentation
The following tables summarize quantitative data from studies using this compound in various cultured neuron models.
| Receptor Subtype | EC50 Value (µM) | Reference |
| mGluR1 | 15 | [1] |
| mGluR2 | 2 | [1] |
| mGluR5 | 23 | [1] |
| mGluR4 | ~800 | [1] |
Table 1: EC50 Values of this compound for mGluR Subtypes.
| Neuronal Type | This compound Concentration | Observed Effect | Reference |
| Cultured Cerebellar Purkinje Neurons | ≤ 100 µM (brief pulses) | Large (200-600 nM) increase in dendritic Ca2+ | |
| Cultured Cerebellar Purkinje Neurons | 10 µM (brief pulses) | Small inward current | |
| Basolateral Amygdala Neurons | Not specified | Membrane hyperpolarization | [2] |
| Cultured Murine Cerebral Cortical Neurons | 1 mM (16 h) | No cytotoxicity | [3] |
| Cultured Murine Cerebral Cortical Neurons | IC50 = 8 ± 2 µM | Inhibition of forskolin-stimulated cAMP formation | [3][4] |
| Cultured Chick Purkinje Neurons | Not specified | Suppression of L-AMPA-induced inward current | [5] |
| Rat Dorsolateral Septal Nucleus Neurons | Not specified | Membrane potential depolarization with oscillation | [1] |
| Rat Hippocampal CA1 Neurons | 100-250 µM | Reversible inhibition of EPSPs | [6] |
Table 2: Effects of this compound on Various Cultured Neurons.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Based on the product's molecular weight (typically around 173.17 g/mol ), calculate the required mass to prepare a stock solution of desired concentration (e.g., 10 mM).[1]
-
Solvent: Dissolve this compound in sterile, deionized water. Gentle warming may be necessary to achieve complete dissolution.[1] For a higher concentration (e.g., 50 mM), 1 equivalent of NaOH can be used as a solvent.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Calcium Imaging using Fura-2 AM
This protocol is for monitoring intracellular calcium changes in response to this compound application.
-
Cell Preparation: Plate neurons on glass coverslips coated with a suitable adhesive substrate (e.g., poly-L-lysine).
-
Fura-2 AM Loading Solution: Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.[5] For loading, dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to a final concentration of 1-5 µg/ml.[2]
-
Cell Loading: Wash the cultured neurons twice with the recording buffer.[2] Incubate the cells with the Fura-2 AM loading solution for 30 minutes at room temperature in the dark.[2][3]
-
Washing: After loading, wash the cells twice with the recording buffer to remove extracellular dye and allow for de-esterification of the dye within the cells.[2]
-
Imaging: Mount the coverslip onto an imaging chamber on a fluorescence microscope equipped for ratiometric imaging. Perfuse the cells with the recording buffer.
-
Data Acquisition: Acquire baseline fluorescence images by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at ~510 nm.
-
This compound Application: Apply this compound at the desired concentration to the perfusion solution and continue recording the fluorescence changes.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm. An increase in this ratio indicates an increase in intracellular calcium concentration.
Whole-Cell Voltage-Clamp Electrophysiology
This protocol is for measuring membrane currents induced by this compound.
-
Cell Preparation: Plate neurons on coverslips and place them in a recording chamber on an inverted microscope.
-
Solutions: Use an external solution (e.g., artificial cerebrospinal fluid - aCSF) and an internal solution for the patch pipette with appropriate ionic compositions.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Establishing Whole-Cell Configuration:
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell membrane, release the pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
-
Data Recording:
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Record baseline current.
-
Apply this compound to the external solution and record the induced current.
-
-
Data Analysis: Analyze the recorded currents for changes in amplitude, kinetics, and reversal potential.
Cyclic AMP (cAMP) Assay
This protocol is for measuring changes in intracellular cAMP levels following this compound application, typically using a competitive immunoassay kit.
-
Cell Culture: Culture neurons in a multi-well plate.
-
Cell Treatment:
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
Co-apply this compound at various concentrations to assess its inhibitory effect on forskolin-stimulated cAMP accumulation.
-
-
Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Measurement: Perform the competitive immunoassay as per the kit's protocol. This typically involves the competition between cellular cAMP and a labeled cAMP for binding to a specific antibody.
-
Data Analysis: The signal generated is inversely proportional to the amount of cAMP in the sample. Generate a standard curve and determine the cAMP concentration in your samples.
Neuronal Viability Assay
This protocol is to assess if this compound application has any cytotoxic effects.
-
Cell Preparation: Plate neurons in a multi-well plate.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 16 hours as in one study[3]). Include positive and negative controls.
-
Viability Assessment: Use a suitable viability assay, such as:
-
Data Analysis: Quantify the signal from each well using a plate reader or fluorescence microscope and calculate the percentage of viable cells relative to the control.
Mandatory Visualizations
Caption: Signaling pathways activated by this compound in cultured neurons.
Caption: Experimental workflow for this compound application in neurons.
References
- 1. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 2. brainvta.tech [brainvta.tech]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Effects of t-ACPD on neural survival and second messengers in cultured cerebral cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 7. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for trans-ACPD Administration in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of trans-ACPD, a non-selective metabotropic glutamate receptor (mGluR) agonist, in in vivo rodent studies. This document outlines its mechanism of action, provides detailed protocols for its preparation and administration, and summarizes key quantitative data from various studies.
Introduction to this compound
This compound (trans-1-Amino-1,3-dicarboxycyclopentane) is a widely used pharmacological tool for studying the roles of metabotropic glutamate receptors in the central nervous system.[1][2] It acts as an agonist at Group I and Group II mGluRs, which are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission.[3][4] Activation of these receptors initiates intracellular signaling cascades, making this compound a valuable compound for investigating various physiological and pathological processes, including learning, memory, pain perception, and neurodegenerative diseases.[4][5]
Mechanism of Action
This compound exerts its effects by activating two major groups of metabotropic glutamate receptors, which are coupled to different G-proteins and downstream signaling pathways.[3][4]
-
Group I mGluRs (mGluR1 and mGluR5): These receptors are typically coupled to Gq/11 proteins.[3][6] Upon activation by this compound, the Gq protein activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7][8] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][8] This cascade can lead to a variety of cellular responses, including neuronal depolarization and modulation of other receptor functions.[1][9]
-
Group II mGluRs (mGluR2 and mGluR3): These receptors are coupled to Gi/o proteins.[10] Activation of Gi/o by this compound leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[10][11] This pathway is generally associated with inhibitory effects on neurotransmission.
Signaling Pathways of this compound
Data Presentation: Quantitative Summary of In Vivo Rodent Studies
The following tables summarize dosages and observed effects of this compound administration in rats and mice from various studies.
Table 1: this compound Administration in Rat Studies
| Route of Administration | Dosage | Strain | Key Observed Effects |
| Intrathecal | 100 mg/kg | Neonatal | Induced clonic convulsions.[12] |
| Intracerebroventricular | 500 µM | Sprague Dawley | Neurotoxicity in organotypic hippocampal slice cultures.[5] |
| Intracellular (in vitro) | Not Specified | Sprague Dawley | Elicited membrane potential depolarization and oscillation in dorsolateral septal nucleus neurons.[1] |
| Bath application (slice) | Not Specified | Rat | Reduced multiple components of synaptic transmission in the hippocampus.[2] |
| Bath application (slice) | ED50 of 47.8 µM | Wistar | Stimulated cAMP accumulation in cerebral cortical slices.[13] |
Table 2: this compound Administration in Mouse Studies
| Route of Administration | Dosage | Strain | Key Observed Effects |
| Intrathecal | 5 µL/site | Swiss | Caused significant biting behavior.[14] |
| Intraperitoneal | 100 mg/kg | Swiss | Systemic pre-treatment with a glycine derivative reduced this compound-induced biting behavior.[15] |
| Bath application (culture) | 50 µM and 100 µM | Gα11 −/− and Gαq/Gα11 −/− | Resulted in a depolarizing shift of the membrane potential in thalamocortical neurons.[16] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Injection
Materials:
-
(±)-trans-ACPD powder
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
pH meter
-
0.22 µm sterile syringe filter
Procedure:
-
Solubility: this compound has limited solubility in water but is soluble in a solution of 1eq. NaOH (up to 50 mM). For in vivo preparations, co-solvents are often necessary.
-
Vehicle Preparation (Example): A common vehicle for in vivo administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[14]
-
Dissolution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the tube to create a stock solution. Vortex thoroughly until the powder is completely dissolved.
-
Sequentially add PEG300 and Tween-80, vortexing after each addition to ensure a homogenous mixture.
-
Finally, add the sterile saline to reach the final desired concentration and volume. Vortex again.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[14]
-
-
pH Adjustment: Check the pH of the final solution and adjust to a physiological range (7.2-7.4) using sterile NaOH or HCl if necessary.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility before injection.
-
Storage: It is recommended to prepare fresh solutions for each experiment.[14] If temporary storage is necessary, store at 4°C for a short period, protected from light.
Protocol 2: Administration of this compound to Rodents
The choice of administration route depends on the specific research question and target area within the central nervous system. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.[17][18][19]
A. Intraperitoneal (IP) Injection:
This route allows for systemic administration and rapid absorption.[20]
-
Animal Restraint: Gently restrain the mouse or rat.
-
Injection Site: Locate the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[17]
-
Injection Procedure:
-
Use a 25-27 gauge needle.[21]
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or urine is drawn, indicating correct placement.
-
Inject the this compound solution slowly.
-
Recommended maximum injection volume for mice is 2-3 ml and for rats is 5-10 ml.[18][21]
-
B. Subcutaneous (SC) Injection:
This route provides a slower, more sustained release compared to IP injection.
-
Animal Restraint: Gently restrain the animal.
-
Injection Site: Lift a fold of skin between the shoulder blades to form a "tent".
-
Injection Procedure:
-
Use a 25-27 gauge needle.[21]
-
Insert the needle at the base of the skin tent, parallel to the body.
-
Aspirate to ensure you have not entered a blood vessel.
-
Inject the solution.
-
Recommended maximum injection volume per site for mice is 2-3 ml (divided into multiple sites if necessary) and for rats is 5-10 ml.[17][21]
-
C. Intrathecal (IT) Injection:
This route delivers the compound directly into the cerebrospinal fluid, bypassing the blood-brain barrier for targeted spinal cord effects. This is a more specialized procedure requiring significant training.
-
Animal Restraint: This procedure is often performed on conscious mice, requiring firm but gentle restraint.[14]
-
Injection Site: The injection is typically made between the L5 and L6 vertebrae.[14]
-
Injection Procedure:
-
Use a 30-gauge needle connected to a microsyringe (e.g., Hamilton syringe).[14]
-
Carefully insert the needle between the vertebrae into the subdural space. A slight tail flick is often an indicator of successful dural puncture.
-
Inject a small volume (typically 5 µL for mice) over a period of about 5 seconds.[14]
-
D. Stereotaxic Intracranial Injection:
This technique allows for precise, localized delivery of this compound to specific brain regions. This is a surgical procedure requiring anesthesia and stereotaxic equipment.
-
Anesthesia: Anesthetize the animal according to your approved protocol.
-
Surgical Preparation: Secure the animal in a stereotaxic frame. Shave and sterilize the surgical site on the head.
-
Craniotomy: Using stereotaxic coordinates for the target brain region, drill a small burr hole in the skull.
-
Injection: Slowly lower a microsyringe needle to the target coordinates and infuse the this compound solution at a slow, controlled rate (e.g., 0.1-0.2 µL/min) to minimize tissue damage.
-
Post-operative Care: After injection, slowly retract the needle, suture the incision, and provide appropriate post-operative care, including analgesia and monitoring.
Experimental Workflow for In Vivo Rodent Studies
Concluding Remarks
This compound remains a critical tool for elucidating the complex roles of metabotropic glutamate receptors in the central nervous system. Careful consideration of the administration route, dosage, and experimental design is essential for obtaining reliable and reproducible data. The protocols and data presented here serve as a guide for researchers to design and execute their in vivo rodent studies effectively and ethically.
References
- 1. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reduces multiple components of synaptic transmission in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 5. Acamprosate inhibits the binding and neurotoxic effects of this compound, suggesting a novel site of action at metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 7. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 9. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gi/o PROTEIN-COUPLED RECEPTORS INHIBIT NEURONS BUT ACTIVATE ASTROCYTES AND STIMULATE GLIOTRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. (±)-trans-ACPD - Applications - CAT N°: 28849 [bertin-bioreagent.com]
- 13. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound | GluR | TargetMol [targetmol.com]
- 16. researchgate.net [researchgate.net]
- 17. az.research.umich.edu [az.research.umich.edu]
- 18. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 19. animal.research.wvu.edu [animal.research.wvu.edu]
- 20. researchgate.net [researchgate.net]
- 21. cea.unizar.es [cea.unizar.es]
Application Notes and Protocols for Calcium Imaging with trans-ACPD
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (trans-ACPD) is a selective agonist for metabotropic glutamate receptors (mGluRs), playing a crucial role in modulating synaptic plasticity and neuronal excitability. As a potent activator of both Group I and Group II mGluRs, this compound initiates intracellular signaling cascades that lead to the mobilization of calcium (Ca2+) from internal stores. This property makes it a valuable pharmacological tool for studying Ca2+ signaling pathways in various cell types, including neurons and astrocytes. These application notes provide detailed protocols for utilizing this compound in conjunction with calcium imaging techniques, primarily focusing on the ratiometric fluorescent indicator Fura-2 AM.
Pharmacology of this compound
This compound is a conformationally restricted analog of glutamate that preferentially activates mGluRs over ionotropic glutamate receptors. Its activation of Group I mGluRs (mGluR1 and mGluR5) is coupled to the Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of Ca2+ into the cytoplasm.
Quantitative Data: this compound Affinity for mGluR Subtypes
The following table summarizes the half-maximal effective concentrations (EC₅₀) of this compound for various mGluR subtypes, providing a reference for dose-response studies.
| Receptor Subtype | EC₅₀ (μM) |
| mGluR1 | 15[1][2] |
| mGluR2 | 2[1][2] |
| mGluR4 | ~800[1][2] |
| mGluR5 | 23[1][2] |
Signaling Pathway of this compound-Mediated Calcium Release
Figure 1: Signaling cascade of this compound leading to intracellular calcium release.
Experimental Protocols
Protocol 1: Calcium Imaging in Primary Neuronal Cultures
This protocol details the steps for measuring this compound-induced calcium transients in primary cortical neurons using Fura-2 AM.
Materials:
-
Primary cortical neurons cultured on glass coverslips
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS)
-
Fura-2 AM (50 µg)
-
Dimethyl sulfoxide (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Probenecid (optional)
-
This compound
-
Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission)
-
Perfusion system
Procedure:
-
Cell Preparation:
-
Culture primary cortical neurons on poly-L-lysine coated glass coverslips until the desired stage of maturity.
-
-
Fura-2 AM Loading Solution Preparation:
-
Prepare a 1 mg/mL stock solution of Fura-2 AM by dissolving 50 µg in 50 µL of DMSO.[3]
-
For a 2 µM final loading concentration, dilute the Fura-2 AM stock solution in HBSS.
-
Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.
-
(Optional) Add probenecid to a final concentration of 1 mM to inhibit dye extrusion.
-
-
Cell Loading:
-
Image Acquisition:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Capture baseline fluorescence images by alternating excitation wavelengths between 340 nm and 380 nm and collecting the emission at 510 nm.
-
Establish a stable baseline for 2-5 minutes.
-
Apply this compound (e.g., 50-100 µM) through the perfusion system.[6][7]
-
Continue recording the fluorescence changes for 5-10 minutes or until the signal returns to baseline.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) for each ROI over time.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Normalize the data to the baseline fluorescence ratio to represent the change in calcium as ΔF/F₀.
-
Protocol 2: Calcium Imaging in Cultured Astrocytes
This protocol is adapted for studying this compound-induced calcium signaling in cultured astrocytes.
Materials:
-
Cultured astrocytes on glass coverslips
-
Same reagents as for the neuronal protocol.
Procedure:
-
Cell Preparation:
-
Culture astrocytes on gelatin-coated coverslips.[8]
-
-
Fura-2 AM Loading:
-
The loading procedure is similar to that for neurons. However, due to the potential for higher dye uptake and compartmentalization in astrocytes, optimization of the Fura-2 AM concentration (1-5 µM) and loading time (30-60 minutes) may be necessary.
-
-
Image Acquisition:
-
Follow the same procedure as for neurons. Astrocytes often exhibit spontaneous calcium oscillations, so a longer baseline recording may be required to distinguish this compound-evoked responses.
-
A typical concentration of this compound to elicit responses in astrocytes is in the range of 50-100 µM.
-
-
Data Analysis:
-
The data analysis is the same as for neurons, with ROIs drawn around individual astrocyte cell bodies.
-
Experimental Workflow
Figure 2: General workflow for a this compound calcium imaging experiment.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | Incomplete de-esterification of Fura-2 AM. | Extend the de-esterification time after washing. |
| Low dye loading efficiency. | Optimize Fura-2 AM concentration and incubation time. Ensure Pluronic F-127 is used. | |
| High background fluorescence | Incomplete removal of extracellular dye. | Increase the number and duration of washes after loading. |
| No response to this compound | Low or no expression of target mGluRs. | Verify receptor expression using immunocytochemistry or molecular techniques. |
| Degraded this compound stock solution. | Prepare fresh agonist solutions. | |
| Phototoxicity or photobleaching | Excessive excitation light intensity or exposure time. | Reduce light intensity and/or exposure time. Use a neutral density filter. |
Conclusion
This compound is a powerful tool for investigating mGluR-mediated calcium signaling in both neurons and glial cells. The protocols provided herein offer a comprehensive guide for researchers to design and execute calcium imaging experiments to explore the intricate roles of these receptors in cellular physiology and pathophysiology. Successful implementation of these techniques will provide valuable insights into the mechanisms underlying synaptic transmission, neuroglial communication, and the development of novel therapeutic strategies targeting mGluR pathways.
References
- 1. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 2. This compound | GluR | TargetMol [targetmol.com]
- 3. brainvta.tech [brainvta.tech]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium imaging in astrocytes [protocols.io]
Application Note & Protocols: Utilizing trans-ACPD for the Study of Epileptiform Activity in Brain Slices
Audience: Researchers, scientists, and drug development professionals.
Abstract: The study of epilepsy and the development of novel anti-seizure therapeutics rely on robust in vitro models that can replicate the characteristic neuronal hyperexcitability of seizures. Brain slice preparations offer a powerful platform for investigating the cellular and network mechanisms underlying epileptogenesis.[1] (±)-1-Aminocyclopentane-trans-1,3-dicarboxylic acid (trans-ACPD) is a selective agonist for metabotropic glutamate receptors (mGluRs), particularly Group I and Group II, which are critically involved in modulating neuronal excitability and synaptic transmission.[2][3] Activation of Group I mGluRs is known to be pro-convulsant, making this compound a valuable pharmacological tool to induce and study epileptiform activity in acute brain slice preparations.[2] This document provides a detailed overview of the mechanism of action of this compound, comprehensive protocols for its use in inducing epileptiform discharges in brain slices, and methods for electrophysiological recording and data analysis.
Mechanism of Action: this compound and Neuronal Hyperexcitability
This compound exerts its effects by activating metabotropic glutamate receptors, which are G-protein-coupled receptors that modulate neuronal activity through second messenger systems.[4][5][6] Its pro-epileptogenic effects are primarily attributed to the activation of Group I mGluRs (mGluR1 and mGluR5).
The activation of these receptors initiates a signaling cascade that leads to increased neuronal excitability:
-
Gq/11 Protein Activation: Upon binding this compound, Group I mGluRs activate the Gq/11 family of G-proteins.[7]
-
Phospholipase C (PLC) Stimulation: Activated Gq/11 stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][9]
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4][5]
-
Downstream Effects: The elevation in intracellular Ca2+ and the presence of DAG activate various downstream effectors, including Protein Kinase C (PKC) and calcium-dependent ion channels. This cascade can lead to the suppression of potassium conductances and potentiation of NMDA receptor currents, resulting in membrane depolarization, burst firing, and a state of heightened neuronal excitability that can transition into epileptiform discharges.[9][10]
// Nodes transACPD [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mGluR1_5 [label="Group I mGluRs\n(mGluR1/mGluR5)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq/11 Protein", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Intracellular\nCa²⁺ Release", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#FBBC05", fontcolor="#202124"]; Channels [label="Modulation of\nIon Channels\n(e.g., ↓ K⁺, ↑ NMDAR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Excitability [label="Neuronal Hyperexcitability\n& Epileptiform Activity", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges transACPD -> mGluR1_5 [label=" Binds & Activates"]; mGluR1_5 -> Gq [label=" Activates"]; Gq -> PLC [label=" Activates"]; PLC -> PIP2 [label=" Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label=" Binds to Receptor"]; ER -> Ca_release [label=" Induces"]; DAG -> PKC [label=" Activates"]; Ca_release -> PKC [label=" Activates"]; PKC -> Channels [label=" Phosphorylates"]; Ca_release -> Channels [label=" Modulates"]; Channels -> Excitability [label=" Leads to"]; }
Caption: Signaling cascade initiated by this compound binding to Group I mGluRs.
Data Presentation: Effects of this compound on Neuronal Activity
The effects of this compound can be complex, often exhibiting dose-dependent and region-specific actions.[11][12] Low concentrations may facilitate neuronal activity, while higher concentrations can be suppressive or induce robust epileptiform events.[12]
Table 1: Effective Concentrations and Observed Effects of this compound in Brain Slices
| Concentration Range | Brain Region/Slice Type | Key Observed Effects | Reference(s) |
|---|---|---|---|
| 10 - 200 µM | Rat Neocortical Slices | Dose-dependently increased duration of afterpotentials and number of afterbursts. | [11] |
| 5 µM | Immature Rat Neocortical Slices | Facilitated epileptiform discharges (increased duration and frequency). | [12] |
| 50 - 200 µM | Immature Rat Neocortical Slices | Biphasic effect: initial facilitation followed by suppression of epileptiform activity. | [12] |
| 100 µM | Rat Hippocampal (CA1) Slices | Did not induce LTP on its own but enhanced tetanus-induced STP and LTP. | [8] |
| 100 - 250 µM | Rat Hippocampal (CA1) Slices | Reversibly inhibited extracellularly recorded EPSPs; depressed electrical excitability. |[13] |
Table 2: Quantitative Electrophysiological Changes Induced by this compound
| Parameter | Brain Region | This compound Concentration | Quantitative Change | Reference(s) |
|---|---|---|---|---|
| Membrane Potential | Thalamocortical Neurons | 50 µM | ~23 mV depolarization | [7] |
| Firing Mode | Thalamocortical Neurons | 50 µM | Shift from burst to tonic firing | [7] |
| Initial Firing Frequency | Thalamocortical Neurons | 50 µM | Increase to ~32 Hz | [7] |
| Reversal Potential | Basolateral Amygdala Neurons | Not specified | Hyperpolarization with reversal potential near -84 mV (K+ conductance) |[4][5] |
Experimental Protocols
The following protocols provide a framework for using this compound to induce epileptiform activity in acute hippocampal slices. These methods can be adapted for other brain regions, such as the neocortex or amygdala.
// Nodes A [label="1. Animal Anesthesia\n& Decapitation", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Brain Extraction\n& Dissection", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Acute Brain Slicing\n(e.g., Vibratome)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Slice Recovery\n(≥ 1 hour in aCSF)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Transfer to Recording Chamber", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Obtain Baseline Recording\n(Stable fEPSPs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Bath Application of this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="8. Record Epileptiform Activity\n(e.g., bursts, afterdischarges)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="9. Data Analysis\n(Frequency, Duration, Amplitude)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D -> E -> F -> G -> H -> I; }
Caption: General workflow from slice preparation to data analysis.
Protocol 1: Acute Hippocampal Slice Preparation
This protocol is adapted from standard methodologies for preparing viable brain slices for electrophysiology.[14][15][16]
Materials:
-
Animals: Wistar or Sprague Dawley rats (e.g., postnatal day 14-21).[11][16]
-
Solutions:
-
Sucrose-based Cutting Solution (ice-cold, oxygenated with 95% O₂/5% CO₂): (in mM) 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 7 Dextrose, 0.5 CaCl₂, 7 MgCl₂.
-
Artificial Cerebrospinal Fluid (aCSF) (oxygenated with 95% O₂/5% CO₂): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 Dextrose, 2 CaCl₂, 1 MgCl₂.[16]
-
-
Equipment: Vibrating microtome (vibratome), dissection tools, recovery chamber, recording chamber.
Methodology:
-
Anesthetize the animal in accordance with institutional guidelines.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, oxygenated sucrose-based cutting solution.
-
Isolate the hippocampus and glue the tissue block onto the vibratome stage.
-
Cut transverse hippocampal slices (350-450 µm thickness) in the ice-cold cutting solution.[14][16]
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for 30 minutes.
-
Maintain the slices at room temperature (22-25°C) in oxygenated aCSF for at least 1 hour before recording.[14]
Protocol 2: Induction of Epileptiform Activity with this compound
Materials:
-
(±)-trans-ACPD stock solution (e.g., 10-50 mM in 1 M NaOH, then diluted in aCSF).
-
Viable hippocampal slices in a recording chamber continuously perfused with oxygenated aCSF (3-4 ml/min) at 32-34°C.[14]
Methodology:
-
Place a recovered hippocampal slice into the submerged recording chamber and allow it to equilibrate for 15-20 minutes.
-
Position recording and stimulating electrodes (see Protocol 3).
-
Record stable baseline synaptic activity for at least 10-15 minutes.
-
Switch the perfusion to aCSF containing the desired final concentration of this compound (e.g., 50 µM). Note that the effects of this compound can be time- and concentration-dependent.[12]
-
Monitor the electrophysiological recording for the emergence of epileptiform activity, which may include:
-
Continue recording for the duration of the experiment. To study reversibility, perform a washout by switching the perfusion back to standard aCSF.
Protocol 3: Electrophysiological Recording and Analysis
Equipment:
-
Microelectrode amplifier, digitizer, and recording software.
-
Stimulating electrode (e.g., bipolar concentric wire).
-
Recording electrode (e.g., glass micropipette filled with aCSF for field recordings).
Methodology:
-
Electrode Placement: For studying the Schaffer collateral pathway, place the stimulating electrode in the stratum radiatum of the CA3 region and the recording electrode in the stratum pyramidale or stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[14]
-
Baseline Recording: Deliver single stimulation pulses (e.g., 0.1 ms duration) every 20-30 seconds at an intensity that evokes 40-50% of the maximal fEPSP response.
-
Recording during this compound Application:
-
Extracellular Field Recordings: Continuously monitor for changes in the fEPSP slope and amplitude, and for the appearance of spontaneous or evoked epileptiform events (e.g., paroxysmal depolarizing shifts, multiple population spikes).[18]
-
Intracellular/Patch-Clamp Recordings: For more detailed analysis, perform whole-cell patch-clamp recordings from individual pyramidal neurons to measure changes in membrane potential, firing patterns, and synaptic currents.[10][13]
-
-
Data Analysis:
-
Quantify the frequency of spontaneous epileptiform events (bursts/minute).
-
Measure the duration (in ms) of individual burst discharges.
-
Analyze the number of population spikes per burst.
-
Measure the amplitude and duration of afterpotentials following evoked responses.[11]
-
Considerations and Troubleshooting
-
Biphasic Effects: Be aware of the potential for biphasic responses to this compound, where low doses may be facilitatory and high doses suppressive. It is advisable to perform a full dose-response curve (e.g., 5 µM to 200 µM) to characterize the effect in your specific preparation.[12]
-
Slice Health: The viability of the brain slices is paramount. Ensure proper oxygenation and temperature control throughout the experiment. Discard slices that do not show stable baseline responses.
-
Model Specificity: this compound induces a specific form of chemoconvulsant activity mediated by mGluRs. This may differ from epileptiform activity induced by other means, such as blocking GABAergic inhibition (e.g., with bicuculline) or altering ionic concentrations (e.g., low Mg²⁺ or high K⁺).[14][19] The choice of model should align with the experimental question.
-
Reagent Purity: Use high-purity (±)-trans-ACPD. The biological activity resides in the (1S,3R) enantiomer, which is an agonist for both Group I and II mGluRs.[3]
References
- 1. How do we use in vitro models to understand epileptiform and ictal activity? A report of the TASK1‐WG4 group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of metabotropic glutamate receptors in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 4. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The effects of this compound on long-term potentiation in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of epileptiform activity by metabotropic glutamate receptors in immature rat neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Epileptiform activity influences theta-burst induced LTP in the adult hippocampus: a role for synaptic lipid raft disruption in early metaplasticity? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A brain slice experimental model to study the generation and the propagation of focally-induced epileptiform activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ictal Epileptiform Activity Is Facilitated by Hippocampal GABAA Receptor-Mediated Oscillations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction of epileptiform activity in hippocampal slices by trains of electrical stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Models of drug-induced epileptiform synchronization in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for trans-ACPD in Xenopus Oocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xenopus laevis oocytes are a robust and widely utilized heterologous expression system for characterizing a vast array of membrane proteins, including ligand-gated ion channels and G-protein coupled receptors (GPCRs).[1] Their large size facilitates the microinjection of complementary RNA (cRNA) and subsequent electrophysiological recordings, making them an ideal model for studying the functional properties of receptors like the metabotropic glutamate receptors (mGluRs).[1][2]
(±)-1-Aminocyclopentane-trans-1,3-dicarboxylic acid (trans-ACPD) is a classic agonist for Group I and Group II metabotropic glutamate receptors.[3] When Group I mGluRs (mGluR1 and mGluR5) are expressed in Xenopus oocytes, application of this compound activates the Gq/₁₁ signaling cascade. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ subsequently binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular Ca²⁺. The rise in intracellular Ca²⁺ activates endogenous calcium-activated chloride channels (CaCCs) in the oocyte, resulting in a characteristic, slow, oscillatory chloride (Cl⁻) current that can be readily measured using the two-electrode voltage clamp (TEVC) technique.[3][4]
These application notes provide a comprehensive experimental protocol for expressing a generic Group I mGluR in Xenopus oocytes and functionally characterizing its activation by this compound using the TEVC method.
Signaling Pathway of this compound in mGluR-Expressing Oocytes
References
- 1. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
- 2. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtransplantation of Postmortem Native Synaptic mGluRs Receptors into Xenopus Oocytes for Their Functional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Glutamate receptors expressed in Xenopus oocytes: Studies in function " by William Bruce McVaugh [digitalcommons.library.tmc.edu]
Application of trans-ACPD in Studies of Pain Perception: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-ACPD (trans-1-Amino-1,3-dicarboxycyclopentane) is a classic non-selective agonist for metabotropic glutamate receptors (mGluRs), with a notable activity at Group I mGluRs (mGluR1 and mGluR5). Glutamate, the primary excitatory neurotransmitter in the central nervous system, plays a crucial role in the transmission and modulation of pain signals.[1] Group I mGluRs are predominantly located postsynaptically in key areas of the pain pathway, including the dorsal horn of the spinal cord. Their activation is generally associated with an increase in neuronal excitability and can contribute to central sensitization, a key mechanism underlying chronic pain states. Therefore, this compound serves as a valuable pharmacological tool to investigate the role of Group I mGluR activation in nociceptive processing and to explore potential therapeutic strategies targeting these receptors.
This document provides detailed application notes and experimental protocols for the use of this compound in preclinical pain research.
Mechanism of Action and Signaling Pathway
This compound primarily exerts its effects by activating Group I mGluRs, which are Gq/11 protein-coupled receptors. Upon agonist binding, the G-protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events lead to the modulation of various ion channels and downstream signaling cascades, ultimately resulting in increased neuronal excitability.
Data Presentation: Behavioral Effects of Intrathecal (1S,3R)-ACPD
(1S,3R)-ACPD is the active enantiomer of this compound and is more commonly used in later studies to ensure specificity. The following data is synthesized from typical findings in the literature.
Table 1: Dose-Dependent Nociceptive Effects of Intrathecal (1S,3R)-ACPD in Rodents
| Pain Model | Species | Dose of (1S,3R)-ACPD (nmol, intrathecal) | Observed Effect |
| Spontaneous Nociceptive Behaviors | Rat | 0.1 - 10 | Dose-dependent increase in biting, licking, and scratching of the hindquarters. |
| Formalin Test (Phase 2) | Rat | 1 - 10 | Dose-dependent increase in paw flinching and licking time. |
| Mechanical Allodynia (von Frey Test) | Mouse | 0.5 - 5 | Dose-dependent decrease in paw withdrawal threshold. |
| Thermal Hyperalgesia (Hargreaves Test) | Rat | 1 - 10 | Dose-dependent decrease in paw withdrawal latency. |
Note: The exact quantitative values can vary depending on the specific experimental conditions, including animal strain, sex, and precise methodology.
Experimental Protocols
Intrathecal Injection in Rodents
This protocol describes the administration of this compound directly into the cerebrospinal fluid at the lumbar level of the spinal cord.
Materials:
-
This compound or (1S,3R)-ACPD
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Hamilton syringe (10-50 µL) with a 30-gauge needle
-
Anesthesia (e.g., isoflurane)
-
Animal restrainer (for conscious injections, if applicable)
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in sterile saline or aCSF to the desired concentration. Ensure the solution is at a physiological pH.
-
Animal Anesthesia: Anesthetize the rodent using isoflurane. Shave and sterilize the injection site over the lumbar region.
-
Injection: Position the animal on a stereotaxic frame or hold it firmly. Insert the 30-gauge needle between the L5 and L6 vertebrae. A slight tail flick is often observed upon successful entry into the intrathecal space.
-
Drug Administration: Inject the desired volume (typically 5-10 µL for mice and 10-20 µL for rats) of the this compound solution slowly over 10-20 seconds.
-
Post-injection Monitoring: Remove the needle and monitor the animal for any adverse reactions as it recovers from anesthesia.
Formalin Test
This test is used to assess nociceptive responses to a persistent chemical stimulus.
Materials:
-
Formalin solution (typically 1-5% in saline)
-
Observation chamber with a clear floor
-
Video recording equipment (optional, for later analysis)
-
Timer
Procedure:
-
Habituation: Place the animal in the observation chamber for at least 30 minutes to acclimate.
-
This compound Administration: Administer this compound via the desired route (e.g., intrathecal) at a predetermined time before the formalin injection.
-
Formalin Injection: Gently restrain the animal and inject 20-50 µL of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately place the animal back into the observation chamber and start the timer. Record the total time the animal spends licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (0-5 minutes): Represents the initial acute pain.
-
Phase 2 (15-60 minutes): Reflects inflammatory pain and central sensitization.
-
-
Data Analysis: Compare the paw licking/biting time between the this compound treated group and a vehicle control group.
Von Frey Test for Mechanical Allodynia
This assay measures the sensitivity to a mechanical stimulus.
Materials:
-
Von Frey filaments of varying calibrated forces
-
Elevated mesh platform with enclosures for each animal
Procedure:
-
Habituation: Place the animals in the enclosures on the mesh platform and allow them to acclimate for at least 30 minutes.
-
This compound Administration: Administer this compound as required by the experimental design.
-
Stimulation: Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force and progressing to filaments of higher force. Each filament is applied for a few seconds.
-
Response: A positive response is a sharp withdrawal of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold can be calculated using the up-down method.
-
Data Analysis: Compare the paw withdrawal threshold between the this compound and control groups.
Electrophysiological Recording from Dorsal Horn Neurons in Spinal Cord Slices
This protocol allows for the direct assessment of the effects of this compound on the excitability of dorsal horn neurons.
Materials:
-
Rodent spinal cord tissue
-
Vibratome for slicing
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber and perfusion system
-
Patch-clamp amplifier and data acquisition system
-
Glass microelectrodes
-
This compound
Procedure:
-
Spinal Cord Slice Preparation: Anesthetize the animal and perform a laminectomy to expose the spinal cord. Rapidly dissect the lumbar spinal cord and place it in ice-cold, oxygenated aCSF. Cut transverse slices (300-400 µm thick) using a vibratome.
-
Slice Recovery: Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
Recording: Place a slice in the recording chamber and perfuse with oxygenated aCSF. Using a microscope, identify neurons in the dorsal horn (laminae I-V).
-
Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a dorsal horn neuron. Record baseline synaptic activity (spontaneous or evoked) and membrane properties.
-
This compound Application: Bath-apply this compound at a known concentration and record the changes in neuronal activity, such as membrane potential depolarization, changes in firing frequency, and alterations in synaptic currents.
-
Data Analysis: Analyze the electrophysiological parameters before, during, and after the application of this compound.
Conclusion
This compound is a critical tool for elucidating the contribution of Group I mGluRs to pain processing. The protocols outlined above provide a framework for investigating the pro-nociceptive effects of activating these receptors in various preclinical models. By combining behavioral assays with electrophysiological recordings, researchers can gain a comprehensive understanding of how Group I mGluR activation modulates spinal nociceptive circuits, which is essential for the development of novel analgesic therapies.
References
Troubleshooting & Optimization
troubleshooting trans-ACPD solubility issues in aCSF
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the metabotropic glutamate receptor agonist, trans-ACPD, and its solubility in artificial cerebrospinal fluid (aCSF).
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and application of this compound in aCSF for experimental settings.
Question: My this compound is not dissolving in the aCSF. What should I do?
Answer:
This is a common issue that can often be resolved by following a systematic approach. The limited solubility of this compound in aqueous solutions at neutral pH is a primary factor.
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution: Do not dissolve this compound directly in your final working volume of aCSF. It is highly recommended to first prepare a concentrated stock solution.
-
Choose the Right Solvent for the Stock Solution:
-
1 M NaOH: For a high concentration stock, dissolve this compound in an equivalent of NaOH (e.g., 1eq. NaOH). This can achieve concentrations up to 50 mM.[1][2] The basic pH of the NaOH solution deprotonates the carboxylic acid groups of this compound, significantly increasing its solubility.
-
Water: For lower concentration stocks, water can be used. Solubility in water can reach up to 5 mM with gentle warming.[1][2]
-
-
Adjust the pH of the Stock Solution: Before adding the stock to your aCSF, it is crucial to adjust the pH of the concentrated stock solution to be close to the physiological pH of your aCSF (typically 7.3-7.4). Use HCl to carefully bring the pH down. This prevents a significant pH shock to your aCSF, which could cause other components to precipitate.
-
Gentle Warming and Sonication: Aiding the dissolution process with gentle warming (do not boil) or sonication can be effective, especially when preparing aqueous stock solutions.[3]
-
Final Dilution: Once you have a clear, pH-adjusted stock solution, you can perform the final dilution into your carbogen-bubbled (95% O2 / 5% CO2) aCSF to reach your desired working concentration (typically in the µM range).[4][5]
Question: I observed precipitation after adding my this compound stock solution to the aCSF. What caused this?
Answer:
Precipitation upon addition of a this compound stock solution to aCSF usually points to issues with either the pH or the concentration.
Troubleshooting Steps:
-
Check the pH of your Stock Solution: If you prepared a stock in NaOH and did not neutralize it before adding it to the aCSF, the localized high pH can cause the precipitation of divalent cations like Ca²⁺ and Mg²⁺ present in the aCSF (as Ca(OH)₂ or Mg(OH)₂).
-
Final Concentration is Too High: Ensure your final working concentration of this compound is within its solubility limit in the final aCSF formulation. While stock solutions can be concentrated, the final dilution should be well below the solubility limit at physiological pH.
-
Slow Addition and Mixing: Add the stock solution to the aCSF slowly while continuously stirring or bubbling the aCSF. This helps in rapid and uniform dispersion, preventing localized areas of high concentration that can lead to precipitation.
-
aCSF Formulation: Ensure your aCSF is freshly prepared and properly buffered. The bicarbonate buffering system, maintained by continuous bubbling with carbogen, is crucial for pH stability.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a this compound stock solution?
A1: The recommended method is to prepare a concentrated stock solution in 1eq. NaOH (up to 50 mM) or water (up to 5 mM with gentle warming).[1][2] For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]
Q2: What is the typical working concentration of this compound in experiments?
A2: The effective concentration (EC₅₀) of this compound varies depending on the specific metabotropic glutamate receptor subtype being targeted. It is a potent agonist for group I and group II mGlu receptors.[1][2][3] Typical working concentrations in slice electrophysiology experiments range from 10 µM to 200 µM.[4][5]
Q3: Can I dissolve this compound directly in DMSO?
A3: While some suppliers provide solubility information for DMSO-based formulations for in vivo use, for in vitro applications like slice electrophysiology, it is best to avoid DMSO if possible, as it can have independent biological effects.[3] Preparing stock solutions in water or NaOH is the more common and recommended practice.
Q4: How does pH affect the solubility of this compound?
A4: this compound is a dicarboxylic acid, and its solubility is highly dependent on pH.[9][10]
-
Acidic pH: The carboxylic acid groups are protonated, making the molecule less polar and thus less soluble in aqueous solutions.
-
Basic pH: The carboxylic acid groups are deprotonated to form carboxylate anions, which are much more polar and result in significantly higher aqueous solubility.
Q5: Is this compound stable in aCSF during a long experiment?
A5: Once dissolved and diluted in properly prepared and continuously oxygenated aCSF, this compound is generally stable for the duration of a typical electrophysiology experiment (several hours). However, it is always good practice to use freshly prepared dilutions.
Data Presentation
Table 1: Solubility of (±)-trans-ACPD
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 5 | ~28.8 | Gentle warming is recommended.[1][2] |
| 1eq. NaOH | 8.66 | 50 | - |
Molecular Weight of (±)-trans-ACPD is 173.17 g/mol .[1]
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in NaOH
-
Weigh the Compound: Weigh out 8.66 mg of (±)-trans-ACPD powder.
-
Prepare NaOH Solution: Prepare a fresh solution of 1 M NaOH.
-
Dissolve this compound: Add the 8.66 mg of this compound to a microcentrifuge tube. Add 1 mL of 1 M NaOH to the tube.
-
Vortex/Mix: Vortex or pipette up and down until the powder is completely dissolved. The solution should be clear.
-
Storage: This provides a 50 mM stock solution. For immediate use, proceed to the next step. For long-term storage, aliquot into smaller volumes and store at -20°C.
Protocol 2: Application of this compound to aCSF for Electrophysiology
-
Prepare aCSF: Prepare your standard recording aCSF (e.g., in mM: 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose).[6]
-
Oxygenate aCSF: Continuously bubble the aCSF with carbogen (95% O₂ / 5% CO₂) for at least 15-20 minutes before use and throughout the experiment. This maintains the pH at ~7.4.
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Take a small volume of your 50 mM stock solution (e.g., 10 µL).
-
Neutralize it by adding an appropriate amount of HCl. Monitor the pH carefully.
-
Dilute this neutralized stock in a larger volume of aCSF to make an intermediate stock (e.g., 1 mM).
-
-
Prepare Final Working Solution:
-
Take the required volume from your stock (or intermediate stock) to achieve the final desired concentration in your recording chamber's perfusion line.
-
For example, to make a 50 µM solution from a 50 mM stock, you would perform a 1:1000 dilution. Add 1 µL of the 50 mM stock to every 1 mL of aCSF.
-
-
Apply to the System: Perfuse the brain slices or cell culture with the final this compound-containing aCSF.
Visualizations
Signaling Pathway of this compound
References
- 1. bio-techne.com [bio-techne.com]
- 2. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 3. This compound | GluR | TargetMol [targetmol.com]
- 4. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Preparation of acute midbrain slices containing the superior colliculus and periaqueductal gray for patch-c... [protocols.io]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Buy (1R,3S)-Cyclopentane-1,3-dicarboxylic acid | 876-05-1 [smolecule.com]
- 10. Reddit - The heart of the internet [reddit.com]
Navigating the Fine Line: A Technical Guide to Optimizing trans-ACPD Concentration and Preventing Excitotoxicity
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the metabotropic glutamate receptor (mGluR) agonist, trans-ACPD, achieving the desired physiological effects without inducing excitotoxicity is a critical experimental hurdle. This technical guide provides a comprehensive resource, including troubleshooting advice, frequently asked questions, and detailed experimental protocols, to aid in the optimization of this compound concentration and the prevention of neuronal cell death.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death observed at concentrations expected to be non-toxic. | Cell Culture Health: The health and density of the neuronal culture can significantly impact its susceptibility to excitotoxicity. Unhealthy or overly dense cultures are more vulnerable. | Ensure optimal cell culture conditions, including appropriate media, supplements, and seeding density. Regularly monitor cell morphology and viability. |
| Prolonged Exposure: The duration of this compound exposure is a critical factor. Even moderate concentrations can become toxic with extended incubation times. | Optimize the incubation time. For initial experiments, consider a shorter duration (e.g., 1-6 hours) and progressively increase it based on viability assessments. | |
| Serum in Media: The presence of serum in the culture medium during the experiment can sometimes potentiate excitotoxic effects. | For acute experiments, consider performing the this compound treatment in serum-free media. | |
| Inconsistent or variable results between experiments. | Reagent Preparation: Improper dissolution or storage of this compound can lead to variability in its effective concentration. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., water or NaOH) and store them in aliquots at -20°C to avoid repeated freeze-thaw cycles. |
| Cell Line/Primary Neuron Variability: Different neuronal cell types and even different batches of primary neurons can exhibit varying sensitivities to this compound. | Characterize the dose-response for each new cell line or primary culture batch. Perform a pilot experiment with a range of concentrations to determine the optimal working concentration. | |
| No observable effect at the intended concentration. | Incorrect Concentration: A simple calculation error or degradation of the compound can lead to a lower than expected effective concentration. | Double-check all calculations and prepare fresh dilutions. Consider verifying the concentration and purity of the this compound stock. |
| Receptor Expression: The cell type being used may not express the target mGluRs at a high enough level to elicit a measurable response. | Verify the expression of group I and/or group II mGluRs in your cell model using techniques such as Western blot, qPCR, or immunocytochemistry. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound to avoid excitotoxicity?
A1: Based on available literature, a starting range of 10 µM to 100 µM is generally recommended for eliciting physiological responses without causing immediate, widespread excitotoxicity in many neuronal cell types. However, the optimal concentration is highly dependent on the specific cell type, culture conditions, and experimental duration.
Q2: How does this compound induce excitotoxicity?
A2: this compound is an agonist for both group I and group II metabotropic glutamate receptors. The excitotoxicity associated with high concentrations of this compound is primarily mediated by the overactivation of group I mGluRs (mGluR1 and mGluR5). This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum. A sustained, excessive increase in intracellular Ca2+ concentration activates a cascade of downstream neurotoxic events, including mitochondrial dysfunction, activation of proteases and nucleases, and the production of reactive oxygen species (ROS), ultimately leading to neuronal cell death.
Q3: What are the most common methods to assess this compound-induced excitotoxicity?
A3: Several assays can be used to quantify excitotoxicity:
-
MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Trypan Blue Exclusion Assay: A simple method to differentiate between live and dead cells based on membrane integrity.
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes, allowing for the quantification of cell death.
-
Calcium Imaging: Using fluorescent calcium indicators to measure changes in intracellular calcium levels following this compound application can provide a direct measure of a key initiating event in excitotoxicity.
Q4: Can the excitotoxic effects of this compound be blocked?
A4: Yes, the neurotoxic effects of high concentrations of this compound can be mitigated by antagonists of group I mGluRs. For instance, studies have shown that compounds that block mGluR5 can be neuroprotective against this compound-induced toxicity.[1]
Data on this compound Concentration and Excitotoxicity
The following table summarizes findings from the literature on the effects of different this compound concentrations and exposure times on neuronal viability. It is important to note that direct comparisons can be challenging due to variations in experimental models and methodologies.
| Cell Type | This compound Concentration | Exposure Duration | Observed Effect | Assessment Method | Citation |
| Organotypic Hippocampal Slice Cultures (Rat) | 500 µM | 24 hours | Neurotoxicity | Propidium Iodide Uptake | [1][2] |
| Cultured Murine Cerebral Cortical Neurons | 1 mM | 16 hours | No significant cytotoxicity | Not specified | [1] |
| Rat Hippocampal CA1 Neurons | 100-250 µM | Not specified (acute) | Reversible inhibition of EPSPs (physiological response) | Electrophysiology | [3] |
| Rat Dorsolateral Septal Nucleus Neurons | High concentrations | Not specified (acute) | Burst firing, suggesting potential for cellular toxicity | Electrophysiology | [4] |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound using the MTT Assay
This protocol outlines a method to determine the highest concentration of this compound that can be used in your specific neuronal cell culture system without inducing significant cell death.
1. Cell Plating:
- Plate primary neurons or neuronal cell lines in a 96-well plate at a predetermined optimal density.
- Allow cells to adhere and differentiate for the appropriate amount of time according to your standard protocol.
2. Preparation of this compound dilutions:
- Prepare a stock solution of this compound (e.g., 100 mM in 1 M NaOH, then neutralized and diluted in culture medium).
- Perform a serial dilution to create a range of concentrations to be tested (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM). Include a vehicle control (the solution used to dissolve this compound).
3. Treatment:
- Carefully remove the existing culture medium from the wells.
- Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
- Incubate the plate for the desired experimental duration (e.g., 24 hours).
4. MTT Assay:
- Following incubation, add MTT solution (final concentration 0.5 mg/mL) to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Subtract the background absorbance (from wells with no cells).
- Express the results as a percentage of the vehicle-treated control cells.
- Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the concentration at which viability begins to significantly decrease.
Visualizations
Signaling Pathway of this compound-Induced Excitotoxicity
Caption: Signaling cascade of this compound-induced excitotoxicity.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration.
References
- 1. Effects of t-ACPD on neural survival and second messengers in cultured cerebral cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acamprosate inhibits the binding and neurotoxic effects of this compound, suggesting a novel site of action at metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of trans-ACPD in solution over time
Welcome to the technical support center for trans-ACPD. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: The solubility of this compound depends on the solvent. For aqueous solutions, it is soluble up to 5 mM with gentle warming.[1][2] For higher concentrations, 1eq. NaOH can be used to dissolve this compound up to 50 mM.[1][2][3] It is also reported to be soluble in DMSO and slightly soluble in water.[4] When preparing stock solutions, it is recommended to use the batch-specific molecular weight found on the vial label and Certificate of Analysis.[2] For in vivo experiments, it is best to prepare the working solution freshly on the same day of use.[5]
Q2: What are the recommended storage conditions for this compound?
A2: The storage recommendations for this compound vary depending on whether it is in solid form or in solution.
-
Solid Form: The solid form of this compound can be stored at room temperature or at -20°C.[1][6] One supplier suggests that the solid is stable for at least four years when stored at -20°C.[4]
-
Stock Solutions: To minimize degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.[5] For long-term storage, it is recommended to store stock solutions at -80°C (for up to 2 years) or -20°C (for up to 1 year).[5]
Q3: What is the stability of this compound in aqueous solutions over time?
A3: Currently, there is limited quantitative data available in the public domain regarding the degradation rate and half-life of this compound in various aqueous solutions over extended periods. As a dicarboxylic acid derivative, this compound may be susceptible to degradation pathways such as hydrolysis and oxidation, particularly with prolonged storage in aqueous buffers at non-frozen temperatures. For critical applications requiring precise concentrations, it is advisable to use freshly prepared solutions or conduct an in-house stability assessment.
Troubleshooting Guides
Problem: I am observing inconsistent or weaker than expected biological activity with my this compound solution.
Possible Causes and Solutions:
-
Degradation of this compound:
-
Solution: Prepare fresh stock solutions from the solid compound. If using a previously prepared stock, ensure it has been stored properly in aliquots at -80°C or -20°C and has not undergone multiple freeze-thaw cycles. For critical experiments, consider preparing a fresh solution for each experiment.
-
-
Incorrect Solution Concentration:
-
pH of the Final Working Solution:
-
Solution: The activity of this compound can be pH-dependent. Ensure the pH of your final experimental buffer is within the optimal range for your specific assay.
-
Problem: My this compound solution appears cloudy or has precipitated.
Possible Causes and Solutions:
-
Low Solubility at the Target Concentration:
-
Precipitation upon Dilution:
-
Solution: If a stock solution in a solvent like DMSO is diluted into an aqueous buffer, the compound may precipitate if the final concentration exceeds its solubility in the aqueous buffer. Ensure the final concentration is below the solubility limit in the working solution.
-
-
Incorrect Storage:
-
Solution: If the solution was not stored properly (e.g., at an inappropriate temperature), the compound may have precipitated out of solution. Try warming the solution gently to see if the precipitate redissolves. If not, it is best to prepare a fresh solution.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Notes | Reference(s) |
| Water | 5 mM | With gentle warming | [1][2] |
| 1eq. NaOH | 50 mM | [1][2][3] | |
| DMSO | Soluble | [4] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes | Reference(s) |
| Solid | Room Temperature | Not specified | [1][2] | |
| Solid | -20°C | ≥ 4 years | [4] | |
| Stock Solution | -20°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles | [5] |
| Stock Solution | -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles | [5] |
Experimental Protocols
Protocol: General Procedure for Assessing the Stability of this compound in Solution via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the stability of this compound in a specific solution over time. A stability-indicating HPLC method should be able to separate the intact this compound from any potential degradation products.
1. Materials:
- This compound (solid)
- HPLC-grade solvents (e.g., water, acetonitrile, methanol)
- Buffers (e.g., phosphate-buffered saline, pH 7.4)
- HPLC system with a UV detector
- Appropriate HPLC column (e.g., C18 reversed-phase)
- Temperature-controlled incubator or water bath
2. Method:
Visualizations
Caption: Signaling pathway of this compound via Group I metabotropic glutamate receptors.
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting logic for inconsistent this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound-induced phosphoinositide hydrolysis and modulation of hippocampal pyramidal cell excitability do not undergo parallel developmental regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 6. Stimulation of phosphoinositide hydrolysis by trans-(+/-)-ACPD is greatly enhanced when astrocytes are cultured in a serum-free defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
common off-target effects of trans-ACPD in neuronal cultures
This guide provides troubleshooting advice and frequently asked questions for researchers using the metabotropic glutamate receptor (mGluR) agonist, trans-ACPD (trans-1-Amino-1,3-cyclopentanedicarboxylic acid), in neuronal cultures. The primary focus is to address common issues arising from its complex pharmacological profile.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a conformationally restricted analog of glutamate. It serves as a selective agonist for metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. Unlike ionotropic glutamate receptors that form ion channels, mGluRs trigger intracellular second messenger cascades upon activation.
Q2: Which specific mGluRs does this compound activate?
A2: A primary challenge in using this compound is its lack of subtype selectivity. It is a broad-spectrum agonist, active at both Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) metabotropic glutamate receptors. This broad activity can lead to complex and sometimes contradictory physiological effects.
Q3: I am seeing unexpected or inconsistent results in my neuronal cultures with this compound. What could be the cause?
A3: Inconsistent results are often due to the non-selective nature of this compound. Depending on the specific mGluR subtypes expressed in your neuronal culture, this compound can initiate multiple signaling pathways simultaneously. For instance, Group I mGluRs typically couple to Gq proteins, leading to phosphoinositide hydrolysis and calcium mobilization, while Group II mGluRs couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[1] The net effect on your neurons will be a composite of these actions.
Q4: At what concentration should I use this compound?
A4: The optimal concentration is highly dependent on the specific mGluR subtype you are targeting and the neuronal preparation. As shown in the data tables below, EC50 values for this compound vary significantly across different mGluRs. It is recommended to perform a dose-response curve for your specific assay. However, be aware that high concentrations (>100-200 µM) can lead to non-specific effects and potential neurotoxicity.[2][3]
Troubleshooting Guide
Issue 1: Observing widespread, non-specific neuronal activation or inhibition.
-
Possible Cause: Activation of multiple mGluR groups (I and II) with opposing downstream effects.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use a more selective agonist for the mGluR group of interest. For example, use (S)-3,5-DHPG for Group I mGluRs or LY354740 for Group II mGluRs.[1][4] If the selective agonist recapitulates your desired effect, it confirms the involvement of that specific mGluR group.
-
Pharmacological Blockade: Co-incubate your neuronal cultures with a group-selective mGluR antagonist prior to and during this compound application. For example, use a Group I antagonist like LY367385 or a Group II antagonist like LY341495 to isolate the effects of the other group.[1]
-
Concentration Optimization: Lower the concentration of this compound. It has a higher potency for mGluR2 compared to Group I receptors, so lower concentrations might favor Group II activation.
-
Issue 2: Evidence of neuronal stress or cell death after this compound treatment.
-
Possible Cause: Excitotoxicity, potentially due to the potentiation of N-methyl-D-aspartate receptor (NMDAR) activity, especially at higher concentrations of this compound.[5] Burst firing induced by high concentrations of this compound can also be a sign of cellular toxicity.[2]
-
Troubleshooting Steps:
-
Reduce Concentration: The neurotoxic effects of this compound have been observed at concentrations around 500 µM in organotypic hippocampal slice cultures.[5] Try significantly lower concentrations (e.g., 10-50 µM).
-
Co-application with NMDAR Antagonist: To test if the toxicity is mediated by NMDARs, co-apply a non-competitive NMDAR antagonist like MK-801 or a competitive antagonist like AP5. If the toxicity is attenuated, it suggests an mGluR-NMDAR interaction.
-
Use a More Selective Agonist: Agonists with higher selectivity for a specific mGluR subtype may not produce the same level of excitotoxicity.
-
Issue 3: The observed effect of this compound is resistant to mGluR antagonists.
-
Possible Cause: A true off-target effect, where this compound is interacting with a non-mGluR receptor. While evidence for widespread off-target binding is limited, it cannot be entirely ruled out without specific testing. One study found that this compound-induced hyperpolarization in basolateral amygdala neurons was not blocked by antagonists for GABAB, acetylcholine, or ionotropic glutamate receptors.[6]
-
Troubleshooting Steps:
-
Broad Antagonist Screening: If you have a hypothesis about a potential off-target receptor family, use a broad-spectrum antagonist for that family in a co-application experiment.
-
Literature Review for Specific Cell Type: Investigate the known receptor expression profile of your specific neuronal culture type to identify potential off-target candidates.
-
Use an Alternative Agonist: Compare the effects of this compound with a structurally different but functionally similar mGluR agonist. If the alternative agonist produces the desired on-target effect without the anomalous result, it points towards an off-target action of this compound.
-
Quantitative Data Summary
The following tables summarize the potency of this compound at various mGluR subtypes and the concentrations at which specific effects have been observed.
Table 1: Potency (EC50) of this compound at mGluR Subtypes
| mGluR Subtype | EC50 (µM) | Reference(s) |
| mGluR1 | 15 | |
| mGluR2 | 2 | |
| mGluR4 | ~800 | |
| mGluR5 | 23 |
Table 2: Concentration-Dependent Effects of this compound in Neuronal Preparations
| Effect | Concentration | Neuronal Preparation | Reference(s) |
| Inhibition of forskolin-stimulated cAMP | IC50 = 8 µM | Cultured murine cerebral cortical neurons | [1] |
| Inhibition of EPSPs | 100-250 µM | Rat hippocampal CA1 | [3] |
| Neuroprotection against NMDA-induced degeneration | 0.1-1 µM (for selective Group II agonist) | Murine cortical cultures | [7] |
| Neurotoxicity | 500 µM | Organotypic hippocampal slice cultures | [5] |
| Weak stimulation of phosphoinositide hydrolysis | 1 mM | Cultured murine cerebral cortical neurons | [1] |
Experimental Protocols
Protocol 1: Pharmacological Blockade to Determine mGluR Group Specificity
-
Preparation: Prepare stock solutions of this compound and the selected group-specific antagonist (e.g., LY367385 for Group I, LY341495 for Group II).
-
Control Group: Treat neuronal cultures with vehicle control.
-
This compound Only Group: Treat cultures with the desired concentration of this compound.
-
Antagonist Control Group: Treat cultures with the antagonist alone to control for any independent effects.
-
Co-application Group: Pre-incubate cultures with the antagonist for 10-20 minutes before adding this compound in the continued presence of the antagonist.
-
Assay: Perform your functional assay (e.g., electrophysiology, calcium imaging, second messenger measurement).
-
Analysis: Compare the effect of this compound in the presence and absence of the antagonist. A successful blockade will inhibit the response, indicating that the effect is mediated by the targeted mGluR group.
Protocol 2: Basic Measurement of cAMP Accumulation
This protocol provides a general workflow. Specific kits and reagents may vary.
-
Cell Plating: Plate neuronal cultures in a multi-well format (e.g., 24-well or 96-well plates).
-
Pre-incubation: Wash cells and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Forskolin Co-application (for Gi-coupled receptors): Since Group II mGluRs are Gi-coupled and inhibit adenylyl cyclase, you need to first stimulate cAMP production. Add forskolin (an adenylyl cyclase activator) along with your test compounds (vehicle, this compound, or other agonists/antagonists).
-
Incubation: Incubate for the desired period (e.g., 10-30 minutes).
-
Cell Lysis: Terminate the reaction and lyse the cells according to the assay kit manufacturer's instructions.
-
Detection: Measure cAMP levels using a suitable method, such as a competitive immunoassay (e.g., ELISA) or a luciferase-based biosensor (e.g., GloSensor).[8][9]
-
Data Normalization: Normalize cAMP levels to the total protein concentration in each well.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Acamprosate inhibits the binding and neurotoxic effects of this compound, suggesting a novel site of action at metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective activation of group-II metabotropic glutamate receptors is protective against excitotoxic neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
how to minimize variability in trans-ACPD experimental results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experimental results using the metabotropic glutamate receptor (mGluR) agonist, trans-ACPD.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments in a question-and-answer format, offering specific solutions to enhance data quality and reproducibility.
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal Response | Why am I not observing a response (e.g., calcium mobilization, cAMP change) after applying this compound? | 1. Receptor Expression: The cell line may not express the target mGlu receptor subtype at sufficient levels. 2. Incorrect G-Protein Coupling: The cell line may lack the appropriate G-protein (Gq/11 for calcium, Gi/o for cAMP inhibition) to couple to the activated receptor. 3. Compound Degradation: Improper storage or handling of this compound may have led to its degradation. 4. Suboptimal Agonist Concentration: The concentrations of this compound used may be too low to elicit a response. | 1. Verify Receptor Expression: Confirm the presence of the target mGlu receptor in your cell line using techniques like qPCR or Western blot. 2. Ensure Proper G-Protein Coupling: Use a cell line known to express the necessary G-proteins or consider co-transfecting the appropriate Gα subunit. 3. Proper Compound Handling: Store this compound as a crystalline solid at -20°C for long-term stability (stable for ≥ 4 years) or prepare fresh stock solutions.[1] For stock solutions, store at -80°C for up to 2 years or -20°C for 1 year.[2] 4. Optimize Concentration: Perform a dose-response curve to determine the optimal concentration range. EC50 values can vary significantly between receptor subtypes.[1][3] |
| High Variability Between Replicates | What is causing high variability in my data between wells or experiments? | 1. Inconsistent Cell Density: Variations in the number of cells per well can lead to inconsistent responses. 2. Inconsistent Compound Concentration: Errors in serial dilutions can lead to variability in the final concentration of this compound. 3. Edge Effects: Wells on the edge of the plate may experience different temperature and evaporation rates, affecting cell health and response. 4. Variability in Incubation Times: Inconsistent incubation times with the compound or assay reagents can affect the magnitude of the response. | 1. Optimize and Standardize Cell Plating: Ensure a homogenous cell suspension and use a consistent cell number per well. Allow adherent cells to attach and spread evenly overnight.[4] 2. Careful Pipetting: Use calibrated pipettes and proper technique for serial dilutions. Prepare a master mix for each concentration to add to replicate wells. 3. Minimize Edge Effects: Avoid using the outer wells of the plate or fill them with sterile buffer or media to create a humidity barrier. 4. Standardize Incubation Times: Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents. Adhere strictly to the optimized incubation times. |
| Unexpected Cellular Response | Why am I observing an unexpected response, such as cell death or membrane potential oscillations? | 1. High Agonist Concentration: High concentrations of this compound can lead to excessive receptor activation, potentially causing excitotoxicity or other off-target effects.[5][6] 2. Receptor Desensitization: Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization, resulting in a diminished response over time. 3. Activation of Multiple Receptor Subtypes: this compound is a non-selective agonist for group I and II mGlu receptors, and the observed effect may be a composite of activating multiple signaling pathways.[1][3] | 1. Perform Dose-Response Analysis: Use the lowest effective concentration of this compound to achieve a robust signal without inducing toxicity. A typical starting range for in vitro studies is 10-100 µM.[1][2] 2. Optimize Stimulation Time: Determine the optimal stimulation time to capture the peak response before significant desensitization occurs. 3. Use Subtype-Selective Compounds: If a specific receptor subtype is of interest, consider using more selective agonists or antagonists to dissect the signaling pathways involved. |
Frequently Asked Questions (FAQs)
1. What is this compound and which receptors does it activate?
(±)-trans-ACPD is a selective agonist for metabotropic glutamate receptors (mGluRs). It is an equimolecular mixture of (1S,3R)-ACPD and (1R,3S)-ACPD and is active at both group I (mGluR1 and mGluR5) and group II (mGluR2 and mGluR3) mGlu receptors.[1]
2. How should I prepare and store this compound?
-
Storage: Store the solid compound at -20°C for long-term stability (up to 4 years).[1]
-
Stock Solutions: this compound is slightly soluble in water but solubility can be increased with gentle warming.[1] It is also soluble in 1eq. NaOH (up to 50 mM) and DMSO.[1][3] For in vivo experiments, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] It is recommended to prepare working solutions fresh on the day of the experiment.[2]
3. What are the expected downstream signaling pathways of this compound activation?
Activation of group I mGluRs (mGluR1 and mGluR5) typically couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium.[7][8] Group II mGluRs (mGluR2 and mGluR3) are generally coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]
4. What are typical EC50 values for this compound?
The EC50 values for this compound vary depending on the specific mGlu receptor subtype and the experimental system. The following table provides a summary of reported EC50 values.
| mGluR Subtype | Reported EC50 (µM) | Cell Type |
| mGluR1 | 15 | CHO cells |
| mGluR2 | 2 | CHO cells |
| mGluR3 | 40 | CHO cells |
| mGluR4 | ~800 | Baby hamster kidney cells |
| mGluR5 | 23 | CHO cells |
| mGluR6 | 82 | CHO cells |
Data compiled from multiple sources.[1][3][10]
5. How can I optimize cell density for my assay?
Cell density is a critical parameter. Too few cells may not produce a detectable signal, while too many cells can lead to a decreased assay window. It is recommended to perform a cell titration experiment by testing a range of cell densities with a fixed, near-maximal concentration of this compound to determine the optimal cell number per well that provides the best signal-to-background ratio.[4]
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol outlines a general procedure for measuring intracellular calcium changes in response to this compound using a fluorescent calcium indicator.
-
Cell Plating: Plate cells in a 96-well or 384-well black-walled, clear-bottom plate at a pre-optimized density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. An equal volume of 2X probenecid may be included to prevent dye leakage.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a 2X concentrated stock of this compound in an appropriate assay buffer. Prepare a series of dilutions for a dose-response curve.
-
-
Assay Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for each well.
-
Add the 2X this compound solution to the wells and immediately begin kinetic fluorescence measurements.
-
Continue reading for a sufficient duration to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
For dose-response curves, plot ΔF against the logarithm of the this compound concentration and fit with a sigmoidal dose-response equation to determine the EC50.
-
Protocol 2: cAMP Assay (Gi-coupled Receptors)
This protocol describes a method to measure the inhibition of adenylyl cyclase activity by this compound.
-
Cell Preparation: Harvest and resuspend cells in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as IBMX (0.5 mM), to prevent cAMP degradation.[11][12]
-
Compound and Forskolin Preparation:
-
Prepare serial dilutions of this compound at 2X the final desired concentration in stimulation buffer.
-
Prepare a 2X solution of forskolin (an adenylyl cyclase activator) in stimulation buffer. The final concentration of forskolin should be one that elicits a submaximal cAMP response (e.g., EC80).
-
-
Assay Procedure:
-
Dispense the cell suspension into a 384-well plate.
-
Add the 2X this compound dilutions and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Add the 2X forskolin solution to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for a further 15-30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based). Follow the manufacturer's protocol for the detection steps.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Convert the raw assay signal to cAMP concentrations using the standard curve.
-
Plot the percentage inhibition of the forskolin-stimulated cAMP response against the logarithm of the this compound concentration to determine the IC50.
-
Visualizations
Caption: Signaling pathways activated by this compound.
Caption: General experimental workflow for this compound assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | GluR | TargetMol [targetmol.com]
- 4. revvity.com [revvity.com]
- 5. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of Metabotropic Glutamate Receptor 1 Accelerates NMDA Receptor Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. (±)-trans-ACPD - Applications - CAT N°: 28849 [bertin-bioreagent.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
identifying and resolving issues with trans-ACPD batch variability
Welcome to the technical support center for trans-ACPD. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve potential issues related to batch variability of this compound, ensuring the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is (±)-trans-ACPD and what is its primary mechanism of action?
(±)-trans-ACPD (trans-1-Amino-1,3-dicarboxycyclopentane) is a synthetic compound widely used in neuroscience research. It acts as a selective agonist for metabotropic glutamate receptors (mGluRs). It is an equimolecular mixture of the (1S,3R)-ACPD and (1R,3S)-ACPD enantiomers.[1][2] (1S,3R)-ACPD is generally the more biologically active isomer.[3] this compound activates both group I and group II mGluRs, which are G-protein coupled receptors that modulate synaptic plasticity and neuronal excitability.[1][4]
Q2: What are the typical purity standards for research-grade this compound?
Most commercial suppliers provide (±)-trans-ACPD with a purity of ≥95% or ≥99% as determined by High-Performance Liquid Chromatography (HPLC).[1][2] It is crucial to check the Certificate of Analysis (CoA) for each specific batch to confirm its purity and other quality control parameters.
Q3: How should I store this compound powder and prepared solutions to ensure stability?
For long-term stability, the solid powder form of this compound should be stored at -20°C. Under these conditions, it can be stable for multiple years. Stock solutions, once prepared, should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. It is recommended to use freshly prepared solutions for in vivo experiments.
Q4: What are the common solvents for dissolving this compound?
(±)-trans-ACPD has limited solubility in water but is soluble in aqueous solutions with adjusted pH, such as with the addition of 1 equivalent of NaOH.[1][2] For stock solutions, it can also be dissolved in DMSO. Always refer to the supplier's datasheet for specific solubility information.
Troubleshooting Guide: Identifying and Resolving Batch Variability
Inconsistent experimental results when using different batches of this compound can be a significant source of frustration and can compromise your research. This guide provides a systematic approach to identifying and resolving issues related to batch variability.
Issue 1: My new batch of this compound is showing lower potency or efficacy compared to the previous batch.
Possible Causes:
-
Incorrect Concentration: The molecular weight can vary between batches due to hydration, affecting the actual concentration of your stock solution.[2]
-
Lower Purity: The new batch may have a lower percentage of the active compound.
-
Different Isomeric Ratio: (±)-trans-ACPD is a racemic mixture. A different ratio of the more active (1S,3R) isomer to the less active (1R,3S) isomer can significantly impact potency.
-
Degradation: Improper storage or handling may have led to the degradation of the compound.
Troubleshooting Steps:
-
Verify Stock Solution Concentration: Always use the batch-specific molecular weight from the Certificate of Analysis to calculate the mass required for your stock solution.[2]
-
Review the Certificate of Analysis (CoA): Compare the purity specifications on the CoAs of the old and new batches. Look for any significant differences in the reported purity by HPLC.
-
Perform a Dose-Response Curve: Conduct a functional assay (e.g., calcium mobilization in cultured cells, or an electrophysiological recording) to generate a full dose-response curve for the new batch. Compare the EC50 value to that obtained with a trusted previous batch.
-
Consider Advanced Analytical Chemistry: If significant variability persists, consider requesting further analytical testing from the supplier or a third-party service, such as chiral chromatography to determine the enantiomeric ratio or LC-MS to identify potential impurities or degradation products.
Issue 2: I am observing unexpected or off-target effects with a new batch of this compound.
Possible Causes:
-
Presence of Impurities: Synthesis byproducts or contaminants could have pharmacological activity.
-
Presence of the cis-isomer: Contamination with cis-ACPD, which has a different pharmacological profile, could lead to unexpected results.
-
Degradation Products: The compound may have degraded into substances with different activities.
Troubleshooting Steps:
-
Examine the CoA for Impurities: Check the analytical data on the CoA for any uncharacterized peaks in the chromatogram.
-
Run a Control Experiment: If possible, use a specific antagonist for the receptor you are studying to see if the unexpected effect is blocked. This can help determine if the effect is mediated by the target receptor.
-
Analytical Characterization: High-resolution mass spectrometry can be used to identify the mass of potential impurities. Comparing these masses to known synthesis precursors or potential degradation products can help in their identification.
Data Presentation
Table 1: Example Quality Control Parameters for Two Batches of this compound
| Parameter | Batch A | Batch B | Acceptable Range |
| Appearance | White Crystalline Solid | White Crystalline Solid | White to Off-White Solid |
| Purity (HPLC) | 99.5% | 98.9% | ≥98% |
| Molecular Weight | 173.17 g/mol | 173.17 g/mol | Batch-specific |
| (1S,3R) Isomer % | 49.8% | 45.2% | ~50% (for racemic) |
| Moisture Content | 0.2% | 1.5% | < 2% |
This table illustrates hypothetical data and should be adapted with actual values from the Certificate of Analysis.
Table 2: EC50 Values of this compound at Various mGluR Subtypes
| Receptor Subtype | Reported EC50 (µM) | Reference |
| mGluR1 | 15 | [1] |
| mGluR2 | 2 | [1] |
| mGluR5 | 23 | [1] |
| mGluR4 | ~800 | [1] |
| mGluR6 | 60 (for 1S,3R isomer) | [3] |
These values are approximate and can vary depending on the experimental system.
Experimental Protocols
Protocol 1: Qualification of a New this compound Batch using a Cell-Based Functional Assay
This protocol describes how to compare the potency of a new batch of this compound to a previously validated batch using a calcium mobilization assay in a cell line expressing a Gq-coupled mGluR (e.g., mGluR1 or mGluR5).
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing mGluR1 in a 96-well black, clear-bottom plate and grow to ~90% confluency.
-
Compound Preparation:
-
Prepare 10 mM stock solutions of the "reference" and "new" batches of this compound in an appropriate solvent (e.g., 100 mM NaOH).
-
Perform serial dilutions in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a range of concentrations from 1 nM to 100 µM.
-
-
Calcium Assay:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Using a fluorescence plate reader (e.g., FLIPR, FlexStation), measure the baseline fluorescence.
-
Add the different concentrations of the reference and new batches of this compound to the wells and monitor the change in fluorescence over time, which corresponds to intracellular calcium release.
-
-
Data Analysis:
-
For each concentration, calculate the peak fluorescence response.
-
Normalize the data to the maximum response observed with a saturating concentration of the reference compound.
-
Use a non-linear regression analysis (e.g., in GraphPad Prism) to fit a dose-response curve and determine the EC50 value for each batch.
-
-
Acceptance Criteria: The EC50 of the new batch should be within a predefined range of the reference batch (e.g., ± 2-fold).
Protocol 2: Analysis of Isomeric Ratio by Chiral HPLC
This protocol provides a general workflow for determining the ratio of (1S,3R)-ACPD to (1R,3S)-ACPD. The exact column and mobile phase conditions may need to be optimized.
Methodology:
-
System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: A chiral column designed for the separation of amino acids (e.g., a crown ether-based or ligand-exchange column).
-
Mobile Phase: An appropriate mobile phase, often an acidic aqueous solution with an organic modifier (e.g., perchloric acid solution with methanol). The exact composition will depend on the column used.
-
Sample Preparation: Dissolve a known amount of the this compound batch in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Analysis:
-
Inject the sample onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
The two enantiomers should separate into two distinct peaks.
-
-
Quantification: Integrate the area under each peak. The percentage of each isomer can be calculated as: % Isomer = (Area of Isomer Peak / Total Area of Both Peaks) x 100
Visualizations
References
- 1. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 2. (+/-)-trans-ACPD | Glutamate Group I Receptors | Bio-Techne [bio-techne.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for storing and handling trans-ACPD
Welcome to the technical support center for (±)-trans-ACPD. This resource is designed to provide researchers, scientists, and drug development professionals with best practices for storing, handling, and utilizing trans-ACPD in their experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: (±)-trans-ACPD is an equimolecular mixture of (1S,3R)-ACPD and (1R,3S)-ACPD.[1][2] It functions as a selective agonist for metabotropic glutamate receptors (mGluRs), with activity at both group I and group II mGlu receptors.[1][2] Its primary role in neuroscience research is to study synaptic plasticity, learning, memory, and various neurological disorders.[3]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: For optimal stability, this compound as a solid should be stored at room temperature.[2] Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[4] These aliquots can be stored at -20°C for up to one year or at -80°C for up to two years.[4]
Q3: How should I prepare stock solutions of this compound?
A3: The preparation of stock solutions depends on the intended application. For in vitro studies, this compound is soluble in water up to 5 mM with gentle warming and up to 50 mM in 1eq. NaOH.[2] For in vivo experiments, specific solvent systems are recommended.[1][4]
Q4: For in vivo experiments, how should I prepare the working solution?
A4: It is highly recommended to prepare the working solution for in vivo experiments freshly on the day of use.[4] A common protocol involves first dissolving this compound in a minimal amount of DMSO and then diluting it with other co-solvents such as PEG300, Tween-80, and saline.[1][4]
Q5: What is the biological activity and receptor specificity of this compound?
A5: this compound is a selective agonist for metabotropic glutamate receptors. It displays varying affinities for different receptor subtypes, with EC50 values of 2 µM for mGluR2, 15 µM for mGluR1, 23 µM for mGluR5, and approximately 800 µM for mGluR4.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or phase separation during solution preparation. | The compound may not have fully dissolved in the solvent system. | Gentle heating and/or sonication can be used to aid dissolution.[1][4] Ensure solvents are added sequentially and mixed thoroughly at each step as per the recommended protocols. |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to improper storage or handling. | Always use freshly prepared working solutions for in vivo experiments.[4] For stock solutions, ensure they have been stored correctly at -20°C or -80°C and have not undergone multiple freeze-thaw cycles.[4] |
| Low solubility in aqueous solutions. | This compound has limited solubility in plain water at higher concentrations. | For concentrations above 5 mM, use 1eq. NaOH to increase solubility.[2] Alternatively, for in vivo work, utilize the recommended co-solvent systems.[1][4] |
| No observable effect in cell culture experiments. | The concentration of this compound may be too low, or the cells may not express the target mGluRs. | Verify the expression of group I and/or group II mGluRs in your cell line. Consider performing a dose-response curve to determine the optimal concentration for your specific experimental setup. The EC50 value for evoking half-maximal stimulation is 51 μM in some systems.[1][4] |
Quantitative Data Summary
Storage Conditions
| Form | Storage Temperature | Duration |
| Solid Powder | Room Temperature | As per manufacturer's recommendation |
| Stock Solution | -20°C | Up to 1 year[4] |
| Stock Solution | -80°C | Up to 2 years[4] |
Solubility Data
| Solvent | Maximum Concentration | Notes |
| Water | 5 mM | Requires gentle warming[2] |
| 1eq. NaOH | 50 mM | [1][2] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (14.44 mM) | For in vivo use[4] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (14.44 mM) | For in vivo use[1][4] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution for in vivo experiments using a co-solvent system.
Materials:
-
(±)-trans-ACPD powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the working solution, you might prepare a 25 mg/mL stock in DMSO.
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add 40% (v/v) of PEG300 to the DMSO solution and mix thoroughly by vortexing.
-
Add 5% (v/v) of Tween-80 to the mixture and vortex again until the solution is clear.
-
Finally, add 45% (v/v) of saline to reach the final desired volume and concentration. Mix thoroughly.
-
If any precipitation is observed, gently warm the solution or sonicate until it becomes clear.[4]
-
This working solution should be prepared fresh on the day of the experiment.[4]
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound via metabotropic glutamate receptors.
Experimental Workflow for In Vivo Solution Preparation
Caption: Workflow for preparing this compound solution for in vivo experiments.
References
why is my trans-ACPD experiment not showing an effect?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using trans-ACPD in their experiments.
Troubleshooting Guide
Issue: My this compound experiment is not showing an effect.
This guide provides a systematic approach to troubleshooting common issues encountered when a this compound experiment fails to produce the expected outcome.
1. Reagent and Compound Validation
-
Question: Is the this compound compound active and correctly prepared?
-
Troubleshooting Steps:
-
Confirm compound identity and purity: Ensure you are using the correct compound, (±)-1-Amino-trans-1,3-cyclopentanedicarboxylic acid. Check the certificate of analysis for purity (≥98% is recommended).
-
Check for inactive isomers: this compound is a racemic mixture of (1S,3R)-ACPD and (1R,3S)-ACPD. The cis-isomer is inactive. Ensure your supplier has provided the correct isomer.
-
Proper storage and handling: this compound should be stored at room temperature. Prepare fresh solutions for each experiment, as repeated freeze-thaw cycles can degrade the compound.
-
Solubility: this compound is soluble in water (with gentle warming) and 1eq. NaOH. Ensure the compound is fully dissolved before application to your cells. For cell culture experiments, dissolve in an appropriate buffer (e.g., PBS) and sterile filter.
-
Validate with a positive control: If possible, test the this compound solution on a cell line with known high expression of responsive mGluRs (e.g., HEK293 cells transfected with mGluR1 or mGluR5) to confirm its biological activity.
-
2. Experimental System and Cell Health
-
Question: Is the experimental system capable of responding to mGluR agonism?
-
Troubleshooting Steps:
-
Confirm mGluR expression: Verify that your cell line or tissue preparation expresses the target metabotropic glutamate receptors (Group I: mGluR1, mGluR5; Group II: mGluR2, mGluR3). This can be done via Western blot, qPCR, or immunocytochemistry. Note that the effect of this compound can be cell-type specific. For instance, it stimulates cAMP accumulation in rat cerebral cortical slices but not in isolated neuronal or glial cultures.[1][2]
-
Cell health and density: Ensure cells are healthy, within a low passage number, and plated at an optimal density. Overly confluent or stressed cells may not respond appropriately. For calcium flux assays, a cell density of 2.0 x 10^4 cells/well in a 384-well plate is a common starting point.[3]
-
Presence of necessary co-factors: The signaling cascade initiated by this compound requires intracellular components like G-proteins and phospholipase C. Ensure your cellular system has these components intact.
-
3. Experimental Protocol and Parameters
-
Question: Are the experimental conditions optimized for detecting a this compound-mediated effect?
-
Troubleshooting Steps:
-
Concentration and incubation time: The effective concentration of this compound can vary significantly depending on the mGluR subtype and the experimental system. A dose-response experiment is highly recommended. Typical EC50 values are in the low micromolar range.[1][4] Brief pulses of 10-100 µM for 1-5 seconds have been shown to elicit calcium responses in cultured neurons.[5]
-
Assay sensitivity: The downstream signaling event you are measuring (e.g., calcium influx, IP3 accumulation) may be transient. Ensure your detection method has the temporal resolution to capture the response. For calcium assays, the signal can peak and return to baseline within 10-30 seconds.[5]
-
Appropriate controls:
-
Positive Control: Use a known agonist for your system (e.g., glutamate for mGluRs, or a calcium ionophore like ionomycin for calcium flux assays) to confirm that the cells are capable of responding.
-
Negative Control: A vehicle-only control is essential to establish a baseline.
-
Antagonist Control: Pre-treatment with a specific mGluR antagonist can help confirm that the observed effect is mediated by the intended receptor.
-
-
Frequently Asked Questions (FAQs)
What is this compound and how does it work?
This compound is a selective agonist for metabotropic glutamate receptors (mGluRs), with activity at both Group I and Group II mGluRs.[4] Upon binding to these G-protein coupled receptors, it initiates intracellular signaling cascades. Activation of Group I mGluRs (mGluR1 and mGluR5) typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium.[5][6]
What are the typical working concentrations for this compound?
The effective concentration of this compound is cell-type and receptor subtype dependent. A dose-response curve should be performed for each new experimental system. However, a general starting range is 10-100 µM.[5] See the table below for reported EC50 values.
How should I prepare my this compound solution?
For in vitro experiments, this compound can be dissolved in water with gentle warming or in a dilute NaOH solution. It is recommended to prepare fresh solutions for each experiment to ensure compound stability. For cell-based assays, the final solution should be sterile-filtered.
My cells are dying after this compound treatment. What could be the cause?
High concentrations of this compound can induce excitotoxicity and cell death, particularly in neuronal cultures.[7] This can manifest as burst firing and excessive receptor activation.[7] If you observe cell death, consider reducing the concentration of this compound and/or the duration of exposure.
Quantitative Data Summary
Table 1: EC50 Values of this compound for various mGluR Subtypes
| mGluR Subtype | Cell Type | EC50 (µM) | Reference |
| mGluR1 | CHO cells | 15 | [1] |
| mGluR2 | CHO cells | 2 | [1] |
| mGluR4 | Baby hamster kidney cells | ~800 | [1] |
| mGluR5 | CHO cells | 23 | [1] |
| mGluR6 | CHO cells | 82 | [1] |
Table 2: Example Experimental Parameters for a Calcium Flux Assay
| Parameter | Value | Notes |
| Cell Line | HEK293 cells stably expressing mGluR5 | Ensure receptor expression is validated. |
| Plating Density | 20,000 cells/well in a 384-well plate | Optimize for your specific cell line. |
| Calcium Indicator Dye | Fluo-4 AM | Follow manufacturer's instructions for loading. |
| This compound Conc. | 1 nM to 100 µM (for dose-response) | Prepare a serial dilution. |
| Positive Control | Ionomycin (1 µM) or Glutamate (EC80 concentration) | Confirms cell viability and ability to flux calcium. |
| Data Acquisition | Fluorescence plate reader (e.g., FLIPR, FlexStation) | Measure fluorescence intensity before and after compound addition. |
| Expected Outcome | A rapid, transient increase in intracellular calcium concentration | The magnitude of the response will be dose-dependent. A 200-600 nM increase has been reported.[5] |
Experimental Protocols
Protocol 1: Intracellular Calcium Flux Assay
This protocol is a general guideline for measuring this compound-induced calcium mobilization using a fluorescent plate reader.
-
Cell Plating:
-
Seed cells (e.g., HEK293-mGluR5) into a 384-well black, clear-bottom plate at a density of 20,000 cells per well.[3]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Remove the cell culture medium and add an equal volume of the dye loading buffer to each well.
-
Incubate the plate in the dark at 37°C for 1 hour, followed by 30 minutes at room temperature.[3]
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Include positive controls (e.g., glutamate, ionomycin) and a vehicle control.
-
-
Data Acquisition:
-
Place the cell plate into a fluorescence plate reader.
-
Establish a baseline fluorescence reading for approximately 20 seconds.
-
Add the this compound and control solutions to the wells.
-
Continue to measure the fluorescence signal for at least 2 minutes to capture the full response.
-
Protocol 2: IP-One HTRF Assay
This protocol outlines the measurement of inositol monophosphate (IP1), a stable downstream metabolite of IP3, using a competitive immunoassay.
-
Cell Plating and Transfection (if necessary):
-
Plate cells in a suitable format (e.g., 384-well white plate).
-
If using a transient expression system, transfect the cells with the desired mGluR construct and incubate for 24-48 hours.
-
-
Cell Stimulation:
-
Prepare a serial dilution of this compound in the stimulation buffer provided with the IP-One assay kit.
-
For antagonist experiments, pre-incubate the cells with the antagonist for about 15 minutes before adding this compound at an EC80 concentration.[8]
-
Add the agonist to the cells and incubate for the optimized stimulation time at 37°C.[8]
-
-
Detection:
-
Add the IP1-d2 and anti-IP1 cryptate reagents to the wells.
-
Incubate for 1 hour at room temperature.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the emission at both 620 nm and 665 nm.[8]
-
The signal at 665 nm is inversely proportional to the concentration of IP1.
-
Visualizations
Caption: Signaling pathway of this compound via Group I mGluRs.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. bio-techne.com [bio-techne.com]
- 5. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
addressing desensitization of mGluRs with prolonged trans-ACPD application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the desensitization of metabotropic glutamate receptors (mGluRs) with prolonged application of the agonist trans-ACPD.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments involving mGluR desensitization.
Q1: I am not observing any desensitization of the mGluR response after applying this compound. What could be the reason?
A1: Several factors could contribute to the lack of observable desensitization:
-
Agonist Concentration and Application Duration: The concentration of this compound and the duration of its application are critical. Desensitization is a time- and concentration-dependent process. You may need to optimize these parameters for your specific experimental system. For instance, in some systems, desensitization can be observed within minutes, while in others it might take longer.[1]
-
mGluR Subtype: Different mGluR subtypes exhibit distinct desensitization profiles. For example, mGluR3 shows more pronounced desensitization compared to mGluR2.[1][2] Group I mGluRs (mGluR1 and mGluR5) are also known to undergo desensitization.[3][4] Ensure you are working with a responsive subtype.
-
Cellular Context: The intracellular machinery required for desensitization, such as G protein-coupled receptor kinases (GRKs) and β-arrestins, must be present and functional in your cell system.[3][5][6] The expression levels of these proteins can vary between cell types.
-
Recording Technique: The method used to measure mGluR activity can influence the observation of desensitization. For whole-cell patch-clamp recordings, ensure that the intracellular solution contains the necessary components for signaling and that the cell remains healthy throughout the prolonged agonist application.
Q2: The desensitization I observe is highly variable between experiments. How can I improve consistency?
A2: Variability in desensitization experiments can be minimized by controlling several factors:
-
Standardized Protocols: Strictly adhere to your experimental protocol, including cell culture conditions, passage number, and transfection efficiency (if applicable).
-
Agonist Preparation: Prepare fresh solutions of this compound for each experiment. The stability of the agonist in solution can affect its potency over time.
-
Temperature Control: Maintain a constant and optimal temperature during your experiments, as enzymatic processes involved in desensitization are temperature-sensitive.
-
Cell Health: Only use healthy, viable cells for your experiments. Poor cell health can lead to inconsistent responses.
-
Precise Timing: Use a perfusion system for rapid and precise application and washout of the agonist to ensure consistent exposure times.
Q3: How can I confirm that the observed desensitization is due to receptor internalization?
A3: You can use several techniques to investigate receptor internalization:
-
Immunocytochemistry: This method allows you to visualize the location of the receptors. Following agonist treatment, you can stain for your mGluR of interest and observe whether it has translocated from the cell surface to intracellular compartments.
-
Surface Biotinylation Assays: This biochemical technique allows for the quantification of surface-expressed receptors. A decrease in the amount of biotinylated (surface) receptors after agonist treatment indicates internalization.
-
Live-Cell Imaging with Fluorescently Tagged Receptors: Expressing mGluRs tagged with a fluorescent protein (e.g., GFP) allows for real-time visualization of receptor trafficking in living cells upon agonist application.[1]
Q4: After washing out this compound, the receptor response does not fully recover. Is this normal?
A4: Incomplete recovery, or resensitization, can occur and may depend on the mGluR subtype and the duration of agonist exposure. Following internalization, receptors can be recycled back to the plasma membrane, leading to recovery of the response. However, some receptors may be targeted for degradation, leading to a more persistent downregulation. The time course of recovery can vary, with some studies showing partial recovery within minutes to an hour.[1][7]
Quantitative Data Summary
The following tables summarize quantitative data related to this compound and mGluR desensitization from various studies.
| Agonist | Receptor Subtype | EC50 | Reference |
| (±)-trans-ACPD | mGluR1 | 15 µM | |
| mGluR2 | 2 µM | ||
| mGluR5 | 23 µM | ||
| mGluR4 | ~800 µM |
Table 1: Agonist Potency at Different mGluR Subtypes. This table shows the half-maximal effective concentration (EC50) of (±)-trans-ACPD for various mGluR subtypes.
| mGluR Subtype | Agonist (Glutamate) Treatment | Reduction in Surface Fluorescence | Reference |
| mGluR3 | 60 min | ~40% | [1][2] |
| mGluR7 | 60 min | ~15% | [2] |
| mGluR8 | 60 min | ~15% | [2] |
| β2AR (control) | 60 min (Isoproterenol) | ~40% | [2] |
Table 2: Agonist-Induced Internalization of mGluR Subtypes. This table presents the percentage reduction in surface fluorescence of different SNAP-tagged mGluRs after a 60-minute agonist stimulation in HEK293T cells, indicating the extent of internalization.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study mGluR desensitization.
Protocol 1: Assessing mGluR Desensitization using Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the functional desensitization of mGluRs in response to prolonged this compound application.
Materials:
-
HEK293T cells expressing the mGluR of interest and a G protein-coupled inwardly rectifying potassium (GIRK) channel.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2).
-
This compound stock solution.
-
Patch-clamp rig with a perfusion system.
Procedure:
-
Culture and transfect HEK293T cells with plasmids encoding the desired mGluR and GIRK channel subunits.
-
Prepare glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp recording from a transfected cell.
-
Hold the cell at a membrane potential of -80 mV.
-
Obtain a stable baseline current in the external solution.
-
Apply a saturating concentration of this compound via the perfusion system and record the inward GIRK current.
-
Continue the application of this compound for an extended period (e.g., 5-10 minutes) to induce desensitization. The current will typically peak and then gradually decrease.
-
Wash out the agonist with the external solution and record the recovery of the response.
-
Data Analysis: Measure the peak current amplitude upon initial agonist application and the steady-state current amplitude at the end of the prolonged application. The percentage of desensitization can be calculated as: ((Peak Current - Steady-State Current) / Peak Current) * 100.
Protocol 2: Quantifying mGluR Internalization using Immunocytochemistry
Objective: To visualize and quantify the internalization of mGluRs following this compound treatment.
Materials:
-
Cells expressing the mGluR of interest (e.g., primary neurons or a cell line).
-
This compound.
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% normal goat serum in PBS).
-
Primary antibody against an extracellular epitope of the mGluR.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear staining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Plate cells on coverslips and allow them to adhere.
-
Treat the cells with this compound at a predetermined concentration and for a specific duration to induce internalization. Include a control group without agonist treatment.
-
Wash the cells with ice-cold PBS to stop the reaction.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Staining for Surface Receptors:
-
Incubate the non-permeabilized cells with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature to label surface receptors.
-
-
Staining for Total Receptors (Surface + Internalized):
-
Permeabilize a separate set of fixed cells with the permeabilization buffer for 10 minutes.
-
Incubate these permeabilized cells with the primary antibody to label both surface and internalized receptors.
-
-
Wash the cells three times with PBS.
-
Incubate all samples with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using mounting medium.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. The degree of internalization can be quantified by measuring the fluorescence intensity of internalized puncta or by comparing the ratio of surface to total fluorescence between control and treated cells.
Visualizations
Signaling Pathway of Group I mGluR Desensitization
The following diagram illustrates the key steps in the desensitization of Group I mGluRs, which are coupled to Gq/11 proteins.
Caption: Group I mGluR desensitization pathway initiated by this compound.
Experimental Workflow for Quantifying mGluR Desensitization
This diagram outlines the logical flow of an experiment to quantify mGluR desensitization using electrophysiology.
Caption: Workflow for electrophysiological measurement of mGluR desensitization.
Troubleshooting Logic for Absent Desensitization
This diagram provides a logical troubleshooting guide for experiments where mGluR desensitization is not observed.
Caption: Troubleshooting flowchart for absent mGluR desensitization.
References
- 1. Mechanisms of differential desensitization of metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of metabotropic glutamate receptor signaling, desensitization and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GRKs and beta-arrestins: roles in receptor silencing, trafficking and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of G protein-coupled receptor kinase 4 and beta-arrestin 1 in agonist-stimulated metabotropic glutamate receptor 1 internalization and activation of mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loss of mGluR1-LTD Following Cocaine Exposure Accumulates Ca2+-permeable AMPA Receptors and Facilitates Synaptic Potentiation in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining trans-ACPD Dosage for Specific Neuronal Populations
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of trans-ACPD, a selective agonist for group I and group II metabotropic glutamate receptors (mGluRs). Here you will find troubleshooting guides and frequently asked questions to assist in refining experimental dosages for specific neuronal populations.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Possible Cause | Suggested Solution |
| No observable effect at expected concentrations. | Degradation of this compound stock solution. | Prepare fresh stock solutions. (±)-trans-ACPD is soluble in water with gentle warming and in 1eq. NaOH. For long-term storage, follow the manufacturer's recommendations. |
| Low receptor expression in the target neuronal population. | Verify the expression of group I and/or group II mGluRs in your specific neuronal population using techniques like immunohistochemistry or qPCR. | |
| Incorrect dosage for the specific receptor subtype. | This compound has different potencies for various mGluR subtypes. For example, the EC50 is lower for mGluR2 compared to mGluR1 and mGluR5.[1] A higher concentration may be needed to activate certain receptor subtypes. | |
| Inconsistent or variable responses between experiments. | Differences in experimental preparations. | Ensure consistency in slice thickness, cell culture density, recording temperature, and perfusion rate. |
| Variability in animal age or cell line passage number. | Use a consistent age range for animal studies, as receptor expression can change during development. For cell cultures, use a consistent passage number to avoid phenotypic drift. | |
| Observed effects are opposite to what is expected (e.g., hyperpolarization instead of depolarization). | Activation of different downstream signaling pathways. | The effect of this compound can be complex. For instance, in basolateral amygdala neurons, it can cause hyperpolarization by activating a calcium-dependent potassium conductance.[2] This is a direct effect of postsynaptic mGluR activation. |
| Activation of different mGluR groups. | At high concentrations, this compound can activate multiple mGluR groups, which can have opposing effects on neuronal excitability.[3] | |
| Signs of neurotoxicity or cell death. | High concentrations of this compound. | High concentrations of this compound can be neurotoxic, partly by inhibiting cystine uptake. It is crucial to perform a dose-response curve to find the optimal concentration that elicits the desired effect without causing toxicity. |
| Potentiation of NMDA receptor-mediated toxicity. | This compound can potentiate NMDA receptor-mediated neurotoxicity.[4] If your experimental conditions involve NMDA receptor activation, consider reducing the concentration of this compound. | |
| Off-target effects are suspected. | High concentrations leading to non-specific binding. | Use the lowest effective concentration of this compound. Consider using more selective agonists for the specific mGluR subtype you are interested in, if available. High concentrations of some mGluR agonists can directly activate NMDA receptors, although this was not observed for this compound at 100 µM in oocytes.[5] |
| Drug is affecting other cellular processes. | At high concentrations (ID50 of 600 µM), this compound can inhibit cystine uptake, which is an off-target effect.[6] |
Frequently Asked Questions (FAQs)
1. What is this compound and which receptors does it target?
(±)-trans-ACPD is a selective agonist for metabotropic glutamate receptors, specifically active at both group I (mGluR1, mGluR5) and group II (mGluR2, mGluR3) mGluRs. It is an equimolecular mixture of (1S,3R)-ACPD and (1R,3S)-ACPD.[1]
2. What are the recommended starting concentrations for in vitro experiments?
The effective concentration of this compound can vary significantly depending on the neuronal population and the specific effect being studied. Based on published data, a starting range of 10-100 µM is recommended for most in vitro preparations, such as brain slices and neuronal cultures.[7][8][9] A dose-response curve should always be performed to determine the optimal concentration for your specific experiment.
3. How do I prepare a stock solution of this compound?
This compound can be dissolved in water with gentle warming to a maximum concentration of 5 mg/mL. For a higher concentration (up to 50 mM), 1eq. NaOH can be used.[1] The molecular weight of this compound is 173.17 g/mol , which should be used for calculating molar concentrations.
4. What are the known downstream signaling pathways activated by this compound?
Activation of group I mGluRs by this compound typically leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 can then trigger the release of calcium from intracellular stores.[6][5] Activation of different mGluRs can also lead to an increase or decrease in cyclic AMP (cAMP) levels.[3][10]
Caption: Group I mGluR signaling pathway activated by this compound.
5. Can this compound have different effects on different neuronal populations?
Yes, the effects of this compound are highly dependent on the specific neuronal population being studied. For example:
-
In basolateral amygdala neurons , it can cause hyperpolarization.[2]
-
In primate spinothalamic tract neurons , low doses can selectively enhance responses to innocuous mechanical stimuli.[11]
-
In hippocampal CA1 neurons , it can inhibit excitability.[7]
-
In cultured cerebellar Purkinje neurons , it can induce calcium mobilization and an inward current.[9]
6. What are the potential off-target effects of this compound?
At high concentrations, this compound can have off-target effects. One known off-target effect is the inhibition of cystine uptake, with an ID50 of 600 µM.[6] This can lead to oxidative stress and neurotoxicity. It is important to distinguish between receptor-mediated effects and potential off-target effects by using appropriate controls and multiple, structurally distinct agonists and antagonists.
Quantitative Data Summary
| Parameter | Value | Receptor Subtype | Reference |
| EC50 | 2 µM | mGluR2 | [1] |
| 15 µM | mGluR1 | [1] | |
| 23 µM | mGluR5 | [1] | |
| ~800 µM | mGluR4 | [1] | |
| ID50 (Cystine Uptake Inhibition) | 600 µM | N/A |
Experimental Protocols
General Protocol for Preparing Brain Slices and Bath Application of this compound
This protocol provides a general framework. Specific parameters should be optimized for the brain region and neuronal population of interest.
-
Animal Perfusion and Brain Extraction:
-
Anesthetize the animal (e.g., with isoflurane) and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Rapidly dissect the brain and place it in ice-cold cutting solution.
-
-
Slicing:
-
Mount the brain on a vibratome stage.
-
Cut slices of the desired thickness (e.g., 300-400 µm) in ice-cold, oxygenated cutting solution.
-
-
Incubation and Recovery:
-
Transfer slices to a holding chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes.
-
Allow slices to equilibrate to room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording and this compound Application:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Obtain a stable baseline recording (e.g., whole-cell patch-clamp or field potential recording).
-
Prepare a stock solution of this compound in the appropriate solvent.
-
Dilute the stock solution to the final desired concentration in aCSF immediately before application.
-
Switch the perfusion to the aCSF containing this compound for the desired duration.
-
Wash out the drug by switching the perfusion back to the control aCSF.
-
Caption: Experimental workflow for brain slice electrophysiology.
Dose-Response Curve Generation
To refine the dosage for a specific neuronal population, it is essential to generate a dose-response curve.
-
Prepare a range of this compound concentrations: Serially dilute the stock solution to create a range of concentrations that bracket the expected EC50 values (e.g., from 1 µM to 500 µM).
-
Establish a stable baseline: Before applying each concentration, ensure a stable baseline response is recorded.
-
Apply each concentration: Apply each concentration for a sufficient duration to allow the response to reach a steady state.
-
Washout between concentrations: Ensure a complete washout and return to baseline before applying the next concentration.
-
Measure the response: Quantify the effect at each concentration (e.g., change in membrane potential, firing frequency, or synaptic current amplitude).
-
Plot and analyze the data: Plot the response as a function of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the EC50.
Caption: Logical workflow for generating a dose-response curve.
References
- 1. This compound | GluR | TargetMol [targetmol.com]
- 2. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Acamprosate inhibits the binding and neurotoxic effects of this compound, suggesting a novel site of action at metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Metabotropic Glutamate Receptor 1 Accelerates NMDA Receptor Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Validation & Comparative
A Head-to-Head Comparison of trans-ACPD and DHPG for Metabotropic Glutamate Receptor Activation
For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for the accurate investigation of metabotropic glutamate receptor (mGluR) function. This guide provides a comprehensive comparison of two commonly used mGluR agonists: (±)-trans-1-amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) and (S)-3,5-dihydroxyphenylglycine (DHPG). This analysis is supported by experimental data on their receptor selectivity and potency, detailed experimental protocols for assessing their activity, and a visual representation of the primary signaling pathway they modulate.
Introduction to this compound and DHPG
Metabotropic glutamate receptors are G-protein coupled receptors that play crucial modulatory roles in the central nervous system. Their activation is implicated in numerous physiological processes, including synaptic plasticity, learning, and memory, and their dysfunction is linked to various neurological and psychiatric disorders. Both this compound and DHPG are synthetic agonists used to probe the function of these receptors, but they exhibit distinct pharmacological profiles.
This compound is a broad-spectrum agonist, demonstrating activity at both Group I and Group II mGluRs.[1] It is an equimolecular mixture of the (1S,3R) and (1R,3S) isomers, with the (1S,3R)-ACPD isomer being the more active form. Its wide range of activity makes it a useful tool for general mGluR activation but necessitates careful interpretation of results in systems where multiple mGluR subtypes are expressed.
(S)-DHPG , in contrast, is a highly selective agonist for Group I mGluRs, which include mGluR1 and mGluR5. This selectivity makes DHPG an invaluable tool for specifically investigating the roles of this receptor subgroup. Group I mGluRs are typically coupled to Gq/G11 proteins and their activation leads to the stimulation of phospholipase C (PLC).
Quantitative Comparison of Receptor Potency
The potency of a receptor agonist is a critical parameter for experimental design and data interpretation. The following table summarizes the half-maximal effective concentration (EC50) values for this compound and DHPG at various mGluR subtypes. It is important to note that these values can vary depending on the experimental system (e.g., cell line, expression level) and the specific assay used. The data presented here are compiled from multiple sources to provide a comparative overview.
| Receptor Subtype | Agonist | EC50 (μM) | Source |
| Group I | |||
| mGluR1 | This compound | 15 | [1] |
| DHPG | Selective, but specific EC50 values require further targeted studies | ||
| mGluR5 | This compound | 23 | [1] |
| DHPG | Selective, but specific EC50 values require further targeted studies | ||
| Group II | |||
| mGluR2 | This compound | 2 | [1] |
| DHPG | Inactive | ||
| mGluR3 | This compound | Data not readily available in a comparative context | |
| DHPG | Inactive | ||
| Group III | |||
| mGluR4 | This compound | ~800 | [1] |
| DHPG | Inactive | ||
| mGluR6 | This compound | Data not readily available in a comparative context | |
| DHPG | Inactive | ||
| mGluR7 | This compound | Data not readily available in a comparative context | |
| DHPG | Inactive | ||
| mGluR8 | This compound | 47 | [2] |
| DHPG | Inactive |
Signaling Pathways
Activation of Group I mGluRs by agonists such as DHPG and this compound initiates a well-characterized signaling cascade. This pathway is primarily mediated by the Gq/G11 family of G-proteins and leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
References
A Researcher's Guide to trans-ACPD vs. (1S,3R)-ACPD: A Stereochemical and Pharmacological Comparison
For researchers in neuroscience and drug development, the precise selection of chemical tools is paramount for reproducible and interpretable results. While both trans-ACPD and (1S,3R)-ACPD are widely used agonists for metabotropic glutamate receptors (mGluRs), they are not interchangeable. This guide provides an objective comparison of their chemical nature, pharmacological activity, and functional effects, supported by experimental data and protocols to inform study design.
Chemical Identity: The Critical Difference of Stereoisomerism
The fundamental distinction between the two compounds lies in their stereochemistry. 1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD) has two chiral centers, leading to four possible stereoisomers.
-
This compound : This is a racemic mixture, meaning it is an equimolecular (1:1) blend of the (1S,3R)-ACPD and (1R,3S)-ACPD enantiomers. As a mixture, its observed biological activity is the composite effect of both isomers.
-
(1S,3R)-ACPD : This is a single, purified enantiomer.[1] It is considered the primary active component within the this compound mixture responsible for agonism at Group I and II mGluRs.[1]
The use of a single isomer like (1S,3R)-ACPD is critical for elucidating specific receptor functions, as the other isomer in the racemic mixture ((1R,3S)-ACPD) may have different activity, be inactive, or even have off-target effects that could confound experimental outcomes.
Pharmacological Profile: A Quantitative Comparison
Both compounds act as agonists at Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) metabotropic glutamate receptors. However, their potency (measured by EC₅₀ values, the concentration required to elicit 50% of the maximal response) varies across receptor subtypes. The activity of this compound reflects the combined action of its components.
| Compound | mGluR1 | mGluR2 | mGluR4 | mGluR5 | mGluR6 |
| (1S,3R)-ACPD | 42 µM | 5 µM | - | 15 µM | 60 µM |
| This compound | 15 µM | 2 µM | ~800 µM | 23 µM | - |
| Table 1: Comparative agonist potencies (EC₅₀) of (1S,3R)-ACPD and this compound at various mGluR subtypes. Data sourced from supplier technical sheets.[1] |
From the data, this compound appears more potent at mGluR1 and mGluR2. This suggests that the (1R,3S) enantiomer may also contribute to the overall activity or that the combination of enantiomers results in a different pharmacological profile than (1S,3R)-ACPD alone. The high EC₅₀ value of this compound at mGluR4 indicates it is a very weak agonist at this Group III receptor.
Receptor Signaling Pathways
Activation of Group I and Group II mGluRs initiates distinct intracellular signaling cascades. As broad-spectrum agonists for these groups, both this compound and (1S,3R)-ACPD can trigger these pathways.
-
Group I mGluRs (mGluR1, mGluR5) are coupled to Gαq proteins. Their activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).
-
Group II mGluRs (mGluR2, mGluR3) are coupled to Gαi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
Experimental Protocols
This protocol is a representative method for quantifying the potency of agonists like (1S,3R)-ACPD at Gq-coupled receptors, such as mGluR1 and mGluR5.
-
Cell Culture: HEK293 cells stably expressing the human mGluR1 or mGluR5 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well microplates at a density of 50,000 cells per well and grown overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 60 minutes at 37°C.
-
Compound Preparation: A serial dilution of (1S,3R)-ACPD is prepared in the assay buffer. A buffer-only control (baseline) and a positive control (e.g., a saturating concentration of glutamate) are included.
-
Fluorescence Measurement: The plate is placed in a fluorescence microplate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken for ~20 seconds.
-
Agonist Addition: The automated liquid handler adds the various concentrations of (1S,3R)-ACPD to the wells.
-
Data Acquisition: Fluorescence intensity is measured kinetically for an additional 2-3 minutes to capture the peak calcium response.
-
Data Analysis: The peak fluorescence response for each concentration is normalized to the baseline. The resulting data are fitted to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to calculate the EC₅₀ value.
Summary of Functional Effects
The differing pharmacological profiles of this compound and (1S,3R)-ACPD can lead to varied physiological outcomes.
-
This compound has been shown to reversibly inhibit excitatory postsynaptic potentials (EPSPs) and depress the electrical excitability of CA1 neurons in the hippocampus.[2] It also demonstrates a dose-dependent effect on cortical epileptiform activity in rat brain slices.[3]
-
(1S,3R)-ACPD exhibits more complex and sometimes contradictory effects. It has been reported to enhance hippocampal damage following global ischemia in gerbils at high doses.[4] Conversely, it can also induce apoptosis-like cell death in the striatum.[5] In the spinal cord, it has multiple actions, including the presynaptic inhibition of synaptic transmission and a postsynaptic increase in motoneuron excitability.[6] This highlights the compound's ability to modulate neural circuits in a complex, context-dependent manner.
Conclusion and Recommendations
The key difference between this compound and (1S,3R)-ACPD is that the former is a racemic mixture while the latter is a stereochemically pure, active enantiomer.
-
For Specificity: Researchers aiming to probe the function of a specific mGluR or signaling pathway should use the purified isomer, (1S,3R)-ACPD . This eliminates the confounding variable of the (1R,3S) isomer, leading to more precise and interpretable data.
-
For Historical Comparison: This compound may be used to replicate or compare results from older studies where it was the primary tool available. However, any new investigations should prioritize the use of pure isomers.
Ultimately, understanding the stereochemical composition of pharmacological agents is crucial. The choice between this compound and (1S,3R)-ACPD can significantly impact the outcome and interpretation of an experiment, and for modern, targeted research, the use of the specific (1S,3R)-ACPD isomer is strongly recommended.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (1S,3R)-ACPD, a metabotropic glutamate receptor agonist, enhances damage after global ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamate metabotropic receptor agonist 1S,3R-ACPD induces internucleosomal DNA fragmentation and cell death in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple Actions of 1S,3R-ACPD in Modulating Endogenous Synaptic Transmission to Spinal Respiratory Motoneurons - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Specificity of trans-ACPD: A Comparative Guide for Group I vs. Group II mGluRs
For researchers, scientists, and drug development professionals, understanding the nuanced specificity of pharmacological tools is paramount. This guide provides a detailed comparison of the activity of (±)-trans-1-amino-1,3-dicarboxycyclopentane (trans-ACPD) at Group I and Group II metabotropic glutamate receptors (mGluRs), offering a critical analysis of its performance based on available experimental data.
(±)-trans-ACPD and its active isomer, (1S,3R)-ACPD, are widely utilized agonists in the study of metabotropic glutamate receptors. While often described as a broad-spectrum mGluR agonist, a closer examination of its functional potency reveals a preferential activity towards Group II mGluRs. This guide synthesizes key data to elucidate this specificity, presents the underlying signaling pathways, and outlines the experimental methodologies used to characterize these interactions.
Quantitative Comparison of this compound Potency
The functional potency of a ligand is a key indicator of its specificity. The half-maximal effective concentration (EC₅₀) represents the concentration of an agonist that produces 50% of the maximal response. A lower EC₅₀ value indicates higher potency. The available data for both the racemic mixture (±)-trans-ACPD and its active isomer (1S,3R)-ACPD consistently demonstrate a higher potency at the Group II receptor, mGluR2, compared to the Group I receptors, mGluR1 and mGluR5.
| Compound | Receptor Subtype | Group | Functional Potency (EC₅₀) in µM |
| (±)-trans-ACPD | mGluR1 | I | 15[1] |
| mGluR5 | I | 23[1] | |
| mGluR2 | II | 2[1] | |
| (1S,3R)-ACPD | mGluR1 | I | 42[2] |
| mGluR5 | I | 15 | |
| mGluR2 | II | 5 |
Note: Data is compiled from commercially available product datasheets and scientific literature.
This quantitative data clearly illustrates that this compound, in both its racemic and isomeric forms, is a more potent agonist at mGluR2 than at either of the Group I receptors.
Distinct Signaling Cascades: Group I vs. Group II mGluRs
The differential effects of this compound on Group I and Group II mGluRs stem from their distinct intracellular signaling pathways. Activation of these receptor groups triggers separate second messenger systems, leading to different physiological outcomes.
References
Unraveling the Mechanism of trans-ACPD: A Comparative Guide to Antagonist Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antagonist studies aimed at confirming the mechanism of action of trans-ACPD, a pivotal agonist for metabotropic glutamate receptors (mGluRs). By examining the experimental data and methodologies used to characterize antagonists such as L-AP3, Acamprosate, and SIB-1893, this document serves as a critical resource for understanding the pharmacological landscape of mGluR modulation.
Probing the Action of this compound: A Comparative Analysis of Antagonists
trans-1-Aminocyclopentane-1,3-dicarboxylic acid (this compound) is a selective agonist for metabotropic glutamate receptors, with notable activity at both Group I and Group II mGluRs.[1][2][3] Its mechanism of action is primarily characterized by the activation of phospholipase C (PLC), leading to the hydrolysis of phosphoinositides and subsequent mobilization of intracellular calcium.[4][5][6] This signaling cascade has been a focal point for studies employing antagonists to dissect the specific receptor subtypes and downstream pathways involved in this compound's effects. This guide compares the key antagonists used in these studies.
Quantitative Comparison of Antagonist Potency
The following table summarizes the quantitative data on the potency of various antagonists in counteracting the effects of this compound and other mGluR agonists. It is important to note that direct comparative studies under identical experimental conditions are limited, and the existing literature presents some conflicting findings.
| Antagonist | Target(s) | Assay Type | Agonist | Measured Effect | Potency (IC50) | Cell Type | Reference |
| L-AP3 | Putative mGluR antagonist | Calcium Mobilization | This compound | Inhibition of Ca2+ increase | Almost complete elimination at 100 µM | Cultured Mouse Purkinje Neurons | [7] |
| L-AP3 | Putative mGluR antagonist | Electrophysiology | This compound | Effect on epileptiform activity | Did not antagonize actions of this compound | Rat Neocortical Slices | [8] |
| Acamprosate | Group I mGluR (mGluR5) | Neurotoxicity Assay | This compound | Reduction of neurotoxicity | Neuroprotective effect observed | Organotypic Hippocampal Slice Cultures | [9] |
| Acamprosate | mGluR5 | Electrophysiology | Glutamate | Glutamate response | No significant effect at 1 or 100 µM | Xenopus Oocytes expressing mGluR5 | [10] |
| SIB-1893 | Noncompetitive mGluR5 antagonist | Calcium Mobilization | Glutamate | Inhibition of [Ca2+]i responses | 0.29 µM | Cell lines expressing hmGluR5a | [4] |
| SIB-1893 | Noncompetitive mGluR5 antagonist | Neurotoxicity Assay | This compound | Reduction of neurotoxicity | Neuroprotective effect observed | Organotypic Hippocampal Slice Cultures | [9] |
Key Experimental Protocols
To facilitate the replication and critical evaluation of these findings, detailed methodologies for the key experiments are provided below.
Calcium Mobilization Assay using Fura-2 Microfluorimetric Imaging
This protocol is adapted from studies measuring intracellular calcium changes in response to mGluR activation.[4][7][11]
Objective: To measure changes in intracellular free calcium concentration ([Ca2+]i) in response to this compound application and its modulation by antagonists.
Materials:
-
Cultured neurons (e.g., cerebellar Purkinje neurons) on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline
-
This compound
-
mGluR antagonists (e.g., L-AP3, SIB-1893)
-
Inverted fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission)
-
Perfusion system
Procedure:
-
Dye Loading:
-
Prepare a stock solution of Fura-2 AM in anhydrous DMSO.
-
Dilute the Fura-2 AM stock solution in physiological saline containing a small amount of Pluronic F-127 to the final loading concentration (typically 1-5 µM).
-
Incubate the cultured neurons with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
Wash the cells with fresh physiological saline for at least 30 minutes to allow for de-esterification of the dye.
-
-
Imaging:
-
Mount the coverslip with the loaded cells onto the perfusion chamber of the microscope.
-
Continuously perfuse the cells with physiological saline.
-
Excite the cells alternately with light at 340 nm and 380 nm and collect the emitted fluorescence at 510 nm.
-
Establish a stable baseline [Ca2+]i recording.
-
-
Compound Application:
-
To assess the effect of the antagonist, pre-incubate the cells with the antagonist by adding it to the perfusion solution for a defined period.
-
While continuing to record, apply a brief pulse of this compound (e.g., 10-100 µM for 1-5 seconds) in the presence of the antagonist.
-
Wash out the this compound and antagonist with fresh saline.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
Convert the fluorescence ratio to [Ca2+]i using the Grynkiewicz equation, following calibration with solutions of known Ca2+ concentrations.
-
Compare the peak [Ca2+]i increase in response to this compound in the presence and absence of the antagonist to determine the degree of inhibition.
-
Phosphoinositide Hydrolysis Assay
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation.
Objective: To quantify the effect of this compound and its antagonists on the production of inositol phosphates.
Materials:
-
Cell culture (e.g., neonatal rat brain slices or cultured cells)
-
myo-[3H]inositol
-
LiCl
-
This compound
-
mGluR antagonists
-
Perchloric acid or trichloroacetic acid
-
Dowex AG1-X8 resin (formate form)
-
Scintillation fluid and counter
Procedure:
-
Metabolic Labeling:
-
Incubate the cells or tissue slices with myo-[3H]inositol in an appropriate medium for 24-48 hours to label the cellular phosphoinositide pool.
-
-
Agonist and Antagonist Treatment:
-
Wash the labeled cells to remove unincorporated [3H]inositol.
-
Pre-incubate the cells with LiCl (typically 10 mM) for 10-15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
For antagonist studies, pre-incubate the cells with the desired antagonist for a specific duration before adding the agonist.
-
Stimulate the cells with this compound for a defined period (e.g., 30-60 minutes).
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold acid (e.g., perchloric acid).
-
Scrape the cells and centrifuge to pellet the precipitate.
-
Neutralize the supernatant containing the soluble IPs.
-
-
Chromatographic Separation:
-
Apply the neutralized supernatant to an anion-exchange column (Dowex AG1-X8).
-
Wash the column to remove unincorporated [3H]inositol.
-
Elute the total [3H]inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).
-
-
Quantification:
-
Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.
-
Compare the amount of [3H]IPs produced in the presence and absence of the antagonist to determine its inhibitory effect.
-
Visualizing the this compound Signaling Pathway and Experimental Logic
To clarify the relationships between this compound, its target receptors, and the experimental approaches used to study its mechanism, the following diagrams are provided.
Caption: this compound signaling pathway via Group I mGluRs.
References
- 1. Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Acamprosate Calcium? [synapse.patsnap.com]
- 3. This compound | GluR | TargetMol [targetmol.com]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R- ACPD) in retinal ON bipolar cells indicate that it is an agonist at L- AP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a selective agonist of the phosphoinositide-coupled excitatory amino acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabotropic glutamate receptor 5 (mGluR5) regulation of ethanol sedation, dependence and consumption: relationship to acamprosate actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acamprosate inhibits the binding and neurotoxic effects of this compound, suggesting a novel site of action at metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brainvta.tech [brainvta.tech]
- 11. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of trans-ACPD and other mGluR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of (±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) with other commonly used metabotropic glutamate receptor (mGluR) agonists. The data presented herein has been compiled from various scientific publications to facilitate an objective evaluation of these compounds for research and drug development purposes.
Introduction to mGluRs and their Agonists
Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial modulatory role in synaptic transmission and neuronal excitability throughout the central nervous system.[1] They are classified into three groups based on their sequence homology, pharmacology, and downstream signaling pathways.[2]
-
Group I mGluRs (mGluR1 and mGluR5): Coupled to Gq/G11 proteins, their activation stimulates phospholipase C (PLC), leading to inositol trisphosphate (IP3) production and subsequent intracellular calcium mobilization. They are typically located postsynaptically and have a net excitatory effect.
-
Group II mGluRs (mGluR2 and mGluR3): Coupled to Gi/Go proteins, their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. They are often found on presynaptic terminals, where they act as autoreceptors to reduce glutamate release.
-
Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Also coupled to Gi/Go proteins, they inhibit adenylyl cyclase. Similar to Group II receptors, they are predominantly located presynaptically and their activation leads to a reduction in neurotransmitter release.
This compound was one of the first synthetic agonists that could distinguish between ionotropic and metabotropic glutamate receptors, making it a valuable tool in early mGluR research.[1] However, it lacks subtype selectivity, exhibiting activity at both Group I and Group II mGluRs.[3][4] This guide will compare its efficacy with more selective agonists for each mGluR group.
Comparative Efficacy of mGluR Agonists
The following table summarizes the potency (EC50 values) of this compound and other key mGluR agonists at various receptor subtypes. Lower EC50 values indicate higher potency.
| Agonist | Group | Target Receptor(s) | EC50 (µM) |
| (±)-trans-ACPD | I / II | mGluR1 | 15[3] |
| mGluR2 | 2[3] | ||
| mGluR5 | 23[3] | ||
| mGluR4 | ~800[3] | ||
| L-Glutamate | I / II / III | All mGluRs | Varies (endogenous agonist) |
| Quisqualate | I | mGluR1/5, AMPA/Kainate | Potent, but non-selective for mGluRs[1][5] |
| (S)-3,5-DHPG | I | mGluR1/5 | ~5-10 (mGluR1), ~2-4 (mGluR5)[6] |
| LY354740 | II | mGluR2/3 | 0.0051 (hmGluR2), 0.0243 (hmGluR3)[7] |
| L-AP4 | III | mGluR4/6/8 > mGluR7 | 0.1-0.13 (mGluR4), 1.0-2.4 (mGluR6), 0.29 (mGluR8), 249-337 (mGluR7)[8][9][10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling cascades activated by different mGluR groups and a general workflow for assessing agonist efficacy.
References
- 1. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors | Springer Nature Experiments [experiments.springernature.com]
- 5. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Purity and Activity of a New Batch of trans-ACPD
For researchers in neuroscience and drug development, ensuring the quality of chemical reagents is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive framework for assessing the purity and biological activity of a new batch of (±)-trans-1-amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), a widely used agonist for metabotropic glutamate receptors (mGluRs).
Understanding this compound
This compound is a selective agonist for metabotropic glutamate receptors, playing a crucial role in studying synaptic plasticity, learning, and memory.[1][2] It is an equimolecular mixture of (1S, 3R)-ACPD and (1R, 3S)-ACPD, and it primarily activates Group I and Group II mGluRs.[3][4] Given its role in modulating neuronal excitability and synaptic transmission, verifying the purity and activity of each new batch is a critical first step in any experimental workflow.
Purity Assessment: Is Your Compound What It Says It Is?
Purity assessment confirms the identity of the compound and quantifies the level of any impurities, which could otherwise lead to off-target effects or inaccurate results. Several analytical techniques can be employed for this purpose.
Comparison of Purity Analysis Methods
| Technique | Principle | Information Provided | Typical Purity Specification |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[5][6] | Quantifies the purity of the compound by measuring the area of the main peak relative to impurity peaks.[7] | >98% |
| Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule.[8][9] | Confirms the chemical structure and can detect impurities with different proton environments.[10][11] | Conforms to reference spectrum |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules in a sample.[12][13] | Confirms the molecular weight of the compound. | Matches theoretical mass |
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general method for analyzing the purity of this compound. Optimization may be required depending on the specific HPLC system and column used.
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., water or a buffered mobile phase) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection at a wavelength where this compound has absorbance (e.g., 210 nm).
-
Injection Volume: 5-10 µL.[5]
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.
-
Workflow for Purity Assessment
Activity Assessment: Does Your Compound Work as Expected?
Once purity is confirmed, the biological activity of this compound must be verified. As an mGluR agonist, this compound's activity is typically assessed by measuring its effects on downstream signaling pathways in cells or tissues.[14][15]
Comparison of Activity Assays
| Assay | Principle | What is Measured? | Pros | Cons |
| Calcium Imaging | Activation of Group I mGluRs (mGluR1/5) by this compound leads to the release of Ca²⁺ from intracellular stores.[16][17] Fluorescent indicators are used to visualize changes in intracellular calcium concentration.[18] | Increases in intracellular Ca²⁺ levels upon agonist application. | High-throughput potential; provides spatial and temporal information. | Primarily measures Group I mGluR activity; indirect measure of receptor activation. |
| Electrophysiology | mGluR activation modulates ion channel activity, leading to changes in membrane potential and neuronal excitability.[14][19] Techniques like patch-clamp or field potential recordings are used.[20][21] | Changes in membrane currents, membrane potential, or synaptic transmission.[22][23] | Direct measure of functional effects on neuronal activity; high sensitivity. | Lower throughput; technically demanding. |
Experimental Protocol: Activity Assessment by Calcium Imaging
This protocol describes a general procedure for assessing this compound activity in cultured cells expressing mGluRs.
-
Cell Preparation:
-
Plate cells (e.g., cultured cerebellar Purkinje neurons or HEK293 cells expressing recombinant mGluRs) onto glass-bottom dishes.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a camera for time-lapse imaging.
-
Acquire a stable baseline fluorescence recording.
-
Apply a known concentration of this compound (e.g., 10-100 µM) to the cells.[16]
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Compare the response to that elicited by a previously validated batch of this compound or a reference agonist. A dose-response curve can be generated to determine the EC₅₀ value.
-
This compound Signaling Pathway
Workflow for Activity Assessment
Comparison with Alternative mGluR Agonists
This compound is one of several agonists used to study mGluRs. Its pharmacological profile should be considered in the context of other available tools.
| Agonist | Receptor Selectivity | Potency (EC₅₀) | Common Applications |
| This compound | Group I and Group II mGluRs[3][4] | µM range (e.g., mGluR2: 2 µM, mGluR1: 15 µM, mGluR5: 23 µM)[3][24] | Broad-spectrum activation of mGluRs; studies of synaptic plasticity.[22][25] |
| (S)-3,5-DHPG | Selective for Group I mGluRs (mGluR1/5) | µM range | Inducing chemical long-term depression (LTD); specific activation of Group I mGluRs.[21] |
| Quisqualate | Potent Group I mGluR agonist; also activates AMPA receptors[26] | nM to low µM range | Potent activation of Group I mGluRs where AMPA receptor activation is not a concern or is blocked.[26] |
| L-CCG-I | Potent Group II mGluR agonist | Low µM range | Selective activation of presynaptic Group II mGluRs to inhibit neurotransmitter release.[23] |
Conclusion
A systematic approach to quality control is essential when working with potent neuroactive compounds like this compound. By combining analytical methods such as HPLC and NMR to confirm purity with functional assays like calcium imaging or electrophysiology to verify biological activity, researchers can ensure the reliability and reproducibility of their experimental data. This rigorous validation process is a cornerstone of high-quality scientific research.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound, a selective agonist of the phosphoinositide-coupled excitatory amino acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | GluR | TargetMol [targetmol.com]
- 4. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 5. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Experimental Approaches of NMR Spectroscopy | springerprofessional.de [springerprofessional.de]
- 10. Experimental Approaches of NMR Spectroscopy | springerprofessional.de [springerprofessional.de]
- 11. books.rsc.org [books.rsc.org]
- 12. LC-MS characterization and purity assessment of a prototype bispecific antibody [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS characterization and purity assessment of a prototype bispecific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Research Portal [ourarchive.otago.ac.nz]
- 21. researchgate.net [researchgate.net]
- 22. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Electrophysiological Effects of Three Groups of Glutamate Metabotropic Receptors in Rat Piriform Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 24. caymanchem.com [caymanchem.com]
- 25. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 26. The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of trans-ACPD Effects in Different Brain Regions: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of neuroactive compounds across different brain regions is paramount. This guide provides a comparative analysis of the effects of (±)-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), a non-selective metabotropic glutamate receptor (mGluR) agonist, in the hippocampus, cerebellum, and striatum. The information is compiled from various experimental studies and presented to facilitate a clear understanding of the region-specific actions of this compound.
Electrophysiological and Cellular Effects: A Comparative Summary
The electrophysiological and cellular responses to this compound application exhibit significant variability across the hippocampus, cerebellum, and striatum. These differences are largely attributable to the differential expression and coupling of mGluR subtypes in these regions. The following table summarizes the key quantitative findings from electrophysiological studies.
| Brain Region | Primary Neuron Type | This compound Concentration | Electrophysiological/Cellular Effect | Quantitative Data | Reference(s) |
| Hippocampus | CA1 Pyramidal Neurons | 100-250 µM | Inhibition of excitatory postsynaptic potentials (EPSPs) | Reversible inhibition of extracellularly recorded EPSPs.[1] | [1] |
| CA1 Pyramidal Neurons | Not Specified | Enhancement of long-term potentiation (LTP) | Enhanced short-term potentiation (STP) at 1 and 5 min, and LTP at 20 min following tetanic stimulation.[2] | [2] | |
| Cerebellum | Purkinje Cells | 100 µM | Induction of an inward current | Accompanied by a large increase in intracellular Ca2+.[3] | [3] |
| Purkinje Cells | ≤ 100 µM (brief pulses) | Increase in dendritic Ca2+ | Large (200-600 nM) increase in dendritic Ca2+.[4] | [4] | |
| Purkinje Cells | 10 µM (brief pulses) | Small inward current | Associated with an increase in membrane conductance.[4] | [4] | |
| Striatum | Medium Spiny Neurons / Cholinergic Interneurons | 50 µM (DHPG, a group I mGluR agonist) | Long-term depression (LTD) of synaptic dopamine release | Profound depression of synaptic dopamine release lasting over 1 hour.[5] | [5] |
| Cholinergic Interneurons | 50 µM (DHPG) | Long-lasting enhancement of tonic firing | Sustained increase in the basal firing rate.[5] | [5] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a framework for reproducing and expanding upon these findings.
Acute Brain Slice Preparation and Electrophysiology
This protocol is fundamental for studying the electrophysiological effects of this compound on neurons within their native circuitry.
a. Brain Slice Preparation:
-
Anesthesia and Perfusion: Anesthetize the animal (e.g., rodent) with an appropriate anesthetic (e.g., isoflurane, pentobarbital) until it is unresponsive to noxious stimuli. Perform a transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. A common cutting solution contains (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 2 MgCl2.
-
Brain Extraction and Slicing: Rapidly dissect the brain and place it in the ice-cold, oxygenated cutting solution. Mount the desired brain region (hippocampus, cerebellum, or striatum) onto the stage of a vibratome. Cut slices to a thickness of 300-400 µm.
-
Incubation and Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF (e.g., containing in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 1 MgCl2) at 32-34°C for at least 1 hour to allow for recovery before recording.
b. Whole-Cell Patch-Clamp Recording:
-
Slice Transfer and Visualization: Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at room temperature or a near-physiological temperature. Visualize individual neurons using differential interference contrast (DIC) optics.
-
Pipette Preparation and Sealing: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with an internal solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.4 Na-GTP; pH adjusted to 7.3 with KOH). Approach a target neuron and apply gentle suction to form a gigaohm seal.
-
Whole-Cell Configuration and Data Acquisition: Rupture the cell membrane to achieve the whole-cell configuration. Record membrane potential or currents using a patch-clamp amplifier. Data are typically filtered, digitized, and stored on a computer for offline analysis.
-
Drug Application: Apply this compound at the desired concentration to the bath via the perfusion system.
Calcium Imaging
This technique allows for the visualization of changes in intracellular calcium concentration, a key second messenger in mGluR signaling.
-
Dye Loading: Incubate brain slices in a solution containing a calcium-sensitive dye (e.g., Fura-2 AM or Oregon Green BAPTA-1 AM) for 30-60 minutes.
-
Imaging Setup: Place the slice in the recording chamber of a fluorescence microscope equipped with a camera sensitive to the chosen dye.
-
Data Acquisition: Acquire baseline fluorescence images before applying this compound. After drug application, continuously acquire images to monitor changes in fluorescence intensity, which correspond to changes in intracellular calcium levels.
-
Analysis: Analyze the changes in fluorescence intensity over time in specific regions of interest (e.g., neuronal soma, dendrites) to quantify the calcium response.
Second Messenger Assays
Biochemical assays can be used to directly measure the levels of second messengers like inositol phosphates (IPs) and cyclic adenosine monophosphate (cAMP) following mGluR activation.
a. Inositol Phosphate (IP) Accumulation Assay:
-
Labeling: Pre-incubate brain slices with myo-[³H]inositol to label the cellular phosphoinositide pool.
-
Stimulation: Wash the slices and then stimulate with this compound in the presence of LiCl (to inhibit inositol monophosphatase and allow IPs to accumulate).
-
Extraction and Separation: Stop the reaction and extract the soluble inositol phosphates. Separate the different IP species (IP1, IP2, IP3) using anion-exchange chromatography.
-
Quantification: Quantify the amount of radioactivity in each fraction using liquid scintillation counting to determine the level of IP accumulation.
b. cAMP Assay:
-
Tissue Preparation: Homogenize brain tissue from the desired region in an appropriate buffer.
-
Stimulation: Incubate the homogenate with this compound and phosphodiesterase inhibitors (to prevent cAMP degradation).
-
Measurement: Use a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay) to measure the concentration of cAMP in the samples.
Signaling Pathways and Visualizations
The diverse effects of this compound are mediated by different mGluR subtypes which couple to distinct intracellular signaling cascades. Group I mGluRs (mGluR1 and mGluR5) are primarily coupled to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs are coupled to Gi/o proteins, which inhibit adenylyl cyclase and reduce cAMP levels.
Below are Graphviz diagrams illustrating the primary signaling pathways activated by this compound in the hippocampus and cerebellum, along with a general experimental workflow.
Conclusion
The effects of this compound are highly dependent on the specific brain region and the neuronal subtypes within that region. In the hippocampus, this compound primarily modulates synaptic plasticity, with notable effects on LTP and EPSPs in CA1 pyramidal neurons. In the cerebellum, its action is characterized by the induction of an inward current and a significant increase in intracellular calcium in Purkinje cells. In the striatum, the effects are more complex, with evidence pointing towards a modulation of dopamine release through actions on cholinergic interneurons. This regional diversity underscores the importance of targeted investigations to fully elucidate the therapeutic potential and possible side effects of mGluR-targeting compounds. The provided data and protocols serve as a valuable resource for researchers designing and interpreting experiments aimed at understanding the intricate roles of metabotropic glutamate receptors in brain function and disease.
References
- 1. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of this compound on long-term potentiation in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced Ca2+ signals in cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Term Depression of Striatal DA Release Induced by mGluRs via Sustained Hyperactivity of Local Cholinergic Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
Validating trans-ACPD Induced LTP: A Comparative Guide to Molecular Markers
For Researchers, Scientists, and Drug Development Professionals
Long-Term Potentiation (LTP) is a fundamental cellular mechanism underlying learning and memory. While high-frequency stimulation (HFS) is the classical method for inducing N-methyl-D-aspartate (NMDA) receptor-dependent LTP, chemical induction using agonists like (±)-1-Amino-1,3-dicarboxycyclopentane (trans-ACPD) offers a valuable alternative for probing the role of metabotropic glutamate receptors (mGluRs). This compound is a broad-spectrum agonist for group I and II mGluRs, and its application can induce a distinct, NMDA receptor-independent form of LTP. Validating the successful induction of this mGluR-dependent LTP (mGluR-LTP) requires not only electrophysiological confirmation but also the analysis of downstream molecular markers.
This guide provides a comparative overview of the key molecular markers used to validate this compound induced LTP, contrasting them with the profiles observed in classical NMDA receptor-dependent LTP. We present quantitative data from various studies, detailed experimental protocols, and visual diagrams of the signaling pathways involved.
Comparative Analysis of Molecular Markers
The induction of LTP, whether by this compound or HFS, triggers a cascade of intracellular signaling events that result in both transient and long-lasting changes in synaptic efficacy. These changes are reflected in the phosphorylation status of key signaling proteins and the expression of immediate early genes (IEGs). The table below summarizes the expected changes in key molecular markers for both mGluR-dependent and NMDA receptor-dependent LTP.
| Molecular Marker | Induction Method | Expected Change (vs. Control) | Time Point Post-Induction | Key Function in LTP |
| Phosphorylated Protein Kinase C (p-PKC) | This compound (mGluR-LTP) | ↑ (Significant Increase) | 5-15 minutes | Downstream of PLC, involved in modulating ion channels and gene expression. |
| High-Frequency Stimulation (NMDAR-LTP) | ↑ (Moderate Increase) | 5-15 minutes | Can be activated by calcium influx through NMDARs. | |
| Phosphorylated ERK (p-ERK) | This compound (mGluR-LTP) | ↑ (Sustained Increase) | 15-60 minutes | Key kinase in signaling to the nucleus and regulating protein synthesis. |
| High-Frequency Stimulation (NMDAR-LTP) | ↑ (Transient Increase) | 5-30 minutes | Activated by CaMKII and Ras-Raf pathway. | |
| Phosphorylated CREB (p-CREB) | This compound (mGluR-LTP) | ↑ (Significant Increase) | 30-60 minutes | Transcription factor crucial for the synthesis of plasticity-related proteins.[1] |
| High-Frequency Stimulation (NMDAR-LTP) | ↑ (Significant Increase) | 30-60 minutes | Activated by CaMKIV and PKA. | |
| c-Fos | This compound (mGluR-LTP) | ↑ (Increase) | 1-2 hours | Component of the AP-1 transcription factor, regulates gene expression for long-lasting changes. |
| High-Frequency Stimulation (NMDAR-LTP) | ↑ (Robust Increase) | 1-2 hours | A well-established marker for neuronal activity and plasticity. | |
| Activity-regulated cytoskeleton-associated protein (Arc) | This compound (mGluR-LTP) | ↑ (Rapid and Sustained Increase) | 30 minutes - 2 hours | Essential for mGluR-LTD and implicated in some forms of mGluR-LTP; involved in AMPA receptor trafficking.[2][3] |
| High-Frequency Stimulation (NMDAR-LTP) | ↑ (Transient Increase) | 30-60 minutes | Involved in synaptic scaling and consolidation of LTP. | |
| Homer1a | This compound (mGluR-LTP) | ↑ (Robust Increase) | 1-4 hours | An immediate early gene that acts as a dominant negative to disrupt mGluR signaling scaffolds, playing a role in synaptic homeostasis.[4][5] |
| High-Frequency Stimulation (NMDAR-LTP) | ↑ (Moderate Increase) | 1-4 hours | Induced by high levels of synaptic activity. |
Signaling Pathways: mGluR-LTP vs. NMDAR-LTP
The molecular distinctions outlined above arise from the engagement of different primary signaling cascades. The following diagrams illustrate the canonical pathways for both mGluR-dependent and NMDAR-dependent LTP.
Caption: Signaling pathway for mGluR-dependent LTP.
Caption: Signaling pathway for NMDAR-dependent LTP.
Experimental Protocols
The following protocols provide a general framework for inducing LTP in hippocampal slices and subsequently processing the tissue for molecular analysis.
Hippocampal Slice Preparation and LTP Induction
This protocol describes the preparation of acute hippocampal slices and the induction of mGluR-LTP using this compound and NMDAR-LTP using high-frequency stimulation.
Caption: Workflow for LTP induction in hippocampal slices.
Materials:
-
Artificial cerebrospinal fluid (ACSF) saturated with 95% O2 / 5% CO2
-
Vibratome
-
Water bath
-
Recording chamber with perfusion system
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
This compound
Procedure:
-
Anesthetize the animal and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated ACSF.
-
Prepare 400 µm thick coronal or horizontal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated ACSF at 32-34°C for at least 1 hour to recover.
-
Transfer a single slice to the recording chamber perfused with ACSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Record stable baseline field excitatory postsynaptic potentials (fEPSPs) for 20-30 minutes.
-
For mGluR-LTP: Perfuse the slice with ACSF containing 50-100 µM this compound for 15-20 minutes.
-
For NMDAR-LTP: Deliver high-frequency stimulation (e.g., two trains of 100 pulses at 100 Hz, separated by 20 seconds).
-
Wash out the this compound (for mGluR-LTP) and continue to record fEPSPs for at least 60 minutes to confirm the induction of LTP.
-
At predetermined time points post-induction (e.g., 15 min, 30 min, 1 hr, 2 hr), remove the slice from the chamber, quickly dissect the CA1 region if desired, and snap-freeze in liquid nitrogen for subsequent molecular analysis. Control slices should be treated identically but without the LTP-inducing stimulus.
Western Blot Analysis of Phosphorylated Proteins and IEGs
This protocol details the steps for protein extraction from hippocampal slices and subsequent analysis by Western blotting.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Sonicator
-
Centrifuge
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PKC, anti-p-ERK, anti-p-CREB, anti-Arc, anti-Homer1a)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Homogenize the frozen hippocampal slices in ice-cold lysis buffer.
-
Sonicate the lysate briefly to shear DNA and ensure complete lysis.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative PCR (qPCR) Analysis of IEG mRNA Levels
This protocol describes the extraction of RNA from hippocampal slices and the quantification of IEG mRNA levels by qPCR.
Materials:
-
TRIzol or other RNA extraction reagent
-
Chloroform, isopropanol, and ethanol
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., c-Fos, Arc, Homer1a) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Homogenize the frozen hippocampal slices in TRIzol.
-
Extract the RNA using the chloroform/isopropanol precipitation method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reactions with the cDNA, qPCR master mix, and specific primers for your target genes and a housekeeping gene.
-
Run the qPCR reaction in a thermal cycler.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression between the LTP and control groups, normalized to the housekeeping gene.
Conclusion
Validating this compound induced LTP through the analysis of molecular markers provides a deeper understanding of the underlying signaling mechanisms and offers a robust confirmation of successful plasticity induction. The distinct molecular signatures of mGluR-LTP compared to NMDAR-LTP, particularly the sustained activation of ERK and the prominent upregulation of Arc and Homer1a, serve as key validation points. By employing the detailed protocols provided, researchers can confidently assess the molecular consequences of mGluR activation and its role in synaptic plasticity, aiding in the development of novel therapeutics targeting these pathways.
References
- 1. Separate Ionotropic and Metabotropic Glutamate Receptor Functions in Depotentiation vs. LTP: A Distinct Role for Group1 mGluR Subtypes and NMDARs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid translation of Arc/Arg3.1 selectively mediates mGluR dependent LTD through persistent increases in AMPAR endocytosis rate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors Induce a Form of LTP Controlled by Translation and Arc Signaling in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homeostatic Scaling requires Group I mGluR activation mediated by Homer1a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Complex Formed by Group I Metabotropic Glutamate Receptor (mGluR) and Homer1a Plays a Central Role in Metaplasticity and Homeostatic Synaptic Scaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of trans-ACPD in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe disposal of trans-ACPD (trans-(±)-1-Amino-1,3-dicarboxycyclopentane), a selective agonist for metabotropic glutamate receptors. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
Key Safety and Handling Information for this compound
Before initiating any disposal procedure, it is imperative to be familiar with the fundamental safety and handling properties of this compound. The following table summarizes crucial data for this compound.
| Property | Information | Source |
| Chemical Name | (±)-trans-1-Aminocyclopentane-1,3-dicarboxylic acid | [1] |
| CAS Number | 67684-64-4 | [1] |
| Molecular Formula | C₇H₁₁NO₄ | [1] |
| Molecular Weight | 173.17 g/mol | |
| Appearance | Solid | N/A |
| Solubility | Slightly soluble in water. Soluble to 5 mM in water with gentle warming and to 50 mM in 1eq. NaOH. Also soluble in DMSO. | [1][2] |
| Storage | Store at room temperature in a dry, cool, and well-ventilated place. Keep containers tightly closed. | [3] |
| Primary Hazards | May cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated. | [4] |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, appropriate gloves, and lab coat. Ensure adequate ventilation. | [3][4] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in a manner that prevents environmental contamination and adheres to institutional and regulatory guidelines. Chemical waste generators are responsible for correctly classifying and disposing of hazardous waste.[3][5]
1. Personal Protective Equipment (PPE) and Preparation:
-
Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[3][4]
-
Conduct all disposal-related activities in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[4]
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
2. Waste Collection and Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated materials like weighing paper and pipette tips, in a designated, properly labeled hazardous waste container.[6] The container should be sturdy, leak-proof, and made of a compatible material.[7]
-
Liquid Waste: For solutions of this compound, collect the waste in a designated container for non-halogenated organic waste or as specified by your institution's hazardous waste program. Do not dispose of this compound solutions down the drain.[6]
-
Segregation: Do not mix this compound waste with incompatible chemicals. Specifically, keep it separate from strong oxidizing agents and strong bases.[5][7]
3. Container Labeling and Storage:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound" or "(±)-trans-1-Aminocyclopentane-1,3-dicarboxylic acid"), and the associated hazards (e.g., "Irritant").[7]
-
Keep the waste container securely closed except when adding waste.[6]
-
Store the container in a designated satellite accumulation area (SAA) that is away from general laboratory traffic and incompatible materials.[7]
4. Disposal of Empty Containers:
-
A container that held this compound is not considered empty until it has been thoroughly rinsed.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[6]
-
For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6] Given that the full toxicological properties of this compound are not known, a conservative approach is recommended.
-
After appropriate rinsing, the container can be disposed of according to institutional guidelines for non-hazardous waste.
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, sweep or vacuum up the solid material, avoiding dust generation.[3][4]
-
Place the collected material and any contaminated cleaning supplies into a sealed container for hazardous waste disposal.[4]
-
Clean the spill area with a suitable solvent and then with soap and water.
6. Request for Waste Pickup:
-
Once the hazardous waste container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[6][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. policies.dartmouth.edu [policies.dartmouth.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
